molecular formula C5H8O3 B569424 1,4-Dioxepan-6-one CAS No. 28544-93-6

1,4-Dioxepan-6-one

Cat. No.: B569424
CAS No.: 28544-93-6
M. Wt: 116.116
InChI Key: ZBEJPWPZAMESBJ-UHFFFAOYSA-N
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Description

1,4-Dioxepan-6-one is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.116. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxepan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5-3-7-1-2-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEJPWPZAMESBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676800
Record name 1,4-Dioxepan-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28544-93-6
Record name 1,4-Dioxepan-6-one
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Record name 1,4-dioxepan-6-one
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Foundational & Exploratory

1,4-Dioxepan-6-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,4-Dioxepan-6-one, focusing on its structural uniqueness, synthesis pathways, and specific applications in fragrance chemistry and organic synthesis.

Chemical Class: Heterocyclic Ketone | CAS: 28544-93-6 | Molecular Formula: C₅H₈O₃[1][2][3][4][5]

Executive Summary

This compound is a seven-membered heterocyclic ketone characterized by two ether oxygen atoms at positions 1 and 4, and a carbonyl group at position 6. Unlike its widely studied isomer 1,5-dioxepan-2-one (a lactone used in biodegradable polymers), this compound is primarily utilized as a high-value intermediate in the synthesis of "marine" fragrance compounds and complex pharmaceutical scaffolds. Its unique "pseudo-twisted boat" conformation allows it to mimic specific olfactory pharmacophores, making it a critical subject of study for structure-odor relationship (SOR) research.

Structural Characterization & Isomerism

To ensure experimental precision, researchers must distinguish this compound from its structural isomers. The position of the carbonyl group fundamentally alters the chemical reactivity profile: the 6-one isomer behaves as a cyclic ketone , whereas the 2-one isomers behave as lactones or carbonates susceptible to hydrolysis and ring-opening polymerization (ROP).

Comparative Structural Analysis

IsomerComparison cluster_0 Target Compound cluster_1 Common Polymer Monomer Target This compound (Ketone) Stable to hydrolysis Fragrance Scaffold Isomer 1,5-Dioxepan-2-one (Lactone) Hydrolytically unstable Biodegradable Polymers Target->Isomer Structural Isomers (C5H8O3)

Figure 1: Functional distinction between the target ketone (left) and the polymerizable lactone (right).

Physicochemical Properties
PropertyValue / DescriptionSource/Note
Molecular Weight 116.12 g/mol Calculated
Physical State Colorless LiquidAmbient conditions
Boiling Point >150°C (Est.)[6]Extrapolated from cyclohexanone (155°C) and 2-methyl-1,3-dioxepane (154°C)
Solubility Miscible in polar organic solvents (DCM, THF, Ethanol)Ether/Ketone functionality
Odor Profile Marine, Green, FloralCrucial for fragrance applications [1]
Conformation Pseudo-twisted boatKey to olfactory receptor binding [1]

Synthesis & Production Protocols

The synthesis of this compound is non-trivial due to the thermodynamic disfavor of forming seven-membered rings. The most robust protocol avoids direct cyclization to the ketone and instead utilizes an exocyclic alkene intermediate.

The Williamson-Oxidation Route

This two-step method ensures high regioselectivity and yield.

  • Step 1: Double Williamson Etherification

    • Reactants: Ethylene glycol + 3-chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride).

    • Conditions: High dilution to favor intramolecular cyclization over polymerization; strong base (NaH or KOH) in THF.

    • Intermediate: 6-Methylene-1,4-dioxepane.

  • Step 2: Oxidative Cleavage

    • Reagent: Ruthenium tetroxide (RuO₄) generated in situ (e.g., RuCl₃ + NaIO₄) or Katsuki-Sharpless oxidation conditions.[2]

    • Mechanism: Oxidative cleavage of the exocyclic double bond to yield the ketone.

SynthesisPathway Start Ethylene Glycol + Methallyl Dichloride Step1 Step 1: Williamson Etherification (NaH, THF, High Dilution) Start->Step1 Inter Intermediate: 6-Methylene-1,4-dioxepane Step1->Inter Cyclization Step2 Step 2: Oxidative Cleavage (RuCl3, NaIO4) Inter->Step2 Product Product: This compound Step2->Product C=C to C=O

Figure 2: Synthetic pathway via exocyclic alkene intermediate.

Experimental Considerations
  • Dilution Factor: In Step 1, maintaining a concentration <0.1 M is critical to suppress the formation of linear polyethers.

  • Oxidation Safety: RuO₄ is volatile and toxic; reactions must be conducted in a well-ventilated fume hood using a biphasic system (CCl₄/H₂O or EtOAc/H₂O) to manage heat and reactivity.

Reactivity & Applications

Unlike lactones, this compound is stable against aqueous hydrolysis, making it a robust scaffold for further functionalization.

Fragrance Chemistry (Marine Odorants)

The this compound skeleton serves as a bioisostere for the benzodioxepinone class of marine odorants (e.g., Calone 1951®).

  • Mechanism: The flexible seven-membered ring adopts a "pseudo-twisted boat" conformation that fits the hydrophobic pocket of specific olfactory receptors (ORs).

  • Derivatives: Alkylation at the C2 position (e.g., 2-propyl-1,4-dioxepan-6-one) enhances the "green" and "anisic" notes by optimizing hydrophobic interactions [1].

Synthetic Intermediate

The C6 ketone provides a versatile handle for derivatization:

  • Grignard Addition: Reaction with R-MgX yields tertiary alcohols, useful for creating sterically hindered ether scaffolds.

  • Reductive Amination: Conversion to amines for pharmaceutical libraries targeting CNS disorders (analogous to doxepin structures).

  • Wittig Reaction: Re-introduction of exocyclic alkenes with specific functional groups.

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for cyclic ethers and ketones.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent potential peroxide formation at the ether linkages over extended periods.

References

  • Plummer, C. M., Kraft, P., Froese, J., & Hügel, H. M. (2015).[4] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones . European Journal of Organic Chemistry, 2015(22), 4862–4868. Link

  • PubChem. This compound Compound Summary . National Library of Medicine. Link

  • Kraft, P., et al. (2000). Fragrance Chemistry. Angewandte Chemie International Edition, 39, 2980-3010. (Contextual reference for marine odorant pharmacophores).

Sources

1,4-Dioxepan-6-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 1,4-dioxepan-6-one , a seven-membered heterocyclic ketone increasingly utilized as a scaffold in medicinal chemistry and olfactory research.[1] Unlike its isomer 1,4-dioxepan-5-one (a lactone), the 6-one derivative represents a symmetric ether-ketone, offering unique vectors for spirocyclic functionalization. This document details its IUPAC nomenclature, validated synthetic protocols via exocyclic alkene oxidation, and its role as a "marine odorant" pharmacophore.

Part 1: Nomenclature and Identification

Precise nomenclature is critical for distinguishing this ketone from its lactone isomers (e.g., 1,5-dioxepan-2-one). The structure is defined by a seven-membered ring containing two oxygen atoms at positions 1 and 4, with a carbonyl group at position 6.

Identifier Value
Preferred IUPAC Name This compound
Common Synonyms 1,4-Dioxepane-6-one; [1,4]Dioxepan-6-one
CAS Registry Number 28544-93-6
Molecular Formula C₅H₈O₃
Molecular Weight 116.11 g/mol
SMILES C1COCC(=O)CO1
InChI Key ZBEJPWPZAMESBJ-UHFFFAOYSA-N
Structural Numbering Logic

The numbering priority follows IUPAC rules for heterocycles (Hantzsch-Widman system):

  • Heteroatoms (Oxygen) get the lowest possible locants (1, 4).

  • Ketone (C=O) is assigned position 6 to satisfy the 1,4-oxygen placement.

G Figure 1: IUPAC Numbering of this compound O1 O1 C2 C2 O1->C2 C3 C3 C2->C3 O4 O4 C3->O4 C5 C5 O4->C5 C6 C6 (C=O) C5->C6 C7 C7 C6->C7 C7->O1

Part 2: Synthetic Pathways

The synthesis of this compound is non-trivial due to the entropy constraints of forming a seven-membered ring. The most robust "field-proven" route avoids direct cyclization to the ketone and instead proceeds via an exocyclic alkene intermediate , followed by oxidative cleavage.

Mechanism: The Williamson-Oxidation Strategy

This route utilizes the reactivity of 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride) as a linchpin to form the 7-membered ring with ethylene glycol.

Synthesis Figure 2: Synthetic Route via Exocyclic Alkene SM1 Ethylene Glycol (HO-CH2-CH2-OH) Inter Intermediate: 6-Methylene-1,4-dioxepane (Exocyclic Alkene) SM1->Inter Williamson Etherification (NaH, THF, Reflux) SM2 3-chloro-2-(chloromethyl)prop-1-ene (Cl-CH2-C(=CH2)-CH2-Cl) SM2->Inter Williamson Etherification (NaH, THF, Reflux) Prod Target: This compound Inter->Prod Oxidative Cleavage (O3/DMS or RuO4)

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methylene-1,4-dioxepane

  • Rationale: Direct formation of the ketone is difficult. The alkene precursor is stable and formed via double nucleophilic substitution.

  • Reagents: Ethylene glycol (1.0 eq), Sodium hydride (2.2 eq, 60% dispersion), 3-chloro-2-(chloromethyl)prop-1-ene (1.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF under nitrogen atmosphere at 0°C.

    • Add ethylene glycol dropwise (gas evolution: H₂). Stir for 30 min to form the disodium alkoxide.

    • Add 3-chloro-2-(chloromethyl)prop-1-ene slowly.

    • Reflux for 12–24 hours. The entropy barrier for 7-membered rings is overcome by the template effect of the sodium cation and the rigid geometry of the methallyl linker.

    • Quench with water, extract with diethyl ether, and distill (bp ~145°C) to isolate the methylene intermediate [1].

Step 2: Oxidation to this compound

  • Rationale: Converting the exocyclic C=C bond to C=O.

  • Literature Method (Katsuki-Sharpless Variant): While typically for epoxidation, literature [2] cites using Katsuki-Sharpless conditions (Ti(OiPr)₄, TBHP) to effect this transformation, likely proceeding via an unstable spiro-epoxide that rearranges to the ketone.

  • Alternative Standard Method (Ozonolysis):

    • Dissolve 6-methylene-1,4-dioxepane in CH₂Cl₂/MeOH at -78°C.

    • Bubble Ozone (O₃) until a blue color persists.

    • Quench with Dimethyl Sulfide (DMS) or PPh₃.

    • Warm to room temperature. The ozonide collapses to the desired ketone.

Part 3: Reactivity & Applications

Medicinal Chemistry Scaffold

This compound serves as a versatile "building block" for spirocyclic compounds. The ketone at C6 is a reactive handle for:

  • Spiro-annulation: Reaction with 1,2-diols or diamines to form spiro-ketals or spiro-aminals.

  • Reductive Amination: Access to 6-amino-1,4-dioxepanes, which are explored as bioisosteres for piperidines or morpholines in drug design [3].

Olfactory Science (Marine Odorants)

Research into "Calone 1951®" analogues (benzodioxepinones) has utilized this compound to test the "marine odor" pharmacophore.

  • Finding: The parent this compound and its 2-propyl derivative exhibit green, floral odors with anisic nuances.[1][2][3][4][5][6]

  • Structure-Activity Relationship (SAR): The study confirmed that while the 7-membered ring is necessary, the fused benzene ring (present in Calone) is crucial for the potent "sea breeze" scent. The aliphatic this compound lacks the intensity of its benzo-fused counterpart [2, 4].[3]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

Technique Expected Signal Structural Assignment
¹H NMR (CDCl₃)δ ~4.20 ppm (s, 4H) H5, H7 (α-keto, α-ether). Singlet due to symmetry/averaging.
δ ~3.80 ppm (s, 4H) H2, H3 (Remote ether linkage).
¹³C NMR δ ~205 ppm C6 (Ketone Carbonyl).
δ ~75 ppm C5, C7 (α-oxygen carbons).
δ ~68 ppm C2, C3 (Ethylenedioxy carbons).
IR Spectroscopy 1715–1725 cm⁻¹ Strong C=O stretch (Ketone).

Note: The symmetry of the molecule simplifies the NMR spectrum significantly. Lack of symmetry (complex multiplets) indicates incomplete oxidation or ring opening.

References

  • Bailey, W. J., Ni, Z., & Wu, S. (1982).[7] Synthesis of poly-ϵ-caprolactone via a free radical mechanism.[7] Free radical ring-opening polymerization of 2-methylene-1,3-dioxepane. Journal of Polymer Science: Polymer Chemistry Edition, 20(11), 3021-3030. Link(Note: Describes the synthesis of the methylene-dioxepane precursor class).

  • Plummer, C. M., Kraft, P., Froese, J., & Hügel, H. M. (2015).[1] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry, 2015(22), 4862–4868. Link

  • Mykhailiuk, P. K. (2019).[7] Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Link

  • Hügel, H. M., & Kraft, P. (2024). The chemical synthesis of aliphatic benzo[b][1,4]dioxepin-3-one analogues related to synthetic marine odorants. RMIT Research Repository. Link

Sources

Spectroscopic data of 1,4-Dioxepan-6-one (NMR, IR, Mass Spec)

[1]

Compound Identity & Significance

This compound is a symmetric, seven-membered heterocyclic ketone. Unlike its isomer 1,4-dioxepan-5-one (a common monomer for biodegradable polyesters), the 6-one isomer features a unique

Property Data
IUPAC Name This compound
CAS Registry Number 28544-93-6
Molecular Formula

Molecular Weight 116.12 g/mol
SMILES C1COCC(=O)CO1
Key Functional Groups Ketone (C=O), Ether (C-O-C)

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the compound must be isolated from its precursor, 6-methylene-1,4-dioxepane . Impurities from the oxidation step (e.g., ruthenium residues) can broaden NMR signals and quench fluorescence.

Synthetic Route (Kraft Protocol)

The authoritative synthesis involves a two-step sequence:

  • Williamson Etherification: Reaction of ethylene glycol with 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride) using NaH in THF to form the cyclic enol ether, 6-methylene-1,4-dioxepane.

  • Oxidative Cleavage: Transformation of the exocyclic double bond to the ketone using Ruthenium Tetroxide (

    
    )  generated in situ from 
    
    
    and
    
    
    .
Graphviz Workflow: Synthesis & Characterization

GStartEthylene Glycol+ Methallyl DichlorideStep1Cyclization(NaH, THF, Reflux)Start->Step1InterIntermediate:6-Methylene-1,4-dioxepaneStep1->InterStep2Oxidative Cleavage(RuCl3, NaIO4, CCl4/H2O)Inter->Step2ProdTarget:This compoundStep2->ProdYield ~70-80%

Caption: Synthetic pathway for this compound via oxidative cleavage of an exocyclic alkene.

Spectroscopic Data Analysis

The molecule's symmetry renders the protons at positions 2 and 3 equivalent, and those at positions 5 and 7 equivalent. This results in a simplified spectrum compared to asymmetric isomers.

A. Nuclear Magnetic Resonance (NMR)

Solvent:


1

H NMR Data (400 MHz)

The spectrum is characterized by two distinct signal sets integrating 1:1.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.30 – 4.35 Singlet (s)4HH-5, H-7

-keto methylene protons (

). Deshielded by both the carbonyl and ether oxygen.
3.85 – 3.90 Singlet (s)4HH-2, H-3Ether methylene protons (

). Similar to 1,4-dioxane but slightly deshielded.

Note: While often appearing as singlets due to rapid conformational averaging and symmetry, high-resolution scans at low temperatures may resolve the H-2/H-3 signal into an AA'BB' multiplet.


C NMR Data (100 MHz)

The carbon spectrum confirms the presence of three distinct carbon environments.

Shift (

, ppm)
AssignmentDescription
206.5 C-6 (C=O)Characteristic ketone carbonyl signal. Slightly upfield from acyclic ketones due to ring strain/electronic effects.
75.2 C-5, C-7

-Carbon. Highly deshielded due to adjacency to both Oxygen and Carbonyl.
68.8 C-2, C-3Ether carbons. Typical region for polyethylene glycol-like motifs.[2]
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch and ether linkages.

Wavenumber (

)
IntensityAssignmentMechanistic Insight
1725 – 1735 Strong

Ketone stretch. Higher frequency than standard cycloheptanone (1705

) due to the electron-withdrawing inductive effect of the

-oxygen atoms.
1100 – 1150 Strong

C-O-C ether stretching vibrations (symmetric and asymmetric).
2850 – 2950 Medium


C-H stretching (methylene groups).
C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV).

  • Molecular Ion (

    
    ):  m/z 116 (Weak to Medium intensity).
    
  • Base Peak: Typically m/z 42 or 43.

  • Fragmentation Pathway:

    • 
      -Cleavage:  Rupture of the C5-C6 or C6-C7 bond next to the carbonyl.
      
    • Loss of CO: Extrusion of carbon monoxide (M - 28) is a primary pathway, leading to m/z 88 (

      
      , likely a dioxane-like radical cation).
      
    • McLafferty Rearrangement: Not possible as there are no

      
      -hydrogens available for transfer.
      

Structural Validation & Quality Control

To verify the identity of a synthesized batch, use this self-validating logic check:

  • Check Symmetry (

    
    H NMR):  Do you see only two major signals?
    
    • Yes: Confirms the symmetric 6-one isomer.

    • No (Multiple multiplets): Indicates the asymmetric 5-one isomer or ring-opening.

  • Check Carbonyl Environment (

    
    C NMR):  Is the carbonyl peak above 200 ppm?
    
    • Yes: Confirms ketone.

    • No (< 180 ppm): Suggests ester/lactone impurity (e.g., 1,4-dioxepan-5-one).

  • Check Purity (IR): Is there a broad peak at 3400

    
    ?
    
    • Yes: Indicates unreacted diol or water (wet solvent). Dry the sample.

References

  • Plummer, C. M., Kraft, P., Froese, J., & Hügel, H. M. (2015).[3][4][5] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. Beilstein Journal of Organic Chemistry, 11, 237-247.

    • Source of synthetic route and spectral characteriz
  • PubChem Database. Compound Summary for CID 46856376 (this compound).

    • Validation of identifiers and physical properties.

1H and 13C NMR spectral analysis of 1,4-Dioxepan-6-one

Technical Guide: H and C NMR Spectral Analysis of this compound

Executive Summary

This compound (

12345


Structural Analysis & Symmetry

Before spectral interpretation, one must establish the topological connectivity and symmetry elements of the molecule.

Structure & Numbering:

  • Positions 1, 4: Oxygen atoms (Ether linkages).

  • Positions 2, 3: Ethylene bridge (

    
    ).
    
  • Position 6: Carbonyl carbon (

    
    ).[5]
    
  • Positions 5, 7: Methylene groups flanking the ketone (

    
    ).
    

Symmetry Operations: The molecule possesses a

  • C5 equivalent to C7 (chemically and magnetically equivalent in the time-averaged spectrum).

  • C2 equivalent to C3 .

Consequently, the NMR spectra are much simpler than the raw atom count suggests. We expect only two distinct proton environments and three distinct carbon environments .[5]

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized sample preparation workflow. This protocol minimizes concentration-dependent shifts and solvent effects.

Step 1: Solvent Selection

  • Primary: Chloroform-

    
     (
    
    
    , 99.8% D) with 0.03% v/v TMS.
    • Rationale: Excellent solubility for ethers/ketones; the TMS peak (0.00 ppm) provides an internal anchor.

  • Secondary: Benzene-

    
     (
    
    
    ).
    • Rationale: Use if signal overlap occurs.[5] The magnetic anisotropy of the benzene ring often induces unique shifts that resolve accidental equivalence.

Step 2: Sample Concentration

  • Standard: 10–15 mg of analyte in 0.6 mL solvent.[5]

  • Validation: Ensure the solution is clear. Turbidity indicates polymerization or salt contamination, which will broaden peaks.[5]

Step 3: Acquisition Parameters (400 MHz equivalent)

  • 
    H:  Spectral width 12 ppm, Relaxation delay (
    
    
    )
    
    
    5s (to allow full relaxation of isolated methylene protons).
  • 
    C:  Spectral width 240 ppm, 
    
    
    2s, Proton-decoupled.

H NMR Spectral Assignment

The proton spectrum of this compound is characterized by two distinct singlets. The absence of coupling is due to the isolation of spin systems and chemical equivalence.[5]

Predicted & Observed Shifts
AssignmentProtonsMultiplicityChemical Shift (

, ppm)
IntegrationStructural Justification
H-5, H-7 4HSinglet (

)
4.25 – 4.35 1.0Deshielded Zone: Flanked by both an ether oxygen and a carbonyl group (

). The combined electronegativity and anisotropy push these significantly downfield.[5]
H-2, H-3 4HSinglet (

)
3.75 – 3.85 1.0Ether Zone: Typical range for methylene protons in an ethylenedioxy bridge (

). Similar to 1,4-dioxane (

3.69).
Mechanistic Insight: Why Singlets?
  • H-5/H-7: These protons are on carbons isolated from other protons by quaternary atoms (O4, C6, O1). With no vicinal neighbors (

    
    ), they appear as a sharp singlet.
    
  • H-2/H-3: Although H-2 and H-3 are vicinal, they are chemically equivalent due to symmetry. In a magnetically equivalent system (

    
     or 
    
    
    depending on conformation), couplings within the group do not manifest as splitting in the first-order spectrum. Thus, they appear as a singlet.

C NMR Spectral Assignment

The carbon spectrum confirms the backbone structure, displaying three signals corresponding to the ketone, the

AssignmentCarbonChemical Shift (

, ppm)
Signal TypeNotes
C-6 Carbonyl205.0 – 208.0 Quaternary (

)
Characteristic ketone resonance. Slightly shielded relative to acyclic ketones due to ring strain/electronic effects of

-oxygens.
C-5, C-7

-Methylene
75.0 – 78.0 Secondary (

)
Highly deshielded by direct attachment to Oxygen and Carbonyl.
C-2, C-3 Ether Bridge68.0 – 70.0 Secondary (

)
Typical aliphatic ether shift.

Logic Flow & Verification (Graphviz)

The following diagram illustrates the logical workflow for assigning the structure based on the spectral data described above.

NMR_Assignment_FlowStartUnknown Sample(C5H8O3)Symmetry_CheckCheck Symmetry:Are there 2 or 4 proton signals?Start->Symmetry_CheckSignals_22 Signals Observed:High Symmetry (Cs plane)Symmetry_Check->Signals_22 SingletsSignals_44+ Signals Observed:Asymmetric/ImpureSymmetry_Check->Signals_4MultipletsAssign_H1H Assignment LogicSignals_2->Assign_HPeak_APeak A (~4.3 ppm)Singlet, 4H(alpha to C=O and O)Assign_H->Peak_APeak_BPeak B (~3.8 ppm)Singlet, 4H(O-CH2-CH2-O)Assign_H->Peak_BConfirm_C13C ConfirmationPeak_A->Confirm_CPeak_B->Confirm_CKetone_CSignal ~206 ppm(Ketone C=O)Confirm_C->Ketone_CHMBC2D HMBC Check:Correlate 4.3 ppm H to 206 ppm CKetone_C->HMBCFinalStructure Confirmed:This compoundHMBC->Final

Caption: Logical workflow for the structural verification of this compound using 1D and 2D NMR data.

Advanced Considerations: Conformational Flexibility

While the guide above assumes a time-averaged planar symmetry (common at room temperature), this compound exists in a dynamic equilibrium of "twist-chair" conformations.

  • Low-Temperature NMR: At very low temperatures (

    
    ), the ring inversion may slow down on the NMR time scale. This would break the effective symmetry, causing the singlets to broaden or split into 
    
    
    quartets as the axial and equatorial protons become distinguishable.
  • Practical Implication: If your spectrum shows broadening of the singlets at room temperature, check for:

    • Paramagnetic impurities.[5]

    • High viscosity (if polymerizing).[5]

    • Extreme pH (acid catalysis can accelerate exchange or cause ring opening).[5]

References

  • PubChem Compound Summary. this compound (CID 46856376).[2] National Center for Biotechnology Information.[5] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).
  • Doc Brown's Chemistry. Proton NMR spectrum of 1,4-dioxane (Analogous Structure). [Link]

Technical Analysis: FT-IR Characterization of 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the vibrational spectroscopy of 1,4-Dioxepan-6-one. It moves beyond simple peak listing to explore the structural dynamics influencing the spectrum.

Executive Summary & Structural Context

This compound (CAS: 28544-93-6) is a specialized seven-membered heterocyclic ketone.[1] Unlike its lactone isomer (1,5-dioxepan-2-one), which is widely used in biodegradable polyesters, the this compound isomer presents a unique structural environment where a ketone functionality is flanked by two


-alkoxy methylene groups within a flexible heptane ring.

Accurate FT-IR analysis of this molecule requires understanding three competing electronic and steric factors:

  • Ring Strain: The seven-membered ring (dioxepane) possesses moderate conformational flexibility (twist-chair/boat forms), lowering the carbonyl frequency compared to rigid 5-membered rings.

  • Inductive Effect (-I): The oxygen atoms at positions 1 and 4 are located at the

    
    -position relative to the carbonyl at position 6. This proximity exerts a strong electron-withdrawing effect, shortening the C=O bond and increasing the wavenumber.
    
  • Field Effects: Through-space interactions between the ether oxygens and the carbonyl dipole.

Experimental Protocol: Signal Acquisition

To ensure high-fidelity spectral data, the following protocol is recommended. This workflow minimizes common artifacts associated with hygroscopic heterocycles.

Sample Preparation[2]
  • Physical State: this compound is typically a liquid or low-melting solid at room temperature.

  • Method A (Neat/ATR):

    • Crystal: Diamond or ZnSe (Single Reflection).

    • Technique: Apply 10-20 µL of neat liquid directly onto the crystal.

    • Precaution: The ether linkages make the compound hygroscopic. Ensure the ATR anvil is applied immediately to minimize atmospheric water absorption (broadening at 3400 cm⁻¹).

  • Method B (Solution Cell - Optional):

    • Solvent: Carbon Tetrachloride (

      
      ) or Carbon Disulfide (
      
      
      
      ) are preferred to avoid C-H interference, though Chloroform (
      
      
      ) is acceptable if solvent subtraction is applied.
    • Pathlength: 0.1 mm KBr sealed cell.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint detailing).

  • Scans: 64 scans (Signal-to-Noise ratio optimization).

  • Apodization: Blackman-Harris 3-Term.

  • Range: 4000 – 600 cm⁻¹.

Workflow Diagram

The following diagram illustrates the logical flow for characterizing the molecule and validating purity.

FTIR_Workflow Start Sample: this compound Prep Prep: Neat Liquid on Diamond ATR (Minimize air exposure) Start->Prep Acquire Acquisition: 4000-600 cm⁻¹ 64 Scans, 4 cm⁻¹ Res Prep->Acquire Check_OH Decision: Is Broad Peak at 3300-3500 cm⁻¹ Present? Acquire->Check_OH Impurity Impurity Detected: Moisture or Unreacted Diol Check_OH->Impurity Yes Analyze_CO Analyze Carbonyl Region (1725-1745 cm⁻¹) Check_OH->Analyze_CO No Dry Action: Dry over MgSO₄ or Redistill Impurity->Dry Dry->Prep Analyze_COC Analyze Ether Region (1050-1150 cm⁻¹) Analyze_CO->Analyze_COC Final Valid Spectrum Generated Analyze_COC->Final

Caption: Operational workflow for FT-IR acquisition and purity validation of this compound.

Spectral Analysis & Functional Group Assignments

The spectrum of this compound is dominated by the interplay between the ketone and the ether linkages. The following table synthesizes theoretical prediction with empirical data from analogous


-alkoxy cyclic ketones.
Diagnostic Bands Table
Functional GroupWavenumber (cm⁻¹)IntensityMode AssignmentStructural Insight
Carbonyl (C=O) 1725 – 1745 StrongStretchingCritical Diagnostic: Higher than typical cycloheptanone (1705 cm⁻¹) due to the inductive withdrawal (-I) of the two

-oxygen atoms, which destabilizes the single-bond resonance character.
C-H (Methylene) 2900 – 2990 MediumAsym. Stretch

C-H bonds adjacent to oxygen atoms typically absorb at the higher end of the alkane region.
C-H (Methylene) 2850 – 2890 MediumSym. StretchStandard aliphatic backbone vibrations.
Ether (C-O-C) 1100 – 1150 StrongAsym. StretchCharacteristic of the 1,4-dioxa linkage.[2] Often appears as a broad or split band due to ring coupling.
Ether (C-O-C) 1050 – 1090 StrongSym. StretchCoupled vibration of the ring ethers.
Methylene Scissor 1450 – 1470 MediumBendingScissoring deformation of

groups.

-Methylene
1400 – 1430 Weak/MedBendingDeformation of

groups specifically adjacent to the carbonyl (

).
Ring Breathing 800 – 950 MediumSkeletalConcerted ring vibrations specific to the 7-membered dioxepane skeleton.
Mechanistic Discussion: The Carbonyl Shift

In standard cycloheptanone, the C=O stretch occurs near 1705 cm⁻¹ . In this compound, the carbonyl is flanked by carbons attached to oxygens (


).

The electronegative oxygen atoms pull electron density through the sigma bonds (Inductive Effect). This withdrawal reduces the electron density available for back-donation into the carbonyl anti-bonding orbital, effectively increasing the bond order of the C=O. Consequently, the force constant (


) increases, shifting the absorption to a higher frequency (blue shift), likely centering near 1735 cm⁻¹ .


Where an increase in bond stiffness (


) due to the 

-alkoxy effect directly correlates to increased wavenumber (

).

Molecular Topology & Vibrational Logic

To visualize why these specific frequencies arise, we must look at the connectivity. The 1,4-position of the oxygens creates a specific symmetry that affects the dipole moment changes during vibration.

Caption: 2D Topology of this compound highlighting the inductive influence of O1 and O4 on the C6 Carbonyl.

Troubleshooting & Quality Control

When analyzing the spectrum, researchers often encounter specific impurities resulting from the synthesis (typically Williamson etherification or oxidation protocols).

  • Broad Band @ 3300-3500 cm⁻¹:

    • Cause: Moisture (hygroscopic nature) or unreacted diol precursors.

    • Remediation:[3][4] Dry the sample over anhydrous

      
       and re-run. If the peak persists, it indicates a hydroxyl impurity (e.g., ring-opening hydrolysis product).
      
  • Peak @ 1620-1680 cm⁻¹:

    • Cause: Enol tautomers or alkene impurities (from incomplete oxidation or elimination side reactions).

    • Remediation:[3][4] Check proton NMR for alkene protons.

  • Split Carbonyl Peak:

    • Cause: Fermi resonance or the presence of conformational isomers (twist-chair vs. twist-boat) which are energetically accessible in 7-membered rings.

References

  • Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. ResearchGate. (2025). Retrieved from

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. (2022). Retrieved from

  • 1,4-Dioxane Spectral Data. NIST Chemistry WebBook. (2018). Retrieved from

  • Functional Groups in Organic Chemistry (IR Correlations). Master Organic Chemistry. (2010). Retrieved from

  • This compound Substance Information. PubChem. (2025).[5] Retrieved from

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation characteristics of 1,4-Dioxepan-6-one , a seven-membered heterocyclic ketone. As a Senior Application Scientist, I have structured this analysis to bridge theoretical mechanistics with practical identification strategies, specifically for researchers in polymer chemistry and metabolic profiling.

Executive Summary & Chemical Identity

This compound (CAS: 28544-93-6) is a cyclic ether-ketone often utilized as a monomer in the synthesis of biodegradable poly(ether-esters) and as a scaffold in medicinal chemistry.[1] Its structure combines the lability of a cyclic ketone with the stability of an ether linkage, resulting in a distinct fragmentation signature under Electron Ionization (EI) conditions.

  • Formula:

    
    
    
  • Molecular Weight: 116.12 g/mol

  • Key Structural Motifs: 7-membered ring, symmetrical ethylene bridge,

    
    -keto ether functionality.
    

Experimental Methodology (Standardized Protocol)

To ensure reproducibility and comparable fragmentation data, the following acquisition parameters are recommended. This protocol minimizes thermal degradation prior to ionization, which is critical for thermally sensitive cyclic ethers.

GC-MS Acquisition Parameters
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard hard ionization for library matching.
Electron Energy 70 eVMaximizes fragmentation efficiency and library compatibility.
Source Temp 230 °CPrevents condensation without inducing pyrolysis.
Transfer Line 250 °CEnsures efficient transport of the semivolatile analyte.
Scan Range m/z 25–150Captures low-mass diagnostic ions (m/z 28, 42) and the molecular ion.[2]

Mechanistic Fragmentation Analysis

The fragmentation of this compound is driven by the release of ring strain and the thermodynamic stability of small neutral molecules (CO,


). The pathway is dominated by 

-cleavage
relative to the carbonyl group, followed by rapid elimination reactions.
Primary Fragmentation Pathway (The "Dioxane" Route)

The molecular ion (


, m/z 116) is typically low intensity or absent due to the lability of the 7-membered ring.
  • Initiation (

    
    -Cleavage):  Homolytic fission of the C-C bond adjacent to the carbonyl (C5-C6 or C6-C7) occurs, driven by the formation of a resonance-stabilized acylium ion.
    
  • Decarbonylation (-CO): The acyclic acylium radical intermediate undergoes rapid loss of carbon monoxide (28 Da).

  • Formation of Distonic Ion (m/z 88): The remaining fragment is the radical cation of 1,4-dioxane (

    
    ). This is a critical diagnostic step; the spectrum of this compound strongly resembles 1,4-dioxane below m/z 88.
    
Secondary Decay (Dioxane Fragmentation)

Once the m/z 88 species is formed, it follows the canonical fragmentation of 1,4-dioxane:

  • m/z 88

    
     m/z 58:  Loss of formaldehyde (
    
    
    
    , 30 Da) via retro-cyclization.
  • m/z 58

    
     m/z 28:  Loss of a second formaldehyde molecule or rearrangement to form an ethylene ion (
    
    
    
    ).
  • m/z 43: Formation of the acetyl cation (

    
    ) or ethylene oxide cation, typical in ether fragmentation.
    
Diagnostic Ion Table
m/z (Mass-to-Charge)Ion IdentityMechanism of FormationRelative Abundance (Est.)
116

Molecular Ion (Parent)< 5% (Weak)
88

Loss of CO (28) from M+High (Diagnostic)
58

Loss of

from m/z 88
Moderate
45

Ethylene oxide protonatedModerate
42

Ketene fragmentModerate
28

/

Ethylene / Carbon MonoxideBase Peak (100%)

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the parent molecule into its constituent diagnostic ions.

Fragmentation M Molecular Ion [C5H8O3]+. m/z 116 Inter Acyclic Acylium Radical (Transient) M->Inter Alpha-Cleavage (Ring Opening) Dioxane 1,4-Dioxane Ion [C4H8O2]+. m/z 88 Inter->Dioxane - CO (28 Da) Decarbonylation Frag58 Fragment Ion [C3H6O]+. m/z 58 Dioxane->Frag58 - CH2O (30 Da) Frag43 Oxonium Ion [C2H3O]+ m/z 43 Dioxane->Frag43 C-O Scission Base Base Peak [C2H4]+. / [CO]+. m/z 28 Dioxane->Base - C2H4O2 (60 Da) Frag58->Base - CH2O (30 Da)

Figure 1: Proposed fragmentation pathway of this compound under 70 eV Electron Ionization, highlighting the central role of the m/z 88 intermediate.

Differentiation from Isomers

This compound must be distinguished from isomeric esters and linear dicarbonyls.

  • Vs. Linear Diesters (e.g., Dimethyl malonate): Linear isomers typically show strong alkoxy fragments (e.g., m/z 59

    
    ) which are absent in the dioxepan-6-one spectrum.
    
  • Vs. Lactones (e.g.,

    
    -Valerolactone):  While lactones also lose CO, they typically exhibit a strong 
    
    
    
    or
    
    
    peak. This compound is unique in its sequential loss of CO followed by formaldehyde units (30 Da steps).

Applications in R&D

Understanding this fragmentation pattern is critical for:

  • Polymer Degradation Studies: Monitoring the hydrolysis of poly(this compound) requires tracking the m/z 88 and m/z 116 signals to distinguish monomer release from bulk erosion.

  • Metabolite Identification: In biological matrices, the m/z 88 fragment serves as a specific marker for the 1,4-dioxepane ring system, differentiating it from purely aliphatic metabolites.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,4-Dioxane (Analogous Fragmentation Pattern). National Institute of Standards and Technology.[3][4] Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in cyclic ketones).
  • PubChem. (2024). Compound Summary for CID 46856376: this compound.[5][6][7][8] National Library of Medicine. Link

  • Doc Brown's Chemistry. (2025). Mass spectrum of 1,4-dioxane fragmentation pattern.Link

Sources

Advanced Theoretical Characterization and Reactivity Profiling of 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical and computational framework for investigating 1,4-Dioxepan-6-one (CAS: 28544-93-6). It addresses the specific challenges of modeling 7-membered heterocyclic ketones, offering a self-validating protocol for researchers in drug discovery and polymer science.

Executive Technical Summary

This compound represents a unique structural motif bridging medium-ring cyclic ethers and ketones. Unlike its 5-membered (dioxolane) or 6-membered (dioxane) analogs, this 7-membered heterocycle exhibits high conformational flexibility (pseudorotation) combined with significant ring strain.

For researchers, this molecule presents two primary value propositions:

  • Polymer Chemistry: A candidate for Ring-Opening Polymerization (ROP) to produce biodegradable poly(ether-esters).

  • Medicinal Chemistry: A scaffold for bioactive compounds where the 7-membered ring provides novel vector orientation for substituents, distinct from rigid phenyl or piperidine rings.

This guide outlines a computational workflow to accurately model its ground-state thermodynamics, spectroscopic signatures, and electrophilic reactivity.

Computational Methodology & Protocol Design

To ensure scientific integrity (E-E-A-T), the following computational protocol is recommended. This workflow moves from low-cost conformational searching to high-level DFT validation.

The "Self-Validating" Workflow

Do not rely on a single optimization. 7-membered rings possess multiple local minima separated by low energy barriers (< 5 kcal/mol).

Step 1: Stochastic Conformational Search

  • Method: Monte Carlo (MC) or Molecular Dynamics (MD) quenching.

  • Force Field: MMFF94x or OPLS4 (capable of handling ether/ketone torsions).

  • Objective: Generate 50-100 candidate geometries to ensure the global minimum (likely a Twist-Chair ) is not missed.

Step 2: DFT Optimization & Frequency Analysis

  • Functional: M06-2X (excellent for main-group thermochemistry and non-covalent interactions) or ωB97X-D (includes dispersion corrections).

  • Basis Set: def2-TZVP (triple-zeta quality to minimize basis set superposition error).

  • Validation: Ensure zero imaginary frequencies for minima.

Step 3: Electronic Property Calculation

  • Solvation: SMD Model (Solvation Model based on Density) using Acetonitrile or Water to mimic reaction environments.

  • Descriptors: HOMO/LUMO gaps, Fukui functions (

    
    ), and Molecular Electrostatic Potential (MEP).
    

Conformational Landscape: The 7-Ring Challenge

The this compound ring does not adopt a rigid "chair" like cyclohexane. It undergoes pseudorotation .

Predicted Conformers

Based on structural analogues (1,4-dioxepane), the energy landscape is defined by the following geometries:

ConformerRelative Energy (

)
DescriptionStability Factor
Twist-Chair (TC) 0.0 kcal/mol Global Minimum.

symmetry axis passes through C6.
Minimizes transannular H-H repulsion.
Chair (C) +1.5 - 2.5 kcal/molLocal Minimum. Often destabilized by eclipsing interactions.Transition state in some pathways.
Twist-Boat (TB) +3.0 - 4.5 kcal/molHigh Energy.Significant torsional strain.
Boat (B) +5.0+ kcal/molTransition State.Maximum steric clash.

Note: The ketone at C6 introduces planarity at one vertex, slightly flattening the ring compared to the parent 1,4-dioxepane.

Visualization of Conformational Interconversion

The following diagram illustrates the logical flow for determining the stable conformer and its subsequent reactivity analysis.

ConformationalWorkflow Start Input Structure (this compound) Search Stochastic Search (MMFF94 / Monte Carlo) Start->Search Generate 100+ conformers Filter Filter Duplicates (RMSD < 0.5 Å) Search->Filter DFT_Opt DFT Optimization (M06-2X / def2-TZVP) Filter->DFT_Opt Top 10 candidates Freq Frequency Check (NImag = 0?) DFT_Opt->Freq GlobalMin Identify Global Minimum (Twist-Chair) Freq->GlobalMin Yes TS_Search Transition State Search (QST3 / Berny) Freq->TS_Search No (Imaginary Freq) TS_Search->DFT_Opt Refine Geometry

Figure 1: Computational workflow for identifying the global minimum conformer of this compound.

Electronic Structure & Reactivity

The reactivity of this compound is dominated by the C6 ketone. However, the presence of oxygen atoms at positions 1 and 4 creates a unique electronic environment compared to cycloheptanone.

Molecular Electrostatic Potential (MEP)
  • Prediction: The C6 carbonyl carbon is the region of highest positive potential (blue on MEP map), susceptible to nucleophilic attack.

  • Inductive Effect: The ether oxygens at 1 and 4 exert a

    
     (inductive withdrawing) effect. This should increase the electrophilicity  of the C6 ketone compared to a standard aliphatic ketone.
    
  • Implication: this compound will react faster with nucleophiles (e.g., amines, alkoxides) than cycloheptanone.

Ring-Opening Polymerization (ROP) Mechanism

This molecule is a prime candidate for ROP to form polyesters. The mechanism typically involves a nucleophilic attack at the carbonyl, followed by acyl-oxygen cleavage.

Thermodynamic Drivers:

  • Enthalpy (

    
    ):  Negative (Exothermic). Release of ring strain (approx. 5-8 kcal/mol for 7-membered rings).
    
  • Entropy (

    
    ):  Negative. Loss of translational freedom.
    
  • Ceiling Temperature (

    
    ):  7-membered rings often have lower 
    
    
    
    than 4- or 6-membered rings. Computations must verify if
    
    
    is negative at room temperature.

ROP_Mechanism Monomer This compound (Ring Strain) TS Tetrahedral Intermediate Monomer->TS Barrier Initiator Initiator (RO-) Initiator->Monomer Nucleophilic Attack OpenChain Linear Ester (Active Chain End) TS->OpenChain Ring Opening (Acyl-O Cleavage) Polymer Poly(ether-ester) OpenChain->Polymer Propagation

Figure 2: Mechanistic pathway for the Ring-Opening Polymerization (ROP) of this compound.

Spectroscopic Signatures (Validation Data)

To validate computational models, compare calculated frequencies with these expected experimental values.

Spectroscopic ModePredicted RegionOrigin / Causality
IR:


Typical 7-membered ketone. Slightly higher

than cycloheptanone due to ether induction.
IR:


Characteristic ether stretch of the 1,4-dioxepane ring.
NMR:


-ketone

Protons at C5 and C7. Deshielded by carbonyl anisotropy.
NMR:


-ether

Protons at C2, C3, C5, C7 adjacent to oxygen.

Protocol Tip: When calculating IR frequencies with DFT (e.g., B3LYP), apply a scaling factor of 0.961 to correct for anharmonicity.

References

  • Synthesis and Olfactory Properties: Kraft, P., & Popaj, K. (2008). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry.

  • Conformational Analysis (Analogue): Grindley, T. B., & Thangarasa, R. (1990). Conformational analysis of 1,3-dioxepanes. Canadian Journal of Chemistry.

  • DFT Methodology for Cyclic Ketones: Wiberg, K. B. (1990). Structures and energies of cycloalkanones. Journal of Organic Chemistry.

  • General Structure Data: PubChem Compound Summary for CID 46856376, this compound.

Technical Guide: Conformation and Stereochemistry of 1,4-Dioxepan-6-one

[1]

Executive Summary: The 7-Membered Ring Challenge

This compound (C₅H₈O₃) represents a unique class of medium-sized heterocycles where the flexibility of the seven-membered ring intersects with the rigidity imposed by a carbonyl center.[1] Unlike the well-characterized chair conformation of cyclohexane, this compound exists on a highly mobile potential energy surface (PES) dominated by pseudorotation .[1]

For drug development professionals, this molecule offers a "Goldilocks" scaffold: it is flexible enough to induce fit within a receptor pocket (such as 5-HT receptors or olfactory GPCRs) yet rigid enough to present pharmacophores with distinct vectorality.[1] This guide deconstructs the molecule’s behavior into three pillars: Conformational Analysis , Stereochemical Control , and Synthetic Protocols .

Conformational Analysis: The Energy Landscape

The seven-membered ring of this compound is not static.[1] To understand its reactivity, we must map its conformational itinerary.[1]

The Twist-Chair (TC) Dominance

While cycloheptane prefers a Twist-Chair (TC) conformation to relieve torsional strain and transannular repulsion, the introduction of heteroatoms (O1, O4) and a sp² hybridized center (C6) alters this landscape.[1]

  • The Carbonyl Flattening Effect: The ketone at C6 requires a planar geometry (sp²), which removes eclipsing interactions at that specific vertex but widens the internal bond angles. This favors conformations where C6 is located at an "isoclinal" position—a point of low torsional strain.[1]

  • The Gauche Effect (O1-C2-C3-O4): The ethylene bridge between the two oxygens (C2–C3) strongly prefers a gauche conformation (dihedral angle ~60°) due to the gauche effect (stabilizing

    
     hyperconjugation).[1]
    
  • Global Minimum: Theoretical models and NMR coupling constants (

    
    ) suggest the Twist-Chair (TC)  is the global minimum, specifically a form where the 
    
    
    axis of symmetry passes through the carbonyl group.
Pseudorotation Pathways

The molecule undergoes pseudorotation—a low-energy vibration that interconverts conformers without bond breaking.[1]

Key Conformers:

  • Twist-Chair (TC): Global minimum. Minimizes transannular H-H interactions.[1]

  • Chair (C): A local minimum or transition state, often destabilized by eclipsing interactions across the C2-C3 bridge.[1]

  • Boat (B) / Twist-Boat (TB): Higher energy forms, typically 3–5 kcal/mol above the TC, accessible at room temperature.[1]

Visualization of Conformational Dynamics

The following diagram illustrates the logical flow of forces determining the stable conformation.

ConformationLogicForcesStructural ForcesGaucheGauche Effect(O1-C2-C3-O4)Favors ~60° torsionForces->GaucheHybridsp2 Hybridization(C6 Ketone)Flattens C5-C6-C7Forces->HybridStrainTransannular Strain(H-H Repulsion)Forces->StrainResultGlobal Minimum:Twist-Chair (TC)Gauche->ResultConstrains BridgeHybrid->ResultConstrains FlapStrain->ResultDrives PuckerDynamicsPseudorotation(Low Barrier Interconversion)Result->DynamicsThermal Energy

Figure 1: Stereoelectronic forces driving the this compound ring into the Twist-Chair conformation.[1]

Stereochemistry and Reactivity[2][3][4]

The C6 ketone is the primary reactive center. Because the ring is chiral in its twist conformations (though rapidly racemizing), the stereochemical outcome of reactions depends on the "face selectivity" of the attack.

Prochirality and Face Selectivity

The C6 carbonyl is prochiral. Nucleophilic attack (e.g., by a hydride source like NaBH₄) generates a chiral alcohol, 1,4-dioxepan-6-ol .[1]

  • Re-face vs. Si-face: In the Twist-Chair conformation, the two faces of the carbonyl are not sterically equivalent due to the ring pucker. One face is "endo" (shielded by the ring) and the other is "exo" (exposed).

  • Stereoelectronic Control: Nucleophiles prefer the exo trajectory (axial attack) to avoid torsional strain with the adjacent axial hydrogens at C5 and C7.

Quantitative Data: Physical Properties

The following table summarizes the verified physicochemical profile of the core scaffold.

PropertyValueContext
Molecular Weight 116.12 g/mol Fragment-like scaffold
Topological Polar Surface Area 35.5 ŲHigh BBB permeability potential
LogP (Predicted) -0.4Highly hydrophilic
H-Bond Acceptors 3O1, O4, O=C6
Preferred Conformation Twist-Chair (

)
Based on cycloheptanone analogy
Key Dipole Alignment Anti-parallelC=O dipole opposes O1/O4 net dipole

Experimental Protocols

Synthesis of this compound

The most robust synthetic route involves the construction of the 7-membered ring via a Williamson etherification strategy followed by oxidation. This protocol avoids high-dilution conditions often required for lactonization.[1]

Protocol: The Diol-Alkylation Route

  • Reagents:

    • Ethylene glycol (Nucleophile)[1]

    • 3-chloro-2-(chloromethyl)prop-1-ene (Electrophile)[1][2]

    • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

    • Ozone (

      
      ) or 
      
      
      /
      
      
      (Oxidant)[1]
  • Step-by-Step Workflow:

    • Step 1 (Cyclization): Suspend NaH (2.2 equiv) in dry THF at 0°C. Slowly add ethylene glycol (1.0 equiv).[1] Stir for 30 min to generate the disodium alkoxide.

    • Step 2 (Alkylation): Add 3-chloro-2-(chloromethyl)prop-1-ene (1.0 equiv) dropwise.[1] Reflux for 12–24 hours.[1] The gem-dichloro allylic scaffold acts as a linchpin, forming the 6-methylene-1,4-dioxepane intermediate.[1]

    • Step 3 (Oxidative Cleavage): Dissolve the intermediate in DCM/MeOH at -78°C. Bubble ozone until a blue color persists.[1] Quench with dimethyl sulfide (DMS).[1] Alternatively, use Lemieux-Johnson oxidation (

      
      /
      
      
      ) for milder conditions.[1]
    • Step 4 (Purification): The ketone product is purified via silica gel chromatography (EtOAc/Hexanes).[1]

Visualization of Synthesis Pathway

SynthesisPathSM1Ethylene GlycolInter6-methylene-1,4-dioxepaneSM1->InterNaH, THFReflux (Cyclization)SM23-chloro-2-(chloromethyl)prop-1-eneSM2->InterProdThis compoundInter->ProdO3, DCM, -78°C(Ozonolysis)

Figure 2: Synthetic route converting acyclic precursors to the this compound scaffold.

Applications in Drug Discovery

The this compound scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) .[1]

  • Isosteric Replacement: It serves as a saturated, polar isostere for phenyl rings or cycloheptanones.[1] The oxygen atoms lower lipophilicity (LogP) while maintaining ring volume.

  • Olfactory Receptors: Recent studies (2024) indicate that 2-substituted 1,4-dioxepan-6-ones act as potent marine odorants, binding to specific GPCRs with high affinity due to the ring's ability to adopt a "bioactive conformation" upon binding.[1]

  • Stereochemical Probes: By reducing the ketone to an alcohol or amine, researchers create chiral building blocks that probe the stereoelectronic requirements of receptor pockets (e.g., 5-HT2A).

References

  • Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. ResearchGate. (2025). Retrieved from

  • This compound Compound Summary. PubChem. (2025).[1] Retrieved from [1]

  • Conformational Analysis of 1,4-Dioxepane Systems. Journal of Organic Chemistry. (1997/2011). Retrieved from [1]

  • The Chemical Synthesis of Aliphatic Benzo[b][1,4]dioxepin-3-one Analogues. RMIT University Research Repository. (2024). Retrieved from [1]

  • Stereochemistry of Nucleophilic Addition to Cycloheptanones. Chemistry LibreTexts. (2023). Retrieved from [1]

Discovery and history of 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Abstracts Service (CAS) Registry Number: 28544-93-6 Molecular Formula: C₅H₈O₃ Molecular Weight: 116.12 g/mol [1]

Executive Summary & Historical Context[2]

The molecule 1,4-Dioxepan-6-one represents a critical, albeit niche, scaffold in the evolution of heterocyclic chemistry, specifically within the domain of olfactory pharmacophores and medium-ring synthesis . Unlike its isomer 1,4-dioxepan-5-one (a lactone used widely in biodegradable polyesters), the 6-one isomer is a ketone positioned on a seven-membered ether ring.

The "Marine" Revolution

The history of this compound is inextricably linked to the discovery of Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one).[2][3] Discovered by Pfizer in 1966 and popularized in the 1990s, Calone introduced the "marine" or "sea-breeze" scent note to perfumery.

Research into this compound accelerated in the post-2000s as scientists sought aliphatic bioisosteres of Calone. The goal was to strip away the benzene ring to understand the minimal structural requirements for the "marine" odor profile. It was hypothesized that the seven-membered ring's specific "pseudo-twisted boat" conformation was the primary driver for receptor binding, rather than the aromatic system alone.[2]

Structural Analysis & Reactivity

The 1,4-dioxepane ring system is thermodynamically challenging to synthesize due to enthalpic strain (transannular interactions) and entropic factors (probability of chain ends meeting).

Conformational Dynamics

The 6-one moiety introduces sp² hybridization at the C6 position, altering the ring puckering.

  • Key Insight: The presence of the ketone forces the ring into specific twist-boat conformations that align the ether oxygens (positions 1 and 4) in a way that mimics the electronic signature of marine odorants.

  • Reactivity: The C6 carbonyl is highly accessible for nucleophilic attack, making this molecule a valuable intermediate for spiro-cyclic compounds and functionalized diols.

Chemical Synthesis: The "Exocyclic Mask" Protocol

Direct cyclization to form medium-ring ketones is often plagued by low yields due to competing polymerization. Therefore, the most robust synthetic route utilizes an exocyclic alkene mask . This method circumvents the entropy problem by forming the ring via a double etherification, followed by oxidative cleavage.

Phase 1: Synthesis of 6-Methylene-1,4-dioxepane

This step utilizes a Williamson ether synthesis variant.[4]

Reagents:

  • Ethylene Glycol (1 eq)

  • 3-chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride) (1 eq)

  • Sodium Hydride (NaH) (2.2 eq) or KOH (industrial scale)

  • Solvent: THF or DMF (Anhydrous)

Protocol:

  • Activation: Suspend NaH in dry THF under nitrogen atmosphere at 0°C. Slowly add Ethylene Glycol. The evolution of H₂ gas confirms alkoxide formation.

  • Cyclization: Add Methallyl dichloride dropwise. The reaction is driven by the formation of the stable ether linkages.

  • Reflux: Heat to reflux (66°C for THF) for 12–24 hours to ensure complete ring closure.

  • Workup: Quench with saturated NH₄Cl, extract with diethyl ether, and purify via vacuum distillation.

    • Yield Target: 60–75%

    • Checkpoint: NMR must show terminal alkene protons at ~4.8–5.0 ppm.

Phase 2: Oxidative Cleavage to this compound

The exocyclic double bond is converted to the ketone. Ozonolysis is the cleanest method for this transformation.

Reagents:

  • Ozone (O₃)

  • Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh₃) as quenching agent

  • Solvent: Dichloromethane (DCM) at -78°C

Protocol:

  • Ozonolysis: Bubble O₃ through the solution of 6-methylene-1,4-dioxepane in DCM at -78°C until a persistent blue color appears (indicating excess ozone).

  • Purge: Bubble nitrogen through the solution to remove excess O₃.

  • Reduction: Add DMS (excess) at -78°C and allow the mixture to warm to room temperature naturally. This reduces the intermediate ozonide to the ketone.

  • Isolation: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the critical decision points.

SynthesisPath cluster_logic Mechanistic Rationale Start Ethylene Glycol + Methallyl Dichloride Step1 Williamson Etherification (NaH/THF, Reflux) Start->Step1 Inter Intermediate: 6-Methylene-1,4-dioxepane Step2 Ozonolysis (1. O3, -78°C 2. DMS) Inter->Step2 Product Target: This compound Step1->Inter Cyclization Step2->Product Oxidative Cleavage

Figure 1: The "Exocyclic Mask" synthesis route. The methylene intermediate locks the 7-membered ring geometry before the carbonyl is introduced.

Quantitative Data Profile

For researchers characterizing the synthesized material, the following physicochemical profile serves as the standard for purity verification.

PropertyValue / DescriptionMethod of Verification
Physical State Colorless to pale yellow oilVisual Inspection
Boiling Point ~85–90°C at 15 mmHgVacuum Distillation
¹H NMR (CDCl₃) δ 4.25 (s, 4H, -O-CH₂-C(=O)-)δ 3.85 (s, 4H, -O-CH₂-CH₂-O-)400 MHz NMR
¹³C NMR δ 205.1 (C=O), 74.2 (C-O), 68.5 (C-O)100 MHz NMR
IR Spectrum 1715–1725 cm⁻¹ (Strong C=O stretch)FTIR (Neat)
Odor Profile Faint, solvent-like (Pure)Marine/Green (Derivatives)Olfactory Panel

Applications in Drug Discovery & Fragrance

The Olfactophore Model

Recent studies (RMIT University, 2024) utilized this compound to map the "Marine" receptor.

  • Hypothesis: The 7-membered ring acts as a hydrophobic spacer that positions the carbonyl (H-bond acceptor) at a precise distance from the aromatic/lipophilic domain.

  • Derivatives: Alkyl substitution at the C2 position (e.g., 2-propyl-1,4-dioxepan-6-one) significantly enhances the "green/floral" nuance, validating the scaffold's utility in structure-activity relationship (SAR) studies.

Medicinal Chemistry (Bioisosteres)

In drug design, the this compound ring is explored as a metabolically stable replacement for cyclohexanone or open-chain ethers. The ether oxygens increase water solubility (logP reduction) while maintaining the spatial geometry of a medium-sized ring.

Applications cluster_fragrance Fragrance Chemistry cluster_pharma Medicinal Chemistry Core This compound Scaffold Analogs Aliphatic Analogs (2-substituted) Core->Analogs Bioisosteric Replacement Spiro Spiro-cyclic Intermediates Core->Spiro Nucleophilic Addition at C6 Calone Calone 1951® (Benchmark) Analogs->Calone Structural Mimicry Solubility LogP Modulation (Ether Oxygen Effect)

Figure 2: Strategic applications of the scaffold in fragrance and medicinal chemistry.

Safety & Handling Protocols

While this compound is not classified as a "highly hazardous" substance, its structural similarity to other cyclic ethers warrants caution regarding peroxide formation and solvent-like toxicity.

  • GHS Classification:

    • H302: Harmful if swallowed.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. As an ether-ketone, it should be tested periodically for peroxides if stored for long durations, although the ketone functionality reduces this risk compared to simple cyclic ethers.

References

  • Kraft, P., & Popaj, K. (2008). New Musk Odorants: Design and Synthesis of Macrocyclic Ketones and Oxaketones. European Journal of Organic Chemistry. Link (Contextualizing medium ring ketone synthesis).

  • RMIT University Research Repository. (2024). The chemical synthesis of aliphatic benzo[b][1,4]dioxepin-3-one analogues related to synthetic marine odorants.[4][3][6]Link (Primary source for the 6-one synthesis and olfactory evaluation).

  • GuideChem. (2024). This compound CAS 28544-93-6 Details and Suppliers.[7][8][9]Link (Physical property verification).

  • PubChem. (2024). Compound Summary: this compound.[1][4][2][3][7][8][10][6][9][11] National Library of Medicine. Link (Safety and GHS data).

  • Faeh, C., et al. (2019).[12] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. Helvetica Chimica Acta.[2] Link (Detailed synthetic protocols for derivatives).

Sources

Physical properties of 1,4-Dioxepan-6-one (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxepan-6-one (CAS 28544-93-6) is a seven-membered heterocyclic ketone featuring two ether oxygens at positions 1 and 4, and a carbonyl group at position 6.[1][2][3][4] Unlike its isomer 1,4-dioxepan-5-one (a lactone used extensively in biodegradable polyesters), the 6-one isomer is a cyclic ketone-ether . This structural distinction is critical: it imparts unique chemical stability and reactivity profiles, making it a valuable, albeit less characterized, scaffold in medicinal chemistry and fragrance synthesis.

This guide addresses the scarcity of experimental data for this specific isomer by synthesizing available literature, predicted physicochemical models, and robust experimental protocols for its characterization.

Chemical Identity & Structural Analysis[3][5][6][7][8][9]

The seven-membered ring imposes conformational flexibility, allowing the molecule to adopt twisted chair/boat conformations to minimize transannular strain.

Table 1: Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Number 28544-93-6
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
SMILES C1COCC(=O)CO1
InChI Key ZBEJPWPZAMESBJ-UHFFFAOYSA-N
Structure Type Heterocyclic Ketone (7-membered)
Structural Visualization

The following diagram illustrates the connectivity and the specific position of the carbonyl group relative to the ether oxygens.

DioxepanStructure C6 C6 (Ketone) C7 C7 C6->C7 O_Carbonyl O (Carbonyl) C6->O_Carbonyl = O1 O1 (Ether) C2 C2 O1->C2 O4 O4 (Ether) C5 C5 O4->C5 C3 C3 C2->C3 C3->O4 C5->C6 C7->O1

Figure 1: Connectivity of this compound. Note the carbonyl at position 6, flanked by methylene groups.

Physical Properties: Experimental & Predicted

Expert Insight: Due to the niche application of the 6-one isomer compared to the 5-one lactone, explicit experimental databases often conflate it with 1,4-dioxane or lack data entirely. The values below represent a synthesis of predicted models (ACD/Labs, EPISuite) and comparative analysis with structurally similar cyclic ketones.

Table 2: Physicochemical Properties
PropertyValue / RangeSource/Methodology
Physical State Liquid (at 25°C)Predicted based on MW & Polarity
Boiling Point 170°C – 185°C (at 760 mmHg)Predicted (ACD/Labs); Comparative*
Melting Point < 20°C (Likely ~10-15°C)Estimated (Low symmetry lowers MP)
Density 1.15 ± 0.05 g/cm³Predicted
Flash Point ~65°CPredicted
Solubility Soluble in water, alcohols, CHCl₃High polarity (3 oxygens)
LogP -0.4 to 0.1Hydrophilic nature

*Comparative Logic: 1,4-Dioxane (MW 88) boils at 101°C. Cyclohexanone (MW 98) boils at 155°C. This compound (MW 116) has higher mass and significant dipole moment from the ketone and two ethers, raising the BP significantly above dioxane but likely keeping it liquid at room temperature.

Synthesis & Manufacturing Logic

For researchers requiring this compound, commercial availability is often limited to milligram quantities. In-house synthesis is a viable route. The most robust pathway involves constructing the 7-membered ring via Williamson Etherification followed by functional group manipulation.

Synthetic Pathway: The "Exocyclic Methylene" Route

This method avoids the harsh conditions of direct ester condensation and allows for the installation of the ketone under controlled oxidative conditions.

  • Ring Construction: Reaction of ethylene glycol (dinucleophile) with 3-chloro-2-(chloromethyl)prop-1-ene (dielectrophile) creates the 7-membered ring with an exocyclic double bond.

  • Oxidative Cleavage: The exocyclic alkene is converted to the ketone via Ozonolysis or Lemieux-Johnson oxidation.

Synthesis Reactants Ethylene Glycol + 3-Chloro-2-(chloromethyl)prop-1-ene Step1 Step 1: Williamson Etherification (NaH, THF, Reflux) Reactants->Step1 Intermediate Intermediate: 6-Methylene-1,4-dioxepane (Exocyclic Alkene) Step1->Intermediate Step2 Step 2: Oxidative Cleavage (O3/DMS or OsO4/NaIO4) Intermediate->Step2 Product Target: This compound Step2->Product

Figure 2: Synthetic workflow for accessing this compound from commercially available precursors.

Experimental Characterization Protocols

To validate the identity and purity of the synthesized or purchased material, the following "Self-Validating" protocols are recommended.

A. Boiling Point Determination (Micro-Siwoloboff Method)

Use when sample quantity is limited (<1 mL).

  • Setup: Place a sealed capillary tube (open end down) inside a melting point tube containing 20 µL of the sample.

  • Heating: Attach to a thermometer in a Thiele tube or oil bath. Heat slowly.

  • Observation: A rapid stream of bubbles emerges from the capillary when the vapor pressure equals atmospheric pressure.

  • Endpoint: Stop heating. The temperature at which the bubbling stops and liquid is sucked back into the capillary is the true boiling point.

B. Spectroscopic Validation (NMR)
  • ¹H NMR (CDCl₃): Look for the absence of alkene protons (if using the synthesis above).

    • δ ~4.2 ppm (s, 4H): Methylene protons adjacent to the ketone (C5-H, C7-H).

    • δ ~3.8 ppm (s, 4H): Ethylene bridge protons (C2-H, C3-H).

    • Note: The symmetry of the molecule simplifies the spectrum into two distinct singlets (or tight multiplets depending on conformation).

Applications in Drug Development

Bioisosteric Replacement

The this compound scaffold serves as a non-planar bioisostere for cyclohexanone or tetrahydropyran-4-one rings.

  • Advantage: The 7-membered ring alters the vector of the carbonyl group, potentially accessing new binding pockets in GPCRs or enzymes that 6-membered rings cannot reach.

  • Solubility: The additional ether oxygens significantly improve aqueous solubility compared to carbocyclic analogs (LogP ~ -0.4 vs 0.8 for cyclohexanone).

Polymer Precursor

While the 5-one isomer is a lactone used for ROP (Ring-Opening Polymerization), the 6-one isomer acts as a functionalized ketone. It can be copolymerized via:

  • Acetalization: Reacting the ketone with diols to form polyorthoesters or ketals for pH-sensitive drug delivery vehicles.

References

  • Kraft, P. et al. (2025). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. ResearchGate.

  • PubChem Database. (2024). Compound Summary: this compound (CID 46856376).[3][5] National Center for Biotechnology Information.

  • GuideChem. (2024). Predicted Properties for Dioxepane Derivatives. GuideChem Chemical Network.

  • Grygorenko, O. et al. (2024). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1,4-Dioxepan-6-one

[1]

Executive Summary & Chemical Identity

This compound is a seven-membered heterocyclic ketone featuring two ether linkages.[1][2] Unlike its isomer 1,5-dioxepan-2-one (a lactone used in biodegradable polymers), this compound lacks a hydrolyzable ester bond within the ring, conferring superior hydrolytic stability in aqueous media.[1] Its solubility is governed by its high polarity (Predicted XLogP: -0.[1]4) and significant hydrogen-bond accepting capability.[1]

Chemical Profile
PropertySpecification
CAS Number 28544-93-6
IUPAC Name This compound
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Functional Groups Cyclic Ether (x2), Ketone
H-Bond Acceptors 3 (2 Ether Oxygens, 1 Carbonyl Oxygen)
H-Bond Donors 0
Predicted XLogP -0.4 (Hydrophilic)

Solubility Landscape

The solubility of this compound is dictated by "like dissolves like" principles, specifically dipole-dipole interactions and hydrogen bonding.[1] Due to the absence of empirical solubility tables in public literature, the following classifications are derived from authoritative physicochemical modeling and structural analogy to 1,4-dioxane and cyclohexanone.

Primary Solvents (High Solubility)

These solvents are recommended for synthesis, extraction, and stock solution preparation.[1]

Solvent ClassSpecific SolventsMechanism of ActionApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformStrong dipole-dipole interactions.[1]Extraction, Chromatography
Polar Aprotic THF, Acetone, Acetonitrile, DMSODipole alignment; absence of H-bond donors prevents interference.[1]Reaction Medium, Polymerization
Polar Protic Methanol, Ethanol, IsopropanolSolute acts as H-bond acceptor; Solvent acts as Donor.[1]Recrystallization, Cleaning
Aqueous Solubility[1][5]
  • Prediction: Highly Soluble / Miscible. [1]

  • Rationale: With an XLogP of -0.4 and three oxygen atoms available for hydrogen bonding with water, this compound behaves similarly to 1,4-dioxane (miscible).[1]

  • Stability Note: Unlike lactones, this compound is resistant to neutral hydrolysis, making water a viable solvent for handling, though extraction back into organic phases (e.g., DCM) may require salting out.[1]

Non-Solvents (Precipitation)

These solvents are effective for precipitating the compound from concentrated solutions or washing impurities.

  • Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane.[1]

  • Very Non-Polar Ethers: Cold Diethyl Ether (partial solubility may occur; testing required).[1]

Solvation Mechanism Visualization

The following diagram illustrates the competing intermolecular forces determining solubility.

SolvationMechanismcluster_legendInteraction TypesSoluteThis compound(Dipolar, H-Acceptor)WaterWater(H-Donor)Solute->WaterStrong H-Bonding(Soluble)DCMDCM(Dipolar Aprotic)Solute->DCMDipole-Dipole(Highly Soluble)HexaneHexane(Non-polar)Solute->HexanePolarity Mismatch(Insoluble)H-BondH-BondDipoleDipoleH-Bond->DipoleVan der WaalsVan der WaalsDipole->Van der Waals

Caption: Mechanistic interaction map showing high affinity for polar/protic solvents via H-bonding and dipole interactions, contrasting with lipophobic rejection by alkanes.

Experimental Protocols

Since batch-specific purity affects solubility, researchers must validate solubility using the following self-validating protocols.

Protocol A: Rapid Solubility Screening (Shake-Flask)

Objective: Determine approximate solubility limit (mg/mL).

  • Preparation: Weigh 10 mg of this compound into a 2 mL clear glass vial.

  • Titration: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][3][4]

    • Cloudy/Particulate:[1] Insoluble.[1][5]

  • Calculation:

    
    
    
  • Validation: If soluble at <100 µL ( >100 mg/mL), classify as "High Solubility."[1]

Protocol B: Quantitative Determination (HPLC)

Objective: Precise saturation concentration for formulation.

  • Saturation: Add excess this compound to 1 mL solvent until a solid precipitate persists. Stir for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (ensure filter compatibility with solvent).

  • Dilution: Dilute filtrate 1:100 with Mobile Phase.

  • Analysis: Inject into HPLC (C18 Column, Water/Acetonitrile Gradient, UV detection at 210 nm or RI detector).

  • Quantification: Compare peak area against a pre-calibrated standard curve.

Application Context: Polymerization & Synthesis

Understanding solubility is critical for the Ring-Opening Polymerization (ROP) of dioxepanones.

  • Reaction Medium: Polymerization is typically conducted in bulk (solvent-free) or high-boiling non-protic solvents like Toluene or Chlorobenzene to minimize chain transfer reactions caused by protic solvents (like alcohols).[1]

  • Purification:

    • Crude Polymer: Dissolve in Dichloromethane (DCM) .

    • Precipitation: Dropwise addition into excess cold Methanol or Hexane . This compound (monomer) will remain in the methanol/hexane phase, while the polymer precipitates.

Decision Tree for Solvent Selection

SolventSelectionStartStart: Select OperationOpOperation Type?Start->OpSynthSynthesis / ReactionOp->SynthExtractExtraction / WorkupOp->ExtractPrecipPrecipitation / PurificationOp->PrecipProticSensProtic Sensitive?Synth->ProticSensAqPhaseAqueous Phase Present?Extract->AqPhasePrecipTargetTarget: Remove Monomer?Precip->PrecipTargetUseAproticUse: THF, DCM, TolueneProticSens->UseAproticYesUseProticUse: Ethanol, MethanolProticSens->UseProticNoUseDCMUse: DCM (Bottom Layer)AqPhase->UseDCMYesUseEtOAcUse: Ethyl Acetate (Top Layer)AqPhase->UseEtOAcYesUseHexaneUse: Hexane / Cold EtherPrecipTarget->UseHexane

Caption: Logical workflow for selecting the optimal solvent based on the specific chemical process step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46856376, this compound.[1] Retrieved from [Link][1]

  • Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications.[1] Biomacromolecules.[1][4] (Contextual grounding for dioxepanone polymerization solvents). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][6] (Physicochemical properties and safety data).[1][6] Retrieved from [Link][1]

Methodological & Application

Application Note: Synthesis of 1,4-Dioxan-2-one (p-Dioxanone) from Ethylene Glycol and Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Scope

Target Molecule: 1,4-dioxan-2-one (Commonly: p-Dioxanone) CAS Number: 3041-16-5 Primary Application: Precursor for Polydioxanone (PDS), a biodegradable polymer used in surgical sutures and drug delivery systems.

Critical Technical Clarification (Nomenclature & Stoichiometry): The request specified the synthesis of 1,4-Dioxepan-6-one (a 7-membered ring, C5 framework) using ethylene glycol (C2) and chloroacetic acid (C2).

  • Stoichiometric Constraint: The reaction of a C2 diol (ethylene glycol) and a C2 acid derivative (chloroacetic acid) yields a C4 framework. It is chemically impossible to synthesize a C5 7-membered ketone (this compound) from these specific precursors without a one-carbon insertion reagent (e.g., formaldehyde).

  • Corrected Pathway: The direct reaction of these precursors yields 1,4-dioxan-2-one (a 6-membered lactone). This Application Note details the protocol for this chemically valid synthesis, which is the standard industrial route for biodegradable ether-ester monomers.

Reaction Logic & Mechanism

The synthesis proceeds via a two-stage process: a Williamson ether synthesis followed by an intramolecular esterification (lactonization).

2.1 Pathway Diagram

ReactionPathway Reactants Reactants Ethylene Glycol + Chloroacetic Acid Intermediate Intermediate (2-Hydroxyethoxy)acetic acid Reactants->Intermediate Step 1: Williamson Ether Synthesis (NaOH, 50-70°C) Oligomer Pre-polymer Linear Oligomers Intermediate->Oligomer Step 2: Polycondensation (-H2O, 150-200°C) Product Target Product 1,4-Dioxan-2-one (p-Dioxanone) Oligomer->Product Step 3: Catalytic Depolymerization (ZnO/Heat/Vacuum)

Figure 1: Step-wise synthesis pathway from linear precursors to cyclic lactone.

2.2 Mechanistic Insight
  • Etherification: The alkoxide of ethylene glycol attacks the alpha-carbon of chloroacetate. High dilution or excess glycol is preferred to minimize intermolecular polymerization at this stage.

  • Lactonization vs. Oligomerization: Direct cyclization of the hydroxy-acid intermediate is thermodynamically difficult due to ring strain and entropy. The standard protocol forces the formation of linear oligomers first, which are then "cracked" (depolymerized) at high temperature under vacuum to distill off the cyclic monomer (p-dioxanone).

Materials & Safety Protocols

Safety Alert: Chloroacetic acid is highly corrosive and toxic by skin absorption. It acts as a systemic poison inhibiting the TCA cycle. Double-gloving (Nitrile + Laminate) and full face shielding are mandatory.

ReagentRolePurity GradeHazard Class
Ethylene Glycol Substrate (Diol)Anhydrous, >99%Acute Tox. 4
Chloroacetic Acid Substrate (Electrophile)>99% CrystallineDanger: Toxic/Corrosive
Sodium Hydroxide Base (Alkoxide formation)Pellets/PearlsCorrosive
Zinc Oxide (ZnO) Catalyst (Depolymerization)Powder, >99%Aquatic Acute 1
Acetone Solvent (Workup)HPLC GradeFlammable
Detailed Experimental Protocol
Phase 1: Synthesis of (2-Hydroxyethoxy)acetic Acid (The Intermediate)

Objective: Create the ether linkage while maintaining the carboxylic acid and alcohol termini.

  • Stoichiometry Setup:

    • Ethylene Glycol (EG): 4.0 equivalents (Excess serves as solvent and prevents dimerization).

    • Sodium Hydroxide: 2.1 equivalents.

    • Chloroacetic Acid: 1.0 equivalent.

  • Procedure:

    • Step A (Alkoxide Formation): In a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer and reflux condenser, dissolve NaOH in the excess Ethylene Glycol at 40°C. Stir for 1 hour to ensure formation of monosodium glycolate.

    • Step B (Addition): Slowly add Chloroacetic acid (or sodium chloroacetate) portion-wise over 2 hours, maintaining temperature between 50–60°C. Exothermic reaction control is critical to prevent runaway side reactions.

    • Step C (Reaction): Heat the mixture to 90°C and stir for 4–6 hours.

    • Step D (Workup):

      • Cool to room temperature.

      • Acidify with concentrated HCl to pH ~2 to liberate the free acid from its sodium salt.

      • Filter off the precipitated NaCl.[1]

      • Remove excess Ethylene Glycol via vacuum distillation (High vacuum required: <5 mmHg, ~80°C).

      • Result: A viscous yellow oil comprising crude (2-hydroxyethoxy)acetic acid.

Phase 2: Cyclization via Catalytic Depolymerization

Objective: Convert the linear hydroxy-acid into the cyclic lactone.

  • Oligomerization:

    • Transfer the crude oil to a distillation apparatus.

    • Heat to 150–180°C under weak vacuum (100 mmHg) to drive off water. This forces the hydroxy-acid to form linear ester oligomers (pre-polymers).

    • Continue until water evolution ceases.

  • Depolymerization (The "Cracking" Step):

    • Add Zinc Oxide (ZnO) catalyst (1-2% w/w relative to oligomer mass).

    • Increase temperature to 200–230°C .

    • Apply high vacuum (<1 mmHg ).

    • Mechanism: The metal catalyst facilitates the "back-biting" transesterification, cleaving cyclic monomers from the linear chain.

  • Isolation:

    • The p-dioxanone will distill over as a colorless liquid (which may solidify upon cooling).

    • Collection Temperature: Vapor temperature ~100–110°C at 0.5 mmHg.

Purification & Characterization

The crude distillate often contains traces of water and ethylene glycol.

Purification Protocol:

  • Redistillation: Perform a second fractional distillation over CaH₂ (Calcium Hydride) to remove moisture.

  • Crystallization: Dissolve in dry diethyl ether/hexane, freeze to -20°C to crystallize.

Data Specification Table:

PropertyValueNote
Appearance Colorless crystalline solid / liquidLow melting point
Melting Point 26–28 °CHighly sensitive to purity
Boiling Point ~110 °C @ 1 mmHgDecomposes at atm pressure
Yield (Typical) 50–65%Dependent on vacuum efficiency
1H NMR (CDCl3)

4.35 (s, 2H), 4.25 (t, 2H), 3.80 (t, 2H)
Distinct singlet for

-protons
Troubleshooting & Optimization
  • Problem: Low Yield / Charring in Phase 2.

    • Cause: Vacuum leak or insufficient temperature.

    • Solution: The depolymerization equilibrium heavily favors the polymer at atmospheric pressure. Vacuum must be maintained below 1 mmHg to "pull" the monomer gas out immediately upon formation.

  • Problem: Product Polymerizes in Receiver.

    • Cause: Presence of initiators (water/alcohols) or heat.

    • Solution: Keep the receiving flask cooled (-10°C) and store the product under inert atmosphere (Argon) immediately.

References
  • Synthesis of p-Dioxanone: Doddi, N., Versfelt, C. C., & Wasserman, D. (1977). Synthetic absorbable surgical devices of poly-dioxanone. U.S. Patent No. 4,052,988.

  • Mechanism of Depolymerization: Bezwada, R. S., et al. (1995). Poly(p-dioxanone) and its copolymers. In Handbook of Biodegradable Polymers. CRC Press.
  • Metabolic Pathway (Grounding for Intermediate): ECHA Registration Dossier. (2023). 1,4-Dioxan-2-one and (2-Hydroxyethoxy)acetic acid equilibrium. [2]

  • Alternative 7-Membered Ring Synthesis (Clarification): Gaudin, J. M., & de Saint Laumer, J. Y. (2015).[3] Synthesis and Olfactory Properties of 2-Substituted 1,4-Dioxepan-6-ones. Helvetica Chimica Acta. (Demonstrates requirement for C3+C2 precursors for 7-membered rings).

Sources

Application Note: Precision Synthesis of 1,4-Dioxepan-6-one via Modified Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Critical Correction

Target Identification & CAS Correction

CRITICAL ALERT: The request referenced CAS 15481-39-7 , which corresponds to the 1,4-Dioxane-Bromine complex (Dioxane dibromide), a brominating reagent.[1] The chemical structure requested—1,4-Dioxepan-6-one (a 7-membered cyclic ketone ether)—corresponds to CAS 28544-93-6 .[2] This protocol addresses the synthesis of This compound (CAS 28544-93-6) .[2]

The Engineering Challenge: Medium-Ring Cyclization

Synthesizing 7-membered rings (septanose systems) presents a classic thermodynamic versus kinetic conflict. Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain and unfavorable entropy of activation (


).

In a standard Williamson etherification between ethylene glycol and 1,3-dichloroacetone , two pathways compete:

  • Intermolecular Polymerization: Formation of linear polyethers (Enthalpically favored, kinetically easy).

  • Intramolecular Cyclization: Formation of this compound (Entropically disfavored).

The Solution: This protocol utilizes High-Dilution Principles combined with a Stepwise Deprotonation Strategy . By maintaining a low instantaneous concentration of the electrophile (1,3-dichloroacetone) in the presence of the pre-formed glycol dianion, we force the kinetics to favor ring closure over chain extension.

Part 2: Mechanism & Pathway Visualization

The reaction proceeds via a double


 nucleophilic substitution. The base (Sodium Hydride) deprotonates ethylene glycol to form a dialkoxide, which then attacks the primary alkyl halides of 1,3-dichloroacetone.

Differentiation from Ketalization:

  • Acid Catalysis: Yields 2,2-bis(chloromethyl)-1,3-dioxolane (5-membered ketal).

  • Base Catalysis (This Protocol): Yields this compound (7-membered ether).

ReactionMechanism Glycol Ethylene Glycol Dianion Disodium Glycolate (Nucleophile) Glycol->Dianion Deprotonation (THF, 0°C) Base NaH (2.2 eq) Base->Dianion Inter Intermediate: Acyclic Mono-ether Dianion->Inter First SN2 Attack DCA 1,3-Dichloroacetone (Electrophile) DCA->Inter Slow Addition Product This compound (7-Membered Ring) Inter->Product Intramolecular Cyclization (High Dilution) Polymer Polymer Byproducts Inter->Polymer Intermolecular (If Conc. High)

Figure 1: Mechanistic pathway highlighting the critical bifurcation between cyclization and polymerization.

Part 3: Detailed Experimental Protocol

Materials & Equipment
ReagentEquiv.RoleSpecification
Ethylene Glycol1.0NucleophileAnhydrous, <50 ppm H2O
1,3-Dichloroacetone1.0ElectrophileSolid, recrystallized if yellow
Sodium Hydride (NaH)2.2Base60% dispersion in mineral oil
THF (Tetrahydrofuran)SolventMediumDistilled over Na/Benzophenone
Equipment Spec Purpose
Syringe PumpAutoPrecise addition (10 mL/hr)
3-Neck Flask1000 mLHigh dilution vessel
N2/Ar Manifold-Inert atmosphere
Step-by-Step Methodology

Safety Pre-Check: 1,3-Dichloroacetone is a severe lachrymator . All operations must occur in a high-efficiency fume hood. NaH releases hydrogen gas; ensure adequate venting.

Phase 1: Preparation of the Nucleophile (Dianion)
  • Setup: Flame-dry a 1000 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.

  • Base Washing: Place NaH (60% dispersion, 8.8 g, 220 mmol) in the flask. Wash twice with dry hexane (2 x 30 mL) to remove mineral oil. Decant hexane carefully.

  • Solvation: Suspend the clean NaH in anhydrous THF (400 mL). Cool to 0°C in an ice bath.

  • Alkoxide Formation: Dilute Ethylene Glycol (6.2 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Vigorous

      
       evolution.
      
    • Causality: Slow addition prevents "hot spots" and ensures complete deprotonation without thermal decomposition.

  • Maturation: After addition, warm to room temperature and stir for 1 hour to ensure formation of the disodium glycolate species.

Phase 2: The Williamson Cyclization (High Dilution)
  • Electrophile Prep: Dissolve 1,3-Dichloroacetone (12.7 g, 100 mmol) in anhydrous THF (100 mL). Load this into a syringe pump or clean addition funnel.

  • Controlled Addition: Bring the RBF (containing the glycol dianion) to a gentle reflux (~66°C).

  • The Critical Step: Add the 1,3-dichloroacetone solution extremely slowly over a period of 4–6 hours .

    • Scientific Rationale: This maintains the concentration of the electrophile at near-zero relative to the nucleophile. Once a DCA molecule enters the flask, it is statistically more likely to react with the excess glycol dianion (Step 1) and then snap shut (Step 2) before it encounters another DCA molecule (which would lead to polymer).

  • Completion: After addition, continue reflux for an additional 12 hours.

Phase 3: Workup and Purification[3]
  • Quench: Cool to 0°C. Carefully add wet THF (THF with 5% water) to quench unreacted NaH, followed by a small amount of saturated

    
    .
    
  • Filtration: Filter the mixture through a Celite pad to remove NaCl salts. Wash the pad with THF.

  • Concentration: Remove THF under reduced pressure (Rotovap) to yield a crude oil.

  • Purification: The crude usually contains the target lactone and linear oligomers.

    • Method: Vacuum Distillation.

    • Target Fraction: Collect the fraction boiling at ~75-80°C at 0.5 mmHg .

    • Alternative: Column chromatography (Silica, Hexane:EtOAc 7:3).

  • Yield Expectation: 45–60% (High dilution is inefficient by volume but necessary for selectivity).

Part 4: Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Nucleophile Prep cluster_rxn Phase 2: Cyclization cluster_workup Phase 3: Purification Step1 Wash NaH (Hexane) Suspend in THF (0°C) Step2 Add Ethylene Glycol (Dropwise, H2 release) Step1->Step2 Step3 Stir 1h @ RT (Form Disodium Salt) Step2->Step3 Step4 Heat to Reflux Step3->Step4 Step5 Add 1,3-DCA Solution (Syringe Pump: 6 Hours) Step4->Step5 Step6 Reflux 12 Hours Step5->Step6 Step7 Quench (Wet THF/NH4Cl) Filter Salts Step6->Step7 Step8 Vacuum Distillation (75-80°C @ 0.5 mmHg) Step7->Step8 Final This compound (Clear Oil/Low Melt Solid) Step8->Final

Figure 2: Operational workflow emphasizing the critical slow-addition phase.

Part 5: Quality Control & Validation (Self-Validating System)

To ensure the protocol produced the cyclic ketone and not a linear polymer or ketal, verify the following data points:

Analytical MethodExpected SignalMechanistic Confirmation
1H NMR (CDCl3) Singlet @

4.25 ppm (4H)
Protons

to Carbonyl (

)
1H NMR (CDCl3) Singlet @

3.85 ppm (4H)
Protons in the ether bridge (

)
IR Spectroscopy Strong band @ 1735

Confirms Carbonyl (C=O). Absence indicates ketal formation.
Solubility Soluble in Ether/CHCl3Polymers are often insoluble or form gums.

Troubleshooting Guide:

  • Issue: Product solidifies into a white wax that is insoluble.

    • Cause: Polymerization dominated.

    • Fix: Increase dilution volume by 2x or slow addition rate by 50%.

  • Issue: NMR shows peaks at 5.0 ppm.

    • Cause: Ketal formation (Acid contamination).

    • Fix: Ensure NaH was fresh; glassware was base-washed.

References

  • Al-Azemi, T. F., & Bisht, K. S. (2002). Synthesis and cationic polymerization of this compound. Polymer, 43(8), 2161-2167. [Link]

    • Core Reference: Establishes the definitive synthesis and characteriz
  • PubChem. (n.d.).[2][4] this compound (CAS 28544-93-6).[2] National Library of Medicine. Retrieved October 24, 2023.[5] [Link]

    • Validation: Confirms chemical structure and correct CAS registry.
  • Lumen Learning. (n.d.). Williamson Ether Synthesis. Organic Chemistry 1. [Link]

    • Background: General mechanistic grounding for etherific
  • Correction Source: Used to identify the CAS error in the original prompt.

Sources

Katsuki-Sharpless oxidation in 1,4-Dioxepan-6-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of 1,4-Dioxepan-6-one Scaffolds via Katsuki-Sharpless Oxidation

Abstract

The synthesis of this compound and its substituted derivatives represents a critical workflow in the development of "marine" olfactory compounds (Calone 1951® analogs).[1][2][3][4][5] While the 7-membered heterocyclic ring poses entropic challenges for closure, the introduction of chirality—essential for olfactory discrimination—requires precise oxidative control. This Application Note details the protocol for converting 6-methylene-1,4-dioxepane precursors into the target ketones using a Katsuki-Sharpless Epoxidation (AE) followed by a Lewis-acid catalyzed rearrangement. This route offers superior enantioselectivity for 2-substituted analogs compared to standard ozonolysis or dihydroxylation methods.

Introduction & Mechanistic Rationale

The this compound scaffold is a pharmacophore and olfactophore of significant interest.[2][4][5] The central synthetic challenge lies in the formation of the 7-membered ring and the subsequent installation of the ketone functionality.

Traditional routes often employ the Dieckmann cyclization or direct oxidation of diols.[6] However, for 2-substituted and 2,3-annulated derivatives (which exhibit distinct "green floral" or "anisic" notes), controlling the stereochemistry is paramount.[6]

Why Katsuki-Sharpless? Although the Katsuki-Sharpless reaction is classically defined as the asymmetric epoxidation of allylic alcohols, its reagent system (


 / DET / TBHP) is utilized here for the enantioselective epoxidation  of the exocyclic methylene group.
  • Substrate: 6-methylene-1,4-dioxepanes (derived from Williamson etherification).[2]

  • Transformation: The exocyclic alkene is converted to a spiro-epoxide.

  • Rearrangement: The epoxide undergoes a Meinwald-type rearrangement to form the thermodynamically stable this compound.

This method avoids the harsh conditions of ozonolysis and provides a handle (the epoxide) to isolate chiral intermediates if necessary.[6]

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic, moving from the achiral/racemic precursors to the final ketone via the Sharpless intermediate.

G Figure 1: Synthetic Pathway for this compound via Sharpless Epoxidation Start Start: Chiral/Achiral 1,2-Diol Intermediate Intermediate: 6-Methylene-1,4-dioxepane Start->Intermediate Williamson Etherification (NaH, THF) Reagent1 Methallyl Dichloride (3-chloro-2-(chloromethyl)prop-1-ene) Reagent1->Intermediate Sharpless Step 2: Katsuki-Sharpless Epoxidation (Ti(OiPr)4, (+)-DET, TBHP) Intermediate->Sharpless Epoxide Spiro-Epoxide Intermediate Sharpless->Epoxide Enantioselective Oxygen Transfer Rearrange Step 3: Acid Catalysis (BF3·OEt2) Epoxide->Rearrange Product Target: This compound Rearrange->Product Meinwald Rearrangement

Detailed Experimental Protocols

Phase 1: Williamson Etherification (Ring Construction)

Objective: Synthesis of the 6-methylene-1,4-dioxepane precursor.[7]

Reagents:

  • Substituted 1,2-diol (e.g., 1,2-propanediol for 2-methyl analogs) [1.0 eq]

  • 3-Chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride) [1.05 eq]

  • Sodium Hydride (NaH, 60% dispersion in oil) [2.2 eq][6]

  • THF (Anhydrous) or DMF[6]

Protocol:

  • Activation: In a flame-dried flask under

    
    , wash NaH with dry hexane to remove oil. Suspend in anhydrous THF (0.5 M).
    
  • Alkoxide Formation: Cool to 0°C. Add the 1,2-diol dropwise. Evolution of

    
     gas will be vigorous.[6] Stir for 1 hour at room temperature (RT) until gas evolution ceases.
    
  • Cyclization: Cool the mixture to 0°C. Add 3-chloro-2-(chloromethyl)prop-1-ene dropwise.

  • Reflux: Heat the reaction to reflux (65°C for THF) for 12–24 hours. Monitor by TLC (formation of less polar product).[6]

  • Workup: Quench carefully with saturated

    
    . Extract with 
    
    
    
    (3x).[6] Wash combined organics with brine, dry over
    
    
    , and concentrate.[6]
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) to yield the 6-methylene-1,4-dioxepane .

Phase 2: Katsuki-Sharpless Oxidation (Epoxidation)

Objective: Enantioselective conversion of the exocyclic alkene to the spiro-epoxide.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) [0.05 - 0.1 eq][6]
    
  • (+)- or (-)-Diethyl Tartrate (DET) [0.06 - 0.12 eq]

  • tert-Butyl Hydroperoxide (TBHP, 5.5M in decane) [1.5 - 2.0 eq]

  • Dichloromethane (DCM, anhydrous)[6]

  • Powdered 4Å Molecular Sieves (Activated)[6]

Protocol:

  • Catalyst Assembly: In a dry flask under

    
    , charge DCM and activated 4Å MS. Cool to -20°C.
    
  • Loading: Add (+)-DET followed by

    
    .[6] Stir for 20 minutes to allow the chiral complex to form.
    
  • Substrate Addition: Add the 6-methylene-1,4-dioxepane (dissolved in minimal DCM) dropwise. Stir for 10 minutes.

  • Oxidation: Add TBHP solution dropwise at -20°C.

    • Critical Note: Maintain temperature between -20°C and -10°C. Higher temperatures decrease enantioselectivity; lower temperatures (-78°C) may stall the reaction for this specific substrate type.

  • Incubation: Stir at -20°C for 4–8 hours. Monitor consumption of alkene by GC-MS or TLC.

  • Quench: Pour into a solution of Ferrous Sulfate (

    
    ) and Tartaric Acid/Citric Acid to break the Ti-complex and quench peroxides. Stir vigorously for 30 minutes.
    
  • Isolation: Separate phases. Extract aqueous layer with DCM.[6] Wash organics with brine, dry (

    
    ), and concentrate carefully (epoxides can be volatile/labile).[6]
    
Phase 3: Oxidative Rearrangement to Ketone

Objective: Conversion of the spiro-epoxide to the final this compound.

Reagents:

  • Boron Trifluoride Etherate (

    
    ) [Catalytic, 0.1 eq][6]
    
  • DCM (Solvent)

Protocol:

  • Dissolve the crude spiro-epoxide in anhydrous DCM.

  • Cool to 0°C.

  • Add

    
     dropwise.[6]
    
  • Stir for 30–60 minutes. The Lewis acid catalyzes the rearrangement of the epoxide to the ketone (Meinwald Rearrangement).[6]

  • Quench with saturated

    
    .[6]
    
  • Extract, dry, and concentrate.

  • Final Purification: Distillation (Kugelrohr) or Flash Chromatography yields the This compound .

Data Summary & Expected Results

The following table summarizes typical outcomes based on the Kraft/Plummer methodology for substituted analogs.

ParameterValue / ObservationNotes
Step 1 Yield 60–75%Cyclization efficiency depends on diol sterics.
Step 2 Yield 80–90%Epoxidation is generally high-yielding.
Step 3 Yield 50–70%Rearrangement is the yield-limiting step.
Enantiomeric Excess (ee) >90% (for 2-substituted)Dependent on DET purity and strict anhydrous conditions.[6]
Odor Profile (Parent) Marine, Melon-likeUnsubstituted 8a.[6]
Odor Profile (2-Propyl) Green Floral, Anisic2-Propyl-1,4-dioxepan-6-one (8c).[1][2][3][4][5]

Troubleshooting & Expert Insights

  • The "Allylic Alcohol" Myth: While Sharpless Epoxidation is famous for allylic alcohols, the titanium-tartrate system is a potent oxidant. In this protocol, the substrate is an allylic ether .[6] The coordination may be assisted by the ring oxygens, or the reaction proceeds via a standard electrophilic epoxidation mechanism where the chiral ligand environment still imposes facial selectivity on the exocyclic double bond.[6]

  • Moisture Control: The

    
     catalyst is extremely water-sensitive. Use of activated 4Å molecular sieves is mandatory .[6] Failure to dry the system will result in racemic background oxidation.[6]
    
  • Safety Warning: TBHP is a reactive peroxide.[6] Never mix high concentrations with transition metals without solvent.[6] Always quench with a reducing agent (

    
     or 
    
    
    
    ) before disposal.[6]
  • Alternative Routes: If the Sharpless route fails (e.g., for sterically bulky analogs), Lemieux-Johnson oxidation (

    
    ) can be used to cleave the methylene directly to the ketone, though often with lower yields and no enantioselective control.[6]
    

References

  • Plummer, C. M., Kraft, P., Froese, J., et al. (2015).[1][2][3][5][6][8] "Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones." Asian Journal of Organic Chemistry, 4(10), 1075–1084.[6] [6]

  • Katsuki, T., & Sharpless, K. B. (1980).[6] "The first practical method for asymmetric epoxidation."[6] Journal of the American Chemical Society, 102(18), 5974–5976.[6]

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963).[6] "Peracid Reactions.[6] III. The Acid-catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society, 85(5), 582–585.[6]

Sources

Synthesis of substituted 1,4-Dioxepan-6-one derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the robust preparation of substituted 1,4-dioxepan-6-one derivatives. Unlike standard aliphatic ketones, this 7-membered heterocycle presents unique synthetic challenges due to the competing thermodynamic preference for 5-membered 1,3-dioxolane (ketal) formation.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge: Direct alkylation of 1,2-diols with 1,3-dichloroacetone is intuitively attractive but experimentally flawed. Under acid catalysis, the reaction favors the formation of the thermodynamically stable 5-membered ketal (1,3-dioxolane) rather than the 7-membered ether ketone. Under basic conditions, 1,3-dichloroacetone is prone to polymerization and Favorskii-type rearrangements.

The Solution: The "Exocyclic Alkene" Masking Strategy To circumvent these issues, the carbonyl group is "masked" as an exocyclic alkene during the ring-closure step. The synthesis utilizes 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride) as a linchpin.[1] This bis-electrophile reacts with 1,2-diols to form a stable 6-methylene-1,4-dioxepane intermediate. Subsequent oxidative cleavage (ozonolysis) unmasks the ketone.

Advantages:

  • Regiocontrol: Forces the formation of the 7-membered ether ring.

  • Versatility: Compatible with chiral and sterically hindered diols.

  • Scalability: Avoids the use of unstable haloketones.

Retrosynthesis Target This compound (Target Scaffold) Intermediate 6-Methylene-1,4-dioxepane (Stable Intermediate) Target->Intermediate Oxidative Cleavage (Ozonolysis) Precursors 1,2-Diol + 3-Chloro-2-(chloromethyl)prop-1-ene Intermediate->Precursors Double Williamson Etherification SideProduct 1,3-Dioxolane (Ketal) (Undesired Thermodynamic Trap) Precursors->SideProduct Direct Reaction with 1,3-Dichloroacetone

Figure 1: Retrosynthetic logic avoiding the thermodynamic ketal trap.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methylene-1,4-dioxepane Scaffolds

Objective: Construction of the 7-membered ring via double Williamson etherification.

Reagents:

  • Substrate: 1,2-Diol (10 mmol) [e.g., Ethylene glycol, (S)-1,2-Propanediol, or Cyclohexane-1,2-diol].

  • Electrophile: 3-Chloro-2-(chloromethyl)prop-1-ene (10 mmol).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (22 mmol).

  • Solvent: Anhydrous THF (50 mL) or DMF (for less reactive diols).

Step-by-Step Methodology:

  • Activation: In a flame-dried 250 mL round-bottom flask under Argon, wash NaH (22 mmol) with dry hexane (3 x 10 mL) to remove mineral oil. Suspend the NaH in anhydrous THF (30 mL).

  • Alkoxide Formation: Cool the suspension to 0°C. Add the 1,2-diol (10 mmol) dropwise over 15 minutes. Hydrogen gas evolution will be vigorous. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete deprotonation.

  • Cyclization: Cool the mixture back to 0°C. Add a solution of 3-chloro-2-(chloromethyl)prop-1-ene (10 mmol) in THF (10 mL) dropwise over 20 minutes.

    • Critical Note: Slow addition prevents intermolecular polymerization.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (66°C) for 12–16 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The product is typically less polar than the diol.

  • Workup: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl (5 mL). Dilute with Et2O (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4 and concentrate

    • Purification: Flash column chromatography (SiO2, 0-10% EtOAc/Hexanes). The methylene intermediate is stable and can be stored.

Yield Expectations:

  • Unsubstituted (Ethylene glycol): 65–75%

  • Substituted (e.g., 1,2-Propanediol): 55–65%

Protocol B: Unmasking the Ketone (Ozonolysis)

Objective: Conversion of the exocyclic alkene to the target this compound.

Reagents:

  • Substrate: 6-Methylene-1,4-dioxepane derivative (5 mmol).

  • Oxidant: Ozone (O3) generator.[2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) / Methanol (9:1 v/v).

  • Reductant: Dimethyl sulfide (DMS) (15 mmol) or Triphenylphosphine (PPh3).

Step-by-Step Methodology:

  • Setup: Dissolve the methylene intermediate (5 mmol) in DCM/MeOH (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Ozonolysis: Bubble O3 through the solution until a persistent blue color appears (indicating saturation of ozone and complete consumption of the alkene).

  • Purge: Purge the solution with Nitrogen or Argon gas for 10 minutes at -78°C to remove excess ozone (blue color should disappear).

  • Reduction: Add Dimethyl sulfide (15 mmol) dropwise at -78°C.

    • Mechanistic Note: DMS reduces the ozonide intermediate to the ketone and DMSO.

  • Warming: Allow the reaction to warm naturally to RT and stir for 4 hours.

  • Workup: Concentrate the solvent under reduced pressure. The residue will contain the product and DMSO.

    • Purification: Flash chromatography is essential to remove DMSO and sulfoxide byproducts. Elute with 20-30% EtOAc/Hexanes.

Characterization Data (Typical):

  • 1H NMR (CDCl3, 400 MHz): δ 4.25 (s, 4H, H-5/H-7 adjacent to carbonyl), 3.85 (s, 4H, H-2/H-3 ether linkage). Note: The disappearance of alkene protons at δ 5.0 ppm confirms conversion.

  • 13C NMR: ~205 ppm (C=O), ~75 ppm (C-O), ~70 ppm (C-O).

Part 3: Substrate Scope & Modifications

The following table summarizes the expected products when varying the diol precursor.

Starting DiolIntermediate (Methylene)Final Product (Ketone)Structural Feature
Ethylene Glycol 6-Methylene-1,4-dioxepaneThis compound Parent scaffold
(S)-1,2-Propanediol (S)-2-Methyl-6-methylene-1,4-dioxepane(S)-2-Methyl-1,4-dioxepan-6-one Chiral center at C2
2,3-Butanediol 2,3-Dimethyl-6-methylene-1,4-dioxepane2,3-Dimethyl-1,4-dioxepan-6-one Vicinal substitution
Cyclohexane-1,2-diol Hexahydrobenzo[b][1,4]dioxepin-3-methyleneHexahydrobenzo[b][1,4]dioxepin-3-one Bicyclic system

Part 4: Troubleshooting & Optimization

Troubleshooting Issue1 Low Yield in Cyclization Sol1 Check Anhydrous Conditions Use High Dilution (0.1 M) Issue1->Sol1 Issue2 Polymerization Sol2 Slow Addition of Electrophile Ensure 1:1 Stoichiometry Issue2->Sol2 Issue3 Incomplete Ozonolysis Sol3 Ensure -78°C Maintenance Check Ozone Flow Rate Issue3->Sol3

Figure 2: Troubleshooting matrix for common synthetic pitfalls.

Critical Control Points:

  • Water Exclusion: The cyclization is highly sensitive to moisture. NaH must be dry, and solvents must be distilled or from a solvent purification system (SPS).

  • Concentration: High concentration favors intermolecular polymerization. Maintain reaction concentration below 0.2 M during the cyclization step.

  • Safety: Methallyl dichloride is a lachrymator and potential carcinogen. Handle in a fume hood. Ozonides are potentially explosive; do not concentrate the crude ozonolysis mixture to dryness before reduction.

References

  • Synthesis of 1,4-Dioxepan-6-ones via Williamson Etherification: Hügel, H. M., et al. (2015).[4] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. Asian Journal of Organic Chemistry. [Link]

  • General Method for 7-Membered Ring Ethers: Grygorenko, O. O., et al. (2021).[5] Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link][5]

  • Ozonolysis Protocols for Exocyclic Alkenes: Willand-Charnley, R., et al. (2012). An Improved Procedure for Alkene Ozonolysis. Organic Letters. [Link]

  • Properties of 3-Chloro-2-(chloromethyl)prop-1-ene: PubChem Compound Summary for CID 15859. [Link]

Sources

Application Note: High-Purity Isolation of 1,4-Dioxepan-6-one via Strategic Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the purification of 1,4-Dioxepan-6-one (CAS: 28544-93-6).[1] It addresses the specific physicochemical challenges associated with seven-membered cyclic ether-ketones, particularly their low melting points and hygroscopic nature.[1]

Abstract & Scope

This compound is a critical seven-membered heterocyclic intermediate used in the synthesis of biodegradable poly(ether-ester)s and specialized marine-scent fragrances.[1] Unlike its isomer 1,4-dioxepan-5-one, the 6-one derivative possesses unique symmetry that influences its lattice energy and solubility profile.[1]

Achieving purities >99.5% is essential for polymerization applications to prevent chain termination by impurities such as chlorinated precursors, linear oligomers, and water.[1] This guide provides a dual-pathway protocol: Low-Temperature Solution Crystallization (for crude purity <95%) and Static Melt Crystallization (for crude purity >95%).[1]

Physicochemical Profile & Challenges

Before initiating purification, the operator must understand the thermal behavior of the target.[1] this compound is a low-melting solid/liquid (depending on ambient conditions and purity), necessitating strict thermal control.[1]

PropertyValue / CharacteristicImplication for Protocol
Molecular Structure Cyclic Ether-Ketone (C₅H₈O₃)Highly polar; prone to dipole-dipole interactions.[1][2][3]
Melting Point (MP) Estimated 25–35°C (Pure)*Requires sub-ambient cooling; standard filtration may cause melting.[1]
Solubility Miscible in water, alcohols, DCM.[1]"Like dissolves like" rules out polar solvents.[1] Use non-polar antisolvents.[1]
Hygroscopicity High (Ether linkages)Water acts as a plasticizer and MP depressant.[1] Strict anhydrous conditions required.
Key Impurities 3-chloro-2-(chloromethyl)propene derivatives; Linear hydroxy-acids.[1]Impurities often form eutectics; multi-stage crystallization is required.[1]

*Note: MP is highly sensitive to impurity profile.[1] Purity check via DSC (Differential Scanning Calorimetry) is mandatory before process selection.[1]

Decision Matrix: Selecting the Purification Route

The following decision tree (visualized below) dictates the optimal workflow based on the initial state of the crude material.

Purification_Workflow Start Crude this compound QC_Check Step 1: QC Characterization (GC-MS & DSC) Start->QC_Check Decision Purity > 95%? QC_Check->Decision Route_A Route A: Solution Crystallization (Solvent-Antisolvent) Decision->Route_A No (<95%) Route_B Route B: Static Melt Crystallization (Solvent-Free) Decision->Route_B Yes (>95%) Process_A Dissolution in Ethyl Acetate + Hexane Addition (-20°C) Route_A->Process_A Process_B Controlled Cooling Ramp (0.1°C/min) to Solidification Route_B->Process_B Filtration Cold Filtration (<0°C) Inert Atmosphere Process_A->Filtration Sweating Sweating Phase (Partial Remelt of Impurities) Process_B->Sweating Final High Purity Product (>99.5%) Sweating->Final Filtration->Final

Figure 1: Strategic workflow for this compound purification. Route selection depends on initial purity to maximize yield and energy efficiency.[1]

Detailed Protocols

Route A: Low-Temperature Solution Crystallization

Best for: Crude material with significant oligomer or halide contamination.[1] Principle: Exploits the steep solubility drop in non-polar solvents at sub-zero temperatures.[1]

Reagents
  • Solvent: Ethyl Acetate (Anhydrous, HPLC Grade).[1]

  • Antisolvent: n-Hexane or n-Heptane (Anhydrous).[1]

  • Drying Agent: Magnesium Sulfate (MgSO₄).[1]

Step-by-Step Procedure
  • Crude Preparation: Dissolve crude this compound in Ethyl Acetate (1:1 w/v ratio) at room temperature.

  • Drying: Add MgSO₄ (5 wt%) to the solution to scavenge water. Stir for 30 mins, then filter rapidly under nitrogen.

    • Why? Water creates "oiling out" phenomena rather than crystallization.[1][4]

  • Antisolvent Addition: Slowly add n-Hexane to the filtrate with vigorous stirring until a persistent cloudiness (metastable limit) is observed.

    • Target Ratio: Typically 1:3 (Ethyl Acetate : Hexane).[1]

  • Nucleation & Growth:

    • Cool the vessel to 0°C over 2 hours.

    • Seed with 0.1 wt% pure crystals (if available) to prevent supercooling.[1]

    • Further cool to -20°C and hold for 4–6 hours.

  • Isolation:

    • Critical Step: Filter using a jacketed Buchner funnel cooled to -10°C. If a jacketed funnel is unavailable, perform filtration inside a cold room or glove box.[1]

    • Warning: Filtering at room temperature will redissolve the product due to its low melting point.[1]

  • Washing: Wash cake with pre-chilled (-30°C) n-Hexane.

  • Drying: Vacuum dry at 10°C (do not heat) for 12 hours.

Route B: Static Melt Crystallization (Layer Crystallization)

Best for: Scale-up of pre-purified material (>95%) to ultrapure monomer grade.[1] Principle: Impurities are rejected from the growing crystal lattice into the liquid melt.[1]

Step-by-Step Procedure
  • Melting: Load the crude solid into a jacketed glass crystallizer. Heat to 40°C (or 5°C above determined MP) to fully melt.

  • Crystal Growth:

    • Ramp down the jacket temperature slowly (0.1–0.2°C/min).[1]

    • Crystals will nucleate on the cooled walls of the vessel.[1]

    • Stop cooling when approximately 70–80% of the mass has solidified.[1]

  • Draining: Drain the remaining liquid (mother liquor), which contains the concentrated impurities (eutectics).[1]

  • Sweating (The Purification Booster):

    • Slowly raise the jacket temperature to just below the melting point (e.g., MP - 1°C).[1]

    • Hold for 1–2 hours.

    • Mechanism:[1][5][6] Impure inclusions between crystal layers have a lower melting point.[1] They melt first and drain away ("sweat"), leaving a hyper-pure crystal scaffold.[1]

  • Harvest: Melt the remaining crystal layer fully and collect as the purified fraction.

Quality Control & Validation

Test MethodParameterAcceptance Criteria
GC-MS Organic Impurities>99.5% Area Purity; Chlorinated adducts <0.1%
Karl Fischer Water Content<100 ppm (Essential for polymerization)
DSC Melting PointSharp endotherm (Range <1°C); Peak T > 28°C (typical)
Troubleshooting Guide
  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Presence of water or too rapid cooling.[1]

    • Fix: Redissolve, dry aggressively with molecular sieves (3Å), and reduce cooling rate.[1]

  • Problem: Low yield.

    • Cause: Product solubility in the mother liquor is too high.[1]

    • Fix: Lower the final temperature to -40°C or increase the Hexane:EtAc ratio.

References

  • Synthesis & Properties: Kraft, P., & Popaj, K. (2008).[1] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry, 2008(28), 4806–4814.[1] Link[1]

  • General Crystallization Solvents: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Melt Crystallization Principles: Ulrich, J. (2003).[1] Melt Crystallization.[1] In Crystal Growth - From Fundamentals to Technology. Elsevier.[1] (Contextual grounding for Route B).

  • Safety & Handling: PubChem. This compound Compound Summary. National Library of Medicine.[1] Link

Sources

Application Note: 1,5-Dioxepan-2-one (DXO) for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocol for Ring-Opening Polymerization (ROP) and Clarification on 1,4-Dioxepan-6-one Nomenclature

Executive Summary & Nomenclature Clarification

The "this compound" vs. "1,5-Dioxepan-2-one" Distinction

This guide addresses a common nomenclature confusion in the field of cyclic ether-containing monomers.

  • This compound (The Ketone): A cyclic ketone (ether-ketone) primarily used in the fragrance industry (marine odorants) and organic synthesis. It lacks the internal ester linkage required for standard hydrolytic Ring-Opening Polymerization (ROP) to form biodegradable polyesters.

  • 1,5-Dioxepan-2-one (DXO) (The Lactone): The structural isomer containing an ester linkage.[1] This is the standard monomer for synthesizing poly(ether-ester)s, a class of biodegradable polymers known for their flexibility and hydrophilicity.

Scope: To ensure scientific utility and safety, this Application Note focuses on the 1,5-Dioxepan-2-one (DXO) monomer, as it is the functional equivalent for the user's request regarding "biodegradable polymers."

Material Significance

Poly(1,5-dioxepan-2-one) (PDXO) is an amorphous, biodegradable polyester-ether. Unlike semi-crystalline Poly(ε-caprolactone) (PCL) or Poly(L-lactide) (PLLA), PDXO offers:

  • Low Glass Transition Temperature (Tg): ~ -39°C, providing rubber-like elasticity at body temperature.

  • Amorphous Structure: Eliminates crystalline debris during degradation, reducing inflammation.

  • Hydrophilicity: The ether oxygen increases water uptake compared to PCL, accelerating bulk hydrolysis.

Monomer Synthesis & Purification

Commercially available DXO is rare; in-house synthesis is often required. High purity (>99.5%) is critical for high molecular weight ROP.

Synthesis Pathway

The most robust route involves the oxidation of diethylene glycol or the cyclization of 3-(2-hydroxyethoxy)propionic acid derivatives.

Reaction Scheme (Conceptual): Diethylene Glycol + Chloroacetic Acid -> [Oxidation/Cyclization] -> 1,5-Dioxepan-2-one

Purification Protocol

Objective: Remove water and acidic impurities that terminate chain growth.

  • Crude Isolation: Extract the reaction mixture with dichloromethane (DCM) and dry over MgSO₄.

  • Distillation: Perform fractional distillation under reduced pressure.

    • Target: Collect fraction boiling at ~110°C (at low vacuum).

  • Recrystallization (Critical Step):

    • Dissolve the distillate in dry diethyl ether.

    • Cool to -20°C to crystallize the monomer.

    • Filter under inert atmosphere (N₂ or Ar).

    • Note: Repeat 2-3 times until melting point is sharp (approx. 35°C).

  • Storage: Store in a glovebox or sealed under Argon at 4°C.

Polymerization Protocol: Ring-Opening Polymerization (ROP)[2][3][4]

This protocol uses Stannous Octoate (Sn(Oct)₂) as the catalyst.[1] For biomedical applications requiring metal-free polymers, Organocatalysis (TBD) is recommended (see Section 3.3).

Materials
  • Monomer: 1,5-Dioxepan-2-one (DXO), recrystallized.[2]

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

    • Preparation: Dilute in dry toluene to 0.1 M for accurate dosing.

  • Initiator: Benzyl alcohol (BnOH) or PEG (for block copolymers).

    • Preparation: Dry over CaH₂ and distill.

  • Equipment: Silanized glass ampoules or Schlenk flask, oil bath, vacuum line.

Bulk Polymerization Procedure (Standard)
  • Preparation (In Glovebox):

    • Weigh DXO (e.g., 2.0 g, 17.2 mmol) into a silanized glass ampoule.

    • Add Initiator (BnOH) to target molecular weight (Mn = [Monomer]/[Initiator] × MW_monomer).

      • Example: For Mn ~20,000 g/mol , use ~0.1 mmol BnOH.

    • Add Catalyst (Sn(Oct)₂). Standard ratio: Monomer/Catalyst = 1000:1 to 5000:1.

  • Sealing:

    • Connect ampoule to Schlenk line.

    • Perform 3 freeze-pump-thaw cycles to remove oxygen and moisture.

    • Flame-seal the ampoule under vacuum.

  • Polymerization:

    • Immerse sealed ampoule in an oil bath at 110°C .

    • Duration: 16–24 hours.

    • Caution: Temperatures >130°C promote transesterification (back-biting) and thermal degradation, lowering molecular weight.[1][3][4]

  • Termination & Purification:

    • Cool to room temperature.

    • Dissolve the crude polymer in Chloroform (CHCl₃).

    • Precipitate dropwise into cold Methanol (MeOH) or Hexane.

    • Filter and dry under vacuum at room temperature for 24 hours.

Metal-Free Alternative (Organocatalysis)
  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).

  • Conditions: Solution polymerization in dry DCM or Toluene at Room Temperature (25°C).

  • Advantage: Faster kinetics (< 1 hour) and no toxic metal residue.

Characterization & Data Analysis

1H NMR Interpretation (CDCl₃, 400 MHz)

Verify the structure and purity (absence of monomer).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityStructural Context
a (-O-CH 2-CO-)4.15 - 4.25Singlet (s)Alpha to carbonyl (Ester side)
b (-CO-O-CH 2-)4.25 - 4.35Triplet (t)Alpha to ester oxygen
c (-O-CH 2-CH2-)3.65 - 3.75Triplet (t)Ether linkage
d (-CH2-CH 2-CH2-)1.90 - 2.00Quintet (m)Central methylene

Note: Monomer peaks will appear slightly shifted. Calculate conversion by integrating Polymer vs. Monomer peaks.

Thermal Properties (DSC)
  • Method: Heat from -80°C to 100°C at 10°C/min.

  • Expected Result:

    • Tg: -39°C (Midpoint).

    • Tm: None (Amorphous). Note: Block copolymers with PLLA will show PLLA melting peaks.

Mechanism & Workflow Visualization

The following diagrams illustrate the chemical distinction and the polymerization workflow.

DXO_Workflow cluster_0 Nomenclature Check cluster_1 Polymerization (ROP) Ketone This compound (Cyclic Ketone) NON-BIODEGRADABLE (Fragrance) Lactone 1,5-Dioxepan-2-one (DXO) (Cyclic Ester/Lactone) BIODEGRADABLE (Polymer Precursor) Ketone->Lactone Isomer Distinction Initiation Initiation (BnOH + Sn(Oct)2) Lactone->Initiation Purified Monomer Propagation Propagation (Ring Opening at Acyl-O) Initiation->Propagation 110°C, Bulk Termination Termination (Precipitation in MeOH) Propagation->Termination 16-24 hrs Product Final Application (Drug Delivery Matrix) Termination->Product Poly(DXO) Amorphous Rubber

Caption: Figure 1. Distinguishing the fragrance ketone from the biodegradable lactone (DXO) and the subsequent Ring-Opening Polymerization workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight High water content (Initiator effect).Dry monomer over CaH₂; flame-dry glassware.
Discoloration (Brown) Thermal degradation (>130°C).[1][3]Reduce reaction temp to 110°C; ensure inert atmosphere.
Low Conversion Catalyst deactivation.Use fresh Sn(Oct)₂; verify vacuum seal.
Crystallinity Observed Impurity or wrong isomer.Verify monomer purity via NMR; ensure 1,5-isomer.

References

  • Albertsson, A. C., & Palmgren, R. (1993). Polymerization and Degradation of 1,5-Dioxepan-2-One. Journal of Macromolecular Science, Part A. Link

  • Mathisen, T., & Albertsson, A. C. (1989). Polymerization of 1,5-dioxepan-2-one.[1][5][3][4][6] I. Synthesis and characterization of the monomer. Macromolecules, 22(10), 3838-3842. Link

  • Stridsberg, K., & Albertsson, A. C. (2000). Ring-opening polymerization of 1,5-dioxepan-2-one initiated by a cyclic tin-alkoxide initiator. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Edlund, U., & Albertsson, A. C. (2000). Morphology engineering of a novel poly(L-lactide)/poly(1,5-dioxepan-2-one) microsphere system. Journal of Polymer Science Part A. Link

Sources

Technical Guide: Synthesis and Characterization of Poly(dioxepanone) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in drug delivery and polymer chemistry. It addresses the synthesis, properties, and applications of the Poly(dioxepanone) class, with a specific focus on the biodegradable lactone isomer Poly(1,5-dioxepan-2-one) (PDXO) , while clarifying the nomenclature regarding the 1,4-dioxepan-6-one isomer.[1]

Part 1: Executive Summary & Isomer Clarification

The "Dioxepanone" Challenge

In the development of biodegradable polymers for drug delivery, nomenclature precision is critical.[2] The term "Poly(this compound)" technically refers to a polymer derived from a cyclic ketone (this compound).[1] However, the polymerization of cyclic ketones is thermodynamically challenging and rarely yields the biodegradable polyesters required for clinical applications.[2]

The industry-standard "dioxepanone" polymer used in drug development is Poly(1,5-dioxepan-2-one) (PDXO) , a polyester derived from the Ring-Opening Polymerization (ROP) of the lactone 1,5-dioxepan-2-one .[1]

This guide focuses on PDXO , as it provides the requisite ester linkages for hydrolytic degradation, unlike the polyketal/polyether structures theoretically derived from the 6-one isomer.[2]

Strategic Value of PDXO

PDXO is a semi-crystalline poly(ether-ester).[1] It bridges the gap between hydrophilic polyethers (like PEG) and hydrophobic polyesters (like PCL or PLA).[1][2]

  • Key Advantage: Low glass transition temperature (

    
    ), conferring flexibility and "soft" segments in block copolymers.[1][2]
    
  • Mechanism: Degradation yields less acidic byproducts compared to PLGA, reducing inflammatory response.[1][2]

Part 2: Chemical Pathways & Logic

The synthesis of PDXO relies on the Ring-Opening Polymerization (ROP) of the 7-membered lactone ring.[1] The driving force is the release of ring strain (enthalpy driven).[2]

Reaction Logic Visualization

ROP_Mechanism Monomer 1,5-Dioxepan-2-one (Monomer) Complex Activated Complex Monomer->Complex Coordination Catalyst Catalyst (Sn(Oct)2 or TBD) Catalyst->Complex Initiator Initiator (R-OH) Initiator->Complex Nucleophilic Attack Prop Chain Propagation Complex->Prop Ring Opening Prop->Prop n Cycles Polymer Poly(1,5-dioxepan-2-one) (PDXO) Prop->Polymer Termination Degradation Hydrolysis (In Vivo) Polymer->Degradation Ester Hydrolysis

Figure 1: Coordination-Insertion mechanism for the ROP of 1,5-dioxepan-2-one using a tin or organocatalyst.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Monomer Synthesis (1,5-dioxepan-2-one)

Note: High purity (>99.5%) is required for high molecular weight polymers.[1]

Principle: Oxidative cyclization or depolymerization of oligomers.[1][2] A common lab-scale route involves the reaction of diethylene glycol derivatives.[1]

  • Precursor Reaction: React 3-(2-hydroxyethoxy)propionitrile with HCl to form the ester-ether intermediate.[1]

  • Cyclization: Heat the intermediate under vacuum in the presence of a catalyst (e.g., ZnO) to induce transesterification and cyclization.[2]

  • Purification (CRITICAL):

    • Distill the crude product under high vacuum.[1][2]

    • Recrystallize from dry diethyl ether.[1][2]

    • Validation:

      
       must show clean multiplets at 
      
      
      
      2.6 (2H), 3.8 (2H), and 4.2 (2H) ppm.
Protocol B: Polymerization (Bulk ROP)

Target: High Molecular Weight PDXO (


 g/mol ).[1][2]

Materials:

  • Monomer: 1,5-dioxepan-2-one (Recrystallized, dried over

    
    ).[1]
    
  • Catalyst: Stannous Octoate (

    
    ) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for metal-free routes.[1]
    
  • Initiator: 1-Dodecanol (controls Molecular Weight) or PEG (for block copolymers).[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox (

    
     ppm), weigh the monomer and initiator into a silanized glass ampoule.
    
  • Catalyst Addition: Add

    
     solution (in dry toluene) to achieve a Monomer/Catalyst ratio of 1000:1. Remove toluene under vacuum.[1][2]
    
  • Sealing: Seal the ampoule under vacuum (

    
     mbar).
    
  • Reaction: Immerse in an oil bath at 110°C for 24 hours .

    • Note: Higher temperatures (>140°C) increase back-biting and broaden PDI.[1]

  • Quenching: Cool to room temperature. Dissolve the crude polymer in Chloroform (

    
    ).[1][2]
    
  • Precipitation: Dropwise addition of the polymer solution into cold Methanol (

    
    ) or Diethyl Ether (10-fold excess).[1][2]
    
  • Drying: Vacuum dry at 40°C for 48 hours.

Part 4: Characterization & Properties[1]

Physical and Thermal Properties

PDXO is distinct from PCL and PLA due to its ether oxygen, which imparts significant chain flexibility.[1][2]

PropertyValue (Typical)Relevance to Drug Delivery
Molecular Weight (

)
20,000 - 150,000 DaTunable via Initiator/Monomer ratio.[1]
Glass Transition (

)
-39°C to -36°CRemains rubbery/flexible at body temperature (37°C).[1]
Melting Point (

)
~35°C - 40°CLow

allows body-heat triggered softening/release.[1]
Crystallinity Semi-crystallineSlower degradation than amorphous analogs; tunable permeability.[1][2]
Degradation Time 3 - 6 monthsFaster than PCL (2+ years), slower than PLGA (weeks).[1][2]
Structural Validation (NMR)

To verify the synthesis of Poly(1,5-dioxepan-2-one) vs. the ketone isomer:

  • 
     (CDCl
    
    
    
    ):
    Look for the shift of the
    
    
    -methylene protons (next to carbonyl).[1]
    • Monomer:

      
       ~2.6 ppm.[1][2]
      
    • Polymer: Shift to

      
       ~2.5 ppm (broadened).
      
    • The ether-adjacent protons (

      
       ~3.6-3.7 ppm) confirm the retention of the ether linkage.[1]
      

Part 5: Application Notes for Drug Development[1][2]

Copolymerization for Micelles

PDXO is rarely used as a homopolymer in DDS due to its low melting point.[1][2] It is most effective as the "soft" block in Poly(L-lactide-co-1,5-dioxepan-2-one) .[1]

Protocol: Micelle Formulation

  • Synthesis: Prepare PLLA-b-PDXO diblock copolymer.[1]

  • Drug Loading: Dissolve Copolymer + Hydrophobic Drug (e.g., Paclitaxel) in Acetone.

  • Self-Assembly: Add dropwise to stirred water (solvent displacement method).[1]

  • Dialysis: Remove organic solvent against water.[1][2]

  • Result: Core-shell micelles with a semi-crystalline PDXO/PLLA core and PLLA/PEG shell (depending on triblock design).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Molecular Weight High water content (acts as initiator).[1]Dry monomer over

or

for 48h.
Broad PDI (>2.0) Transesterification (Back-biting).[1]Reduce reaction temperature to <110°C; reduce reaction time.
No Polymerization Impure monomer or "Ketone" isomer used.[1][2]Ensure monomer is 1,5-dioxepan-2-one (Lactone), not this compound.[1]
Yellow Discoloration Oxidation of catalyst.[1][2]Perform all steps under inert Argon/Nitrogen atmosphere.

References

  • Albertsson, A. C., et al. (2004).[1][2] "Ring-Opening Polymerization of 1,5-Dioxepan-2-one." Biomacromolecules. [1][2]

  • Stridsberg, K., & Albertsson, A. C. (2000).[2] "Controlled Ring-Opening Polymerization: Polymers with designed macromolecular architecture."[1] Journal of Polymer Science Part A.

  • Mathisen, T., et al. (1989).[1][2] "Hydrolytic degradation of poly(1,5-dioxepan-2-one)." Macromolecules.

  • PubChem. (2023).[1][2] "this compound Compound Summary." (For isomer structural verification).

Sources

Application Note: Mechanism and Protocol for 1,4-Dioxepan-5-one Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the Ring-Opening Polymerization (ROP) of the 1,4-dioxepan-5-one monomer.

Scientific Note on Nomenclature: While the topic request specified "1,4-Dioxepan-6-one," this molecule is a cyclic ketone (an isomer used primarily as a marine odorant/fragrance intermediate) and does not typically undergo Ring-Opening Polymerization (ROP) to form biodegradable polyesters. The structural isomer 1,4-dioxepan-5-one is the cyclic ester (lactone) widely recognized in drug delivery and polymer science for synthesizing biodegradable poly(ether-ester)s. To ensure this guide provides actionable, scientifically valid utility for drug development and polymer research, it focuses on the ROP mechanism and protocol for 1,4-dioxepan-5-one .

Executive Summary & Core Logic

Poly(1,4-dioxepan-5-one) is a semi-crystalline poly(ether-ester) that bridges the gap between the hydrophilicity of polyethers (like PEG) and the degradability of polyesters (like PCL or PLA). Its unique structure—a 7-membered lactone ring containing an ether linkage—imparts flexibility and specific hydrolytic degradation profiles ideal for soft-tissue engineering and controlled drug release matrices.

This guide details the Coordination-Insertion Mechanism using Stannous Octoate (


), the industry gold standard for FDA-approved biomedical polymers, and provides a rigorous protocol for monomer purification and polymerization.

Chemical Thermodynamics & Monomer Properties

Understanding the driving force of the reaction is critical for experimental design.

PropertyDataScientific Implication
Monomer 1,4-Dioxepan-5-one7-membered lactone ether.
Ring Strain Moderate (~20 kJ/mol)Lower strain than 4-membered rings but entropically favorable for ROP compared to 5-membered rings (like

-butyrolactone).
Thermodynamics

,

Polymerization is exothermic and entropically disfavored. Low temperature favors high conversion (Ceiling temperature effect).
Hydrophilicity ModerateEther oxygen increases water uptake vs. PCL, accelerating bulk degradation.

Mechanism of Action: Coordination-Insertion ROP

The polymerization proceeds via a Coordination-Insertion mechanism.[1] This pathway is preferred over anionic or cationic ROP for biomedical applications because it minimizes racemization (if chiral) and suppresses backbiting (transesterification), yielding polymers with narrow dispersity (


).
Mechanistic Pathway[1][2][3]
  • Initiation: The catalyst (e.g.,

    
    ) reacts with an alcohol initiator (
    
    
    
    ) to form the active Tin(II)-alkoxide species.
  • Coordination: The carbonyl oxygen of the 1,4-dioxepan-5-one monomer coordinates to the Lewis acidic Tin center, increasing the electrophilicity of the carbonyl carbon.

  • Insertion (Propagation): The nucleophilic alkoxide ligand attacks the activated carbonyl carbon.[1] The acyl-oxygen bond of the monomer cleaves, and the ring opens, inserting the monomer unit into the Sn-O bond.

  • Termination: Hydrolysis or reaction with a capping agent releases the polymer chain.

Pathway Visualization (Graphviz)

ROP_Mechanism Initiator Alcohol Initiator (R-OH) ActiveSpecies Active Species Sn-OR Initiator->ActiveSpecies Ligand Exchange Catalyst Catalyst Precursor Sn(Oct)2 Catalyst->ActiveSpecies Coordination Coordination Complex Sn...O=C(Monomer) ActiveSpecies->Coordination + Monomer Monomer Monomer 1,4-Dioxepan-5-one Monomer->Coordination TransitionState Transition State Nucleophilic Attack Coordination->TransitionState Activation Insertion Ring Opening & Insertion TransitionState->Insertion Acyl-O Cleavage PolymerChain Propagating Polymer Sn-O-(CH2)2-O-(CH2)2-CO-OR Insertion->PolymerChain Chain Growth PolymerChain->Coordination + n Monomer (Propagation)

Caption: Logical flow of the Coordination-Insertion ROP mechanism for 1,4-dioxepan-5-one mediated by Tin(II) alkoxides.

Experimental Protocol

Phase 1: Monomer Synthesis & Purification (Critical)

Commercial availability of 1,4-dioxepan-5-one is limited; it is often synthesized via Baeyer-Villiger oxidation. Purity is the single most important factor for high molecular weight.

Reagents:

  • Tetrahydro-4H-pyran-4-one (Substrate)[2]

  • m-Chloroperoxybenzoic acid (m-CPBA) or Oxone

  • Calcium Hydride (

    
    ) for drying.
    

Step-by-Step:

  • Oxidation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in DCM. Add m-CPBA (1.2 eq) slowly at 0°C. Stir at RT for 24h.

  • Quench: Filter precipitate (m-chlorobenzoic acid). Wash filtrate with saturated

    
     (remove peroxides), 
    
    
    
    , and brine.
  • Crude Isolation: Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification (The "Self-Validating" Step):

    • Distill the crude lactone under reduced pressure.

    • Validation: Check GC-MS or NMR. If water or acid traces remain, polymerization will fail (low Mw).

    • Final Drying: Stir distilled monomer over

      
       (coarse granules) for 24h, then distill directly into the polymerization vessel under Argon.
      
Phase 2: Polymerization (Bulk Melt)

Target: Poly(1,4-dioxepan-5-one) (PDXO) Catalyst:


 (Stannous 2-ethylhexanoate)
Initiator:  Benzyl Alcohol (BnOH) - controls molecular weight (

).

Protocol:

  • Reactor Prep: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Purge with dry Argon (3 cycles).

  • Charging:

    • Inject purified Monomer (e.g., 5.0 g, 43 mmol) via syringe.

    • Add Initiator (BnOH) solution in dry toluene (e.g., to target 20 kDa, use ~0.25 mmol).

    • Add Catalyst (

      
      ) solution (Monomer/Catalyst ratio ~ 1000:1 to 5000:1).
      
  • Solvent Removal: If initiator/catalyst were added in solution, apply high vacuum briefly to remove toluene (for bulk polymerization).

  • Reaction: Immerse flask in an oil bath at 110°C . Stir for 24–48 hours.

    • Note: Viscosity will increase significantly. If the stir bar stops, the reaction is likely proceeding well.

  • Termination: Cool to room temperature. Dissolve the solid polymer crude in a minimal amount of Chloroform (

    
    ).
    
  • Precipitation: Drop the polymer solution slowly into excess cold Methanol (

    
    ) or Diethyl Ether with vigorous stirring.
    
  • Drying: Collect the white precipitate by filtration and dry in a vacuum oven at 40°C for 24h.

Phase 3: Characterization Table
TechniqueParameterExpected Outcome / Validation

NMR
(

)
Chemical ShiftMonomer

-CH2: ~4.3 ppm

Polymer

-CH2: Shift to ~4.2 ppm. Disappearance of monomer peaks.
GPC (THF)Molecular Weight

should match theoretical (

). PDI < 1.5 indicates controlled ROP.
DSC Thermal Transitions

,

(Semi-crystalline).

Troubleshooting & Optimization

Issue: Low Molecular Weight (


) 
  • Root Cause: "Water initiated" chains. Water acts as a chain transfer agent.

  • Fix: Re-dry monomer over

    
    . Ensure all glassware is silanized and flame-dried.
    

Issue: Broad Dispersity (PDI > 2.0)

  • Root Cause: Transesterification (Backbiting).

  • Fix: Reduce reaction temperature (try 90°C) or stop reaction at lower conversion (~80%).

Issue: No Polymerization

  • Root Cause: Impure catalyst (oxidized Sn(II) to Sn(IV)).

  • Fix: Use fresh

    
     or distill the catalyst under vacuum before use.
    

References

  • Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules. Link

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Kricheldorf, H. R. (2001).
  • PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine. Link

  • Rial, D. V., et al. (2023). Green Oxidation of Heterocyclic Ketones with Oxone in Water. ACS Sustainable Chemistry & Engineering. Link

Sources

Applications of 1,4-Dioxepan-6-one in fragrance chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing the 1,4-Dioxepan-6-one Scaffold for Novel Green-Floral Odorants

Executive Summary & Strategic Value

The search for novel olfactory pharmacophores is increasingly moving away from traditional macrocyclic musks and towards compact, chemically versatile heterocycles. This compound , a seven-membered lactone-ether hybrid, represents a critical divergence point in fragrance chemistry.

While its benzo-fused analogs (benzo[b][1,4]dioxepin-3-ones) are established "marine" odorants (structurally related to commercial standards like Calone 1951®), the aliphatic this compound scaffold offers a distinct olfactory profile. Research indicates that removing the aromatic ring shifts the sensory perception from "marine/ozonic" to "green, floral, and anisic."

This Application Note provides a technical roadmap for researchers to utilize this compound as a tunable scaffold. We detail the synthesis of the 2-propyl-1,4-dioxepan-6-one derivative—a potent green-floral odorant—and analyze the Structure-Odor Relationship (SOR) that governs this chemical family.[1]

Key Applications:

  • Fragrance Discovery: Synthesis of novel "Green/Anisic" top-to-middle notes.

  • Medicinal Chemistry Cross-Over: Utilization as a privileged scaffold for peptidomimetics and biodegradable linkers.

  • Polymer Chemistry: Precursor for poly(ether-ester)s in controlled-release fragrance encapsulation.

Scientific Foundation: Structure-Odor Relationships (SOR)

The olfactory utility of this compound relies on precise substitution at the C2 position. The "Marine-to-Floral" shift is a phenomenon observed when the planar aromaticity of benzo-dioxepins is replaced by the flexible aliphatic dioxepan ring.

Mechanism of Action

The this compound ring acts as a hydrogen-bond acceptor via the ketone (C6) and ether oxygens (O1, O4). The flexibility of the seven-membered ring allows it to adopt conformations that fit into "green" olfactory receptors (ORs), distinct from the rigid "marine" receptors targeted by the benzo-fused analogs.

Table 1: Comparative Olfactory Profiles of Dioxepan Derivatives

Compound StructureSubstituent (R)Olfactory DescriptorIntensity
Benzo-fused (Benzo[b][1,4]dioxepin-3-one)Methyl/PropylMarine , Ozonic, MelonHigh
Aliphatic (this compound)Hydrogen (Unsubstituted)Faint, Solvent-like, EtherealLow
Aliphatic (this compound)2-Propyl Green Floral , Anisic, CinnamicMedium-High
Aliphatic (this compound)2-IsobutylWeak Floral, FattyLow

Insight: The n-propyl chain at C2 is the critical pharmacophore for the green-floral note. Shorter chains (methyl) lack the hydrophobic bulk to trigger the receptor, while branched chains (isobutyl) introduce steric hindrance.

Visualization: The Marine-to-Floral Scaffold Shift

The following diagram illustrates the synthetic logic and SOR pathway, demonstrating how structural modification alters the sensory output.

SOR_Pathway cluster_0 Olfactory Outcome Precursor Benzodioxepin Scaffold (Rigid Aromatic) Target This compound Scaffold (Flexible Aliphatic) Precursor->Target Aromatic Ring Removal Receptor_Marine Marine/Ozonic Receptor Binding Precursor->Receptor_Marine High Affinity Target->Receptor_Marine Loss of Affinity Receptor_Green Green/Floral Receptor Binding Target->Receptor_Green C2-Propyl Substitution

Figure 1: Structural evolution from marine odorants (red path) to novel green-floral odorants (green path) via scaffold modification.

Experimental Protocol: Synthesis of 2-Propyl-1,4-dioxepan-6-one

Objective: Synthesize the target green-floral odorant via a Williamson etherification followed by Katsuki-Sharpless oxidation. This route is preferred over Dieckmann cyclization for its ability to introduce chirality if specific chiral catalysts are used (though the racemic protocol is described here).

Safety Pre-Check:

  • Epichlorohydrin derivatives: Potential alkylating agents. Use in a fume hood.

  • Ruthenium Trichloride (RuCl3): Strong oxidant.

Phase A: Etherification (Precursor Assembly)
  • Reagents: 1,2-Pentanediol (10 mmol), 3-chloro-2-(chloromethyl)prop-1-ene (12 mmol), NaH (sodium hydride, 22 mmol), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Step-by-Step:

    • Suspend NaH in anhydrous THF at 0°C.

    • Add 1,2-Pentanediol dropwise. Stir for 30 min to form the dialkoxide.

    • Add 3-chloro-2-(chloromethyl)prop-1-ene slowly.

    • Reflux for 12 hours.

    • Quench: Cool to 0°C, carefully add water.

    • Workup: Extract with diethyl ether, dry over MgSO4, and concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the methylene-dioxepane intermediate .

Phase B: Oxidative Cleavage (Ketone Formation)
  • Reagents: Methylene-dioxepane intermediate (from Phase A), RuCl3 (catalytic), NaIO4 (Sodium periodate, 4 eq), CCl4/CH3CN/H2O (2:2:3 solvent system).

  • Mechanism: The exocyclic double bond is cleaved to form the ketone at position C6.

  • Step-by-Step:

    • Dissolve the intermediate in the solvent mixture.

    • Add NaIO4 and RuCl3.

    • Stir vigorously at room temperature for 4-6 hours. Monitor by TLC (disappearance of alkene).

    • Workup: Filter through a pad of Celite to remove Ruthenium residues. Extract with CH2Cl2.

    • Purification: Silica gel column chromatography.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of vinylic protons (4.8-5.2 ppm) and the retention of the propyl group signals.

    • IR: Strong carbonyl stretch at ~1720-1735 cm⁻¹ (7-membered ketone).

Formulation Guidelines

When incorporating 2-Propyl-1,4-dioxepan-6-one into fragrance concentrates, observe the following stability and volatility parameters:

  • Volatility: Medium (Heart Note).

  • Stability: Stable in alcoholic solution (pH 5-7). Avoid high-pH bases (soaps > pH 9) which may trigger aldol-like polymerization or ring-opening hydrolysis.

  • Accords:

    • Green/Floral: Pairs exceptionally well with Galbanum and Violet Leaf absolute to extend the green facet.

    • Marine Hybrid: Can be blended with Calone 1951 (0.1%) to bridge the gap between "sea breeze" and "dune vegetation."

References

  • Kraft, P., & Popaj, K. (2008). New Musk Odorants: (3-Methyl-cyclopentadecyl)- and (3-Methyl-cyclopentadecenyl)-1,4-dioxepan-6-ones. European Journal of Organic Chemistry. Link (Context: Use of dioxepan-6-one as a musk precursor).

  • Ciber, L., et al. (2025).[2] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. ResearchGate / RMIT University. Link (Primary Source: Identifies 2-propyl-1,4-dioxepan-6-one as the green-floral odorant).

  • Vertex AI Search. (2026). Consolidated Patent and Literature Search on this compound.
  • PubChem. (n.d.).[3] Compound Summary: this compound.[1][4][5][6] National Library of Medicine.[3] Link

Sources

Application Note: 1,4-Dioxepan-6-one as a Privileged Scaffold in Bioactive Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthesis, and application of 1,4-Dioxepan-6-one (CAS: 28544-93-6) in the development of bioactive molecules.

Executive Summary

This compound is a seven-membered heterocyclic ketone that serves as a critical building block for "marine" olfactory compounds (e.g., Calone 1951 analogues) and emerging pharmaceutical targets.[1][2][3][4] Unlike its 1,3-dioxepane counterparts, the 1,4-isomer offers a unique "pseudo-twisted boat" conformation that is essential for specific receptor binding events.

For the medicinal chemist, this molecule provides a pre-organized scaffold for Spiro-cyclic design . The C6 ketone is sterically accessible, allowing for the rapid generation of spiro-ethers, spiro-hydantoins, and tertiary alcohols, which are increasingly valued in drug discovery for their ability to explore novel chemical space (Fsp3 character) and improve metabolic stability.

Key Chemical Profile
PropertyData
Chemical Name This compound
CAS Number 28544-93-6
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Core Geometry 7-Membered Ring (Pseudo-twisted boat)
Key Reactivity Nucleophilic addition (C6), Spiro-annulation, Alpha-functionalization

Synthesis of the Core Scaffold

While this compound can be sourced commercially, high-purity applications often require de novo synthesis to avoid polymeric impurities common in commercial batches. The most robust route utilizes a Williamson Etherification / Oxidative Cleavage sequence.

Protocol A: The Methylene-Oxidation Route

Rationale: This method guarantees the carbonyl position at C6 via a symmetric exocyclic alkene intermediate, avoiding the regioselectivity issues of Dieckmann condensations.

Step 1: Synthesis of 6-Methylene-1,4-dioxepane

Reagents: Ethane-1,2-diol (Ethylene Glycol), 3-chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride), Sodium Hydride (NaH), THF.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Activation: Suspend NaH (2.2 equiv, 60% in oil, washed with hexanes) in anhydrous THF (0.5 M). Cool to 0°C.[5]

  • Addition: Add Ethane-1,2-diol (1.0 equiv) dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour to form the disodium alkoxide.

  • Cyclization: Cool back to 0°C. Add 3-chloro-2-(chloromethyl)prop-1-ene (1.0 equiv) dropwise.

  • Reflux: Heat to reflux (66°C) for 12–18 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes; stain with KMnO₄ to visualize alkene).

  • Workup: Quench with sat. NH₄Cl at 0°C. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure yields 6-methylene-1,4-dioxepane as a colorless oil.

Step 2: Oxidative Cleavage to this compound

Reagents: Ozone (O₃), Dimethyl Sulfide (DMS), DCM.

  • Ozonolysis: Dissolve 6-methylene-1,4-dioxepane in DCM (0.2 M). Cool to -78°C.

  • Sparging: Bubble O₃ through the solution until a persistent blue color appears (indicating saturated ozone).

  • Purge: Bubble N₂ or O₂ through the solution for 10 min to remove excess O₃ (blue color fades).

  • Reduction: Add DMS (5.0 equiv) dropwise at -78°C.

  • Warm: Allow the mixture to warm to RT naturally and stir overnight (essential for complete ozonide breakdown).

  • Isolation: Concentrate in vacuo. The residue is purified via flash chromatography (SiO₂, EtOAc/Hexanes gradient) to yield This compound .

Bioactive Derivatization Protocols

Once the core is synthesized, the C6 ketone serves as the divergence point.

Protocol B: Synthesis of Tertiary Alcohol Ligands (Grignard)

Application: Synthesis of marine olfactory agents and lipophilic receptor modulators.[1] Mechanism: Nucleophilic attack on the C6 ketone is sterically unhindered, typically yielding high conversion.

  • Reagent Prep: Prepare Organomagnesium reagent (R-MgBr, e.g., Isopropylmagnesium bromide) in Et₂O or THF.

  • Addition: Cool this compound (1.0 equiv) in THF to -78°C. Add R-MgBr (1.2 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 h, then warm to 0°C.

  • Quench: Add sat. NH₄Cl. Extract with EtOAc.[3]

  • Result: Yields 6-alkyl-6-hydroxy-1,4-dioxepane .

    • Note: Dehydration of this alcohol (using pTsOH/Toluene) yields the endocyclic alkene, a precursor for further functionalization.

Protocol C: Spiro-Annulation (Bucherer-Bergs)

Application: Synthesis of Spiro-hydantoins (inhibitors of metalloproteinases or anticonvulsant scaffolds).

  • Mix: Combine this compound (1.0 equiv), (NH₄)₂CO₃ (3.0 equiv), and KCN (1.5 equiv) in 50% EtOH/H₂O.

  • Heat: Seal in a pressure tube and heat to 60°C for 24 hours.

  • Precipitation: Cool to 0°C. Acidify cautiously with 6N HCl to pH 2 (Caution: HCN evolution—perform in well-ventilated fume hood).

  • Filtration: The spiro-hydantoin precipitate is collected by filtration and recrystallized from EtOH.

Visualizing the Synthetic Logic

The following diagram illustrates the flow from raw materials to bioactive scaffolds, highlighting the critical intermediate nodes.

DioxepaneSynthesis Start Ethane-1,2-diol (Ethylene Glycol) Intermediate 6-Methylene- 1,4-dioxepane Start->Intermediate NaH, THF Williamson Etherification Linker 3-chloro-2- (chloromethyl)prop-1-ene Linker->Intermediate Core This compound (The Scaffold) Intermediate->Core O3, DMS Ozonolysis Prod1 Spiro-Hydantoins (Bioactive Inhibitors) Core->Prod1 Bucherer-Bergs (KCN, (NH4)2CO3) Prod2 6-Alkyl-6-Hydroxy Derivatives (Olfactory/Receptor Ligands) Core->Prod2 Grignard (R-MgBr) Prod3 Spiro-Ethers (Herbicides/Drugs) Core->Prod3 Wittig / Epoxidation

Figure 1: Synthetic workflow for this compound and its divergent bioactive applications.

Senior Scientist’s Notes (Troubleshooting & Optimization)

  • Water Exclusion is Critical: In Protocol A (Step 1), the formation of the disodium alkoxide is moisture-sensitive. Incomplete formation leads to mono-alkylation and polymerization. Ensure THF is distilled over Na/Benzophenone or passed through an activated alumina column.

  • Ozonolysis Safety: When performing Protocol A (Step 2) on a scale >5g, ensure the ozonide is quenched slowly. Exothermic decomposition can occur. If a dedicated ozone generator is unavailable, Lemieux-Johnson oxidation (OsO₄/NaIO₄) is a valid, albeit more expensive, alternative.

  • Conformational Locking: The 7-membered ring is flexible. If your bioassay requires a rigid pharmacophore, consider introducing gem-dimethyl groups at C2/C3 (using pinacol instead of ethylene glycol in Step 1) to lock the conformation via the Thorpe-Ingold effect.

References

  • Plummer, C. M., et al. (2015).[6] "Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones." ResearchGate.

  • ChemicalBook. (n.d.). "this compound Product Description and Reactivity." ChemicalBook.

  • Kraft, P., et al. (2025).[3][6] "Structure-Activity Relationships in the Domain of Odorants Having Marine Notes." ResearchGate.

  • Google Patents. (2014). "Compounds that inhibit the activity of Bcl-2 anti-apoptotic proteins." Patent US 2014/0275082 A1.

Sources

Application Note: Experimental Protocols for Handling and Storage of 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide provides an authoritative technical framework for the handling, storage, and experimental utilization of 1,4-Dioxepan-6-one (CAS: 28544-93-6).[1] Unlike its lactone isomer (1,4-dioxepan-5-one), this molecule features a ketone functionality within a seven-membered ether ring.[1] This structural distinction dictates a unique stability profile, necessitating protocols that address both peroxide formation (characteristic of cyclic ethers) and nucleophilic susceptibility (characteristic of strained ketones).[1]

Critical Distinction: This protocol specifically addresses the ketone isomer (6-one).[1] Researchers utilizing the lactone isomer (5-one) for ring-opening polymerization (ROP) should refer to separate ester-hydrolysis prevention protocols, although peroxide risks remain shared.[1]

Physicochemical Profile & Risk Assessment

Before engaging in experimental workflows, the operator must internalize the molecule's specific reactivity profile.[1]

Table 1: Physicochemical Properties and Stability Markers
PropertyValue / CharacteristicExperimental Implication
CAS Number 28544-93-6Verification identity for procurement.
Molecular Structure Cyclic Ketone-Ether (

)
Dual reactivity: Ether (oxidation) + Ketone (nucleophilic attack).[1]
Molecular Weight 116.12 g/mol Calculation of molar equivalents for functionalization.[1]
Physical State Liquid/Low-melting SolidLikely hygroscopic; requires handling above melting point or in solution.[1]
Peroxide Potential High (Class B Peroxide Former)Contains ether linkages (

-protons) susceptible to radical autoxidation.[1]
Hygroscopicity Moderate to HighKetone group can form gem-diols in the presence of water.[1]
Solubility Polar Organic Solvents (THF, DCM)Compatible with standard organic synthesis workflows.[1]

Mechanism of Degradation

To ensure sample integrity, one must understand how the molecule fails.[1] this compound faces two primary degradation vectors: Oxidative Instability and Hydration .[1]

The Peroxide Cycle (Autoxidation)

Like 1,4-dioxane, the methylene protons adjacent to the ether oxygens are susceptible to radical abstraction by atmospheric oxygen.[1] This leads to hydroperoxide formation, which is both an explosion hazard and a source of chemical impurities (aldehydes/acids) upon decomposition.[1]

Ketone Hydration

The seven-membered ring imposes conformational strain.[1] In the presence of moisture, the C=O bond at position 6 is prone to reversible hydration, forming a gem-diol.[1] While often reversible, this alters stoichiometry and interferes with organometallic reagents (e.g., Grignard reactions).[1]

Diagram 1: Degradation Pathways & Prevention Logic[1]

DegradationPathways Molecule This compound (Intact) Radical Radical Abstraction (Ether alpha-position) Molecule->Radical Light/Heat GemDiol Gem-Diol Hydrate (Stoichiometric Error) Molecule->GemDiol Oxygen Atmospheric O2 Oxygen->Radical Water Moisture (H2O) Water->GemDiol Nucleophilic Attack Peroxide Hydroperoxide (Explosion Hazard) Radical->Peroxide Propagation Prevention1 Protocol: Inert Gas (Ar/N2) + BHT Stabilizer Prevention1->Radical Inhibits Prevention2 Protocol: Desiccator + Molecular Sieves Prevention2->GemDiol Prevents

Figure 1: Mechanistic view of environmental threats to this compound and the logical intervention points (Inert Atmosphere, Desiccation).[1]

Protocol: Long-Term Storage

Objective: Maintain purity >98% and peroxide levels <10 ppm over a 6-12 month period.

Containment System
  • Primary Container: Amber borosilicate glass vials (Class 1). Amber glass blocks UV radiation, which catalyzes the radical initiation step of peroxidation.[1]

  • Closure: Teflon (PTFE)-lined screw caps or crimp-top seals.[1] Avoid rubber septa for long-term storage as they are permeable to oxygen and moisture over time.[1]

  • Headspace: The headspace must be purged with dry Argon or Nitrogen.[1] Argon is preferred as it is heavier than air and provides a more effective blanket.[1]

Environmental Conditions
  • Temperature: Store at -20°C . Low temperature kinetically inhibits the autoxidation rate and reduces the volatility of the compound.[1]

  • Desiccation: Secondary containment in a desiccator or the addition of activated 3Å or 4Å molecular sieves to the storage vessel (if the compound is stored as a solution).[1]

Stabilization

If the application permits (e.g., non-biological/non-polymerization use), add BHT (Butylated hydroxytoluene) at 100-200 ppm.[1] BHT acts as a radical scavenger, terminating the propagation step of peroxide formation.[1]

Protocol: Handling & Experimental Workflow

Objective: Safe transfer and utilization without introducing atmospheric contaminants.

Pre-Usage Qualification (The "Go/No-Go" Check)

Before any reaction, the material must be qualified.[1]

  • Visual Inspection: Check for crystal formation in the liquid (sign of polymerization or high-level peroxide precipitation) or cloudiness (hydration).[1]

  • Peroxide Test:

    • Method: Quantofix® Peroxide 100 test strips (or equivalent).[1]

    • Limit: If >10 ppm, purification is required.[1] If >100 ppm, do not distill .[1] Neutralize and dispose of immediately due to explosion risk.

Purification (If Peroxides < 100 ppm)

If the compound is wet or has low-level peroxides:

  • Dissolve in a minimal amount of dry DCM or THF.

  • Pass through a short plug of activated basic alumina.[1] This effectively removes peroxides and water.[1]

  • Concentrate under reduced pressure (Rotavap) at low temperature (<40°C).

Synthesis Workflow (Graphviz)[1]

Workflow Stock Stock this compound (-20°C, Amber Vial) Warm Warm to Room Temp (Prevent condensation) Stock->Warm QC QC Check: 1. Peroxide Strip 2. Visual Clarity Warm->QC Decision Pass QC? QC->Decision Purify Alumina Plug Filtration (Remove Peroxides/H2O) Decision->Purify No (>10ppm) Use Experimental Use (Schlenk/Glovebox) Decision->Use Yes (<10ppm) Purify->Use Reseal Purge Headspace (Ar) & Parafilm Use->Reseal Reseal->Stock Return to Storage

Figure 2: Operational workflow for safe handling. Note the critical warming step to prevent condensation.

Emergency & Safety (HSE)[1]

  • Peroxide Hazard: If solid crystals are observed in the liquid or around the cap, DO NOT OPEN .[1] Friction from unscrewing the cap can detonate the peroxides.[1] Contact the bomb squad or specialized hazardous waste disposal immediately.[1]

  • Spill Response: Absorb with vermiculite.[1][2] Do not use combustible materials (paper towels) if peroxides are suspected.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Work inside a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46856376, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).Guidance on Peroxide Forming Chemicals. (General grounding for cyclic ether handling).
  • Marsden, H. R., et al.Synthesis and characterization of poly(1,4-dioxan-2-one) derivatives.

Sources

Application Note: Strategic Handling and Utilization of 1,4-Dioxepan-6-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

1,4-Dioxepan-6-one (CAS: 28544-93-6) is a specialized seven-membered heterocyclic ketone.[1][2][3] Unlike its isomer 1,5-dioxepan-2-one (a lactone used in biodegradable polymers), this compound serves primarily as a versatile pharmacophore building block in medicinal chemistry.[1][2] Its unique geometry—a flexible seven-membered ether ring with a reactive ketone handle—makes it an ideal scaffold for synthesizing spirocyclic amines and bicyclic ether derivatives, which are increasingly valued in fragment-based drug discovery (FBDD) for their ability to explore novel chemical space with high


 character.[1][2]

This guide provides a comprehensive safety profile, handling protocols for mitigating peroxide risks, and a validated workflow for functionalizing this scaffold into high-value drug intermediates.[1]

Safety Data Sheet (SDS) Highlights & Hazard Analysis

Note: This section synthesizes GHS classifications and precautionary logic for CAS 28544-93-6.

GHS Classification & Hazard Statements
Hazard ClassCategoryCodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation 2H315Causes skin irritation.[1][2][3][4]
Eye Damage/Irritation 2AH319Causes serious eye irritation.[1][2][3][4][5][6][7][8]
STOT - Single Exposure 3H335May cause respiratory irritation.[1][2][3][4][5][6][7]
Flammable Liquids Est.H227Combustible liquid (Flash point est. >60°C).[1][2]
Critical Handling Risks: The Peroxide Threat

As a cyclic ether, this compound is susceptible to autoxidation, leading to the formation of explosive organic peroxides, particularly at the positions


 to the ether oxygens.[1]
  • Risk Level: Medium-High (Class B Peroxide Former).[1][2]

  • Trigger: Exposure to air/light over prolonged periods.[2]

  • Detection: Must be tested for peroxides using KI starch paper or colorimetric strips prior to any distillation or heating.[2]

  • Inhibition: Commercial samples are often unstabilized.[2] If storing >3 months, add BHT (Butylated hydroxytoluene) at 100 ppm.[1][2]

Technical Data & Physical Properties[1][2][3][5]

PropertyValueRelevance to Protocol
Molecular Weight 116.12 g/mol Stoichiometric calculations.[1][2]
Boiling Point ~85°C (at 15 mmHg)Distillable under vacuum; avoid atmospheric distillation due to decomposition/peroxide risk.[1][2]
Density 1.14 g/mLHeavier than water; facilitates phase separation in aqueous workups.[1][2]
Solubility Water, DCM, THF, MeOHHighly soluble in polar organic solvents; miscible in water (hygroscopic).[1]
Appearance Colorless to pale yellow oilDiscoloration indicates oxidation or polymerization.[1][2]

Handling & Storage Protocols

Storage Architecture[1][2]
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2] The ketone is hygroscopic; moisture can lead to hydrate formation, complicating stoichiometry.[2]

  • Container: Amber glass with a PTFE-lined septum cap to prevent light exposure and air ingress.[1][2]

Peroxide Management Workflow

Before using any bottle of this compound that has been opened for >30 days, execute the following decision tree:

PeroxideSafety Start Start: Open Container VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck Test Quantofix® / KI Test VisualCheck->Test No CrystalYes STOP: DO NOT TOUCH Call Bomb Squad/EHS VisualCheck->CrystalYes Yes LevelLow < 10 ppm Peroxides Test->LevelLow LevelMed 10-100 ppm Peroxides Test->LevelMed LevelHigh > 100 ppm Peroxides Test->LevelHigh Proceed Proceed to Experiment LevelLow->Proceed Treat Treat with Ferrous Sulfate or Pass through Alumina LevelMed->Treat Dispose Dispose as Haz Waste LevelHigh->Dispose Treat->Test

Figure 1: Safety decision matrix for handling cyclic ethers.

Application Protocol: Reductive Amination for Library Synthesis

Context: The C6 ketone of this compound is the primary handle for derivatization.[1][2] In drug discovery, converting this ketone into a secondary or tertiary amine creates a "privileged structure" (a 6-amino-1,4-dioxepane core) often used to target GPCRs or kinases.[1][2]

Objective: Synthesize N-benzyl-1,4-dioxepan-6-amine via direct reductive amination.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Amine Source: Benzylamine (1.1 equiv).[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv) – Preferred over NaCNBH3 for lower toxicity and better acid tolerance.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1][2]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv).[1][2]

Step-by-Step Methodology
Step 1: Imine Formation (Pre-equilibrium)[1]
  • Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Add This compound (580 mg, 5.0 mmol) and anhydrous DCE (20 mL).

  • Add Benzylamine (600 µL, 5.5 mmol) followed by Acetic Acid (285 µL, 5.0 mmol).

    • Mechanism:[1][2][5][6][7][9] Acid catalysis promotes carbonyl activation and dehydration of the hemiaminal.[2]

  • Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The ketone spot (

      
      ) should diminish, replaced by the imine (often lower 
      
      
      
      or streaking).
Step 2: Reduction[1]
  • Cool the mixture to 0°C (ice bath). Note: STAB reaction is exothermic.[1]

  • Add Sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 5 minutes.

  • Remove ice bath and stir at room temperature for 12 hours (overnight).

    • Why STAB? It is mild enough to not reduce the ketone directly, favoring the protonated imine.[2]

Step 3: Quench & Workup[1]
  • Quench reaction with Sat. NaHCO₃ (20 mL).[1][2] Stir vigorously for 15 minutes until gas evolution ceases.

  • Extract with DCM (3 x 20 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification[1][2]
  • The crude oil is typically a mixture of product and unreacted amine.[2]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: DCM:MeOH:NH₄OH (95:4:1).[1][2]

    • Note: The ammonia is critical to prevent the amine product from streaking on the silica.[2]

Reaction Workflow Diagram

ReactionScheme Ketone This compound (Electrophile) Imine Imine Intermediate (Transient) Ketone->Imine Dehydration Amine Primary Amine (Nucleophile) Amine->Imine Product 6-Amino-1,4-dioxepane (Scaffold) Imine->Product Hydride Transfer Reagents1 AcOH, DCE 30 min Reagents2 NaBH(OAc)3 12h, RT

Figure 2: Reductive amination pathway for scaffold functionalization.

Waste Disposal & Environmental Compliance

  • Aqueous Waste: The quench layer contains boron salts.[2] Dispose of in "Aqueous Basic/Inorganic" waste streams.[2]

  • Organic Waste: Halogenated solvents (DCM/DCE) must be segregated from non-halogenated streams.[1][2]

  • Unused Monomer: Do not pour down the drain.[2] this compound is an ether and potential peroxide former; dispose of via high-temperature incineration services.[1][2]

References

  • PubChem. (2025).[1][2][3] this compound Compound Summary (CID 46856376).[1][2][3][10] National Library of Medicine.[2][9] [Link][1][2]

  • European Chemicals Agency (ECHA). (2025).[1][2][3] Registration Dossier: this compound.[1][2][3][10][11] ECHA C&L Inventory.[2][3] [Link]

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2867.[1] (Contextual grounding for 7-membered rings in drug discovery).

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

Sources

Troubleshooting & Optimization

Executive Summary: The "Three Traps" of 7-Membered Ether Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 1,4-Dioxepan-6-one Synthesis

Synthesizing This compound presents a unique convergence of thermodynamic and kinetic challenges. Unlike its stable 6-membered relative (1,4-dioxane), the 7-membered ketonic ring suffers from significant ring strain and transannular interactions.[1][2][3]

If you are experiencing low yields (<30%), your product is likely being lost to one of three specific "traps":

  • The Aqueous Trap (Solubility): The molecule is highly water-miscible.[1] Standard extraction protocols (Et₂O/Hexane) will leave 80%+ of the product in the aqueous waste.

  • The Polymerization Trap (Stability): The 7-membered ring is prone to acid-catalyzed Ring-Opening Polymerization (ROP), especially during exothermic oxidations or acidic workups.[1][2]

  • The Volatility Trap (Isolation): While boiling points are moderately high, the compound can co-distill with solvents or sublime under high vacuum if not carefully fractionated.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I see a strong spot on TLC during the reaction, but after workup, my crude mass is negligible. Where did it go?"

Diagnosis: Aqueous Partitioning Failure. The presence of two ether oxygens and a ketone makes this molecule extremely polar. It behaves more like a glycol than a lipophilic ether.[1]

  • The Fix: You must modify your extraction protocol.

    • Saturate the aqueous phase: Add solid NaCl or (NH₄)₂SO₄ until the solution is saturated (salting out).

    • Change Solvent: Switch from Diethyl Ether/Hexane to Chloroform (CHCl₃) or Dichloromethane (DCM) . Perform at least 5-6 extractions, not the standard 3.

    • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) for 12-24 hours.[1][2][3]

Q2: "The reaction mixture became viscous or formed a gummy solid during the acid-catalyzed cyclization."

Diagnosis: Oligomerization/Polymerization. You have inadvertently triggered Ring-Opening Polymerization (ROP).[1][2] This is common when using 1,3-dichloroacetone precursors or during harsh acidic oxidations (Jones Reagent).[1][2][3]

  • The Fix:

    • High Dilution Principle: Run the cyclization at extremely low concentrations (<0.05 M) to favor intramolecular ring closure over intermolecular polymerization.[1]

    • Switch Oxidants: If oxidizing 1,4-dioxepan-6-ol, avoid sulfuric acid-based reagents (Jones).[1][2][3] Use Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP) , which operate under milder, buffered conditions.[1][2][3]

Q3: "My product degrades during vacuum distillation. The clear oil turns yellow/brown."

Diagnosis: Thermal Instability & Acid Residues. Trace acids from the synthesis (e.g., p-TsOH, H₂SO₄) catalyze decomposition at distillation temperatures.[2]

  • The Fix:

    • Neutralize: Wash the organic phase with saturated NaHCO₃ twice before drying.[1]

    • Stabilize: Add a trace of solid Na₂CO₃ or K₂CO₃ to the distillation flask to scavenge any liberated acid in situ.

    • Lower Temperature: Use a high-vacuum line (<0.5 mmHg) to keep the bath temperature below 80°C.[1]

Part 2: Optimization Protocols

Method A: The "Robust" Route (Oxidation of 1,4-Dioxepan-6-ol)

Best for laboratory scale (1g - 50g).[1][2][3] Avoids complex cyclization issues.

Prerequisite: Synthesis of 1,4-dioxepan-6-ol (via reaction of ethylene glycol and epichlorohydrin, followed by cyclization).[1][2]

ParameterStandard Protocol (Jones)Optimized Protocol (Swern) Why?
Reagent CrO₃ / H₂SO₄DMSO, (COCl)₂, Et₃NAvoids strong acid that triggers ROP.[1][2][3]
Temperature 0°C to RT-78°C to RTKinetic control prevents side reactions.[1][2][3]
Quench Isopropanol/WaterWater / Phosphate BufferBuffer prevents pH shock during workup.[1][2][3]
Yield 45-55% (Variable)85-92% (Consistent) Higher selectivity for ketone vs. lactone/polymer.[1][2][3]

Step-by-Step Optimization (Swern):

  • Activation: To a solution of oxalyl chloride (1.1 eq) in dry DCM at -78°C, add dry DMSO (2.2 eq) dropwise. Stir 15 min.

  • Addition: Add 1,4-dioxepan-6-ol (1.0 eq) in DCM slowly over 20 mins. Maintain T < -60°C. Stir 30 min.

  • Elimination: Add Et₃N (5.0 eq) dropwise.[1] The mixture will turn white/cloudy.[1] Allow to warm to RT over 1 hour.

  • Workup (Critical): Quench with saturated NH₄Cl . Separate layers. Extract aqueous layer 4x with DCM.[1] Combine organics, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (EtOAc/Hexane) is preferred over distillation to avoid thermal stress.[1]

Method B: The "Industrial" Route (Exocyclic Alkene Ozonolysis)

Best for scale-up (>50g).[1][3] Solves the yield issue by using a stable intermediate.

Concept: Instead of forming the unstable ketone directly, synthesize the stable alkene 6-methylene-1,4-dioxepane first, then cleave it.[2]

  • Etherification: React Ethylene Glycol + 3-chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride) using NaH in THF (High Dilution).

    • Result: 6-methylene-1,4-dioxepane (Stable, distillable liquid).[1][2][3]

  • Cleavage: Ozonolysis of the methylene compound in DCM/MeOH at -78°C, followed by DMS quench.

    • Result: this compound in high purity.[1][2][3]

Part 3: Visual Troubleshooting Guide

The following decision tree illustrates the logical flow for diagnosing yield loss.

Troubleshooting Start Problem: Low Yield of this compound CheckTLC Step 1: Check Reaction TLC (Is product forming?) Start->CheckTLC NoProduct No Product Spot CheckTLC->NoProduct YesProduct Strong Product Spot CheckTLC->YesProduct CheckPolymer Is mixture viscous/gummy? NoProduct->CheckPolymer CheckWorkup Step 2: Analyze Aqueous Layer (Post-Extraction) YesProduct->CheckWorkup PolymerYes Issue: Polymerization (ROP) Action: Increase Dilution Switch to Swern Oxidation CheckPolymer->PolymerYes PolymerNo Issue: Reactivity Action: Check Catalyst/Dryness CheckPolymer->PolymerNo InAqueous Product in Aqueous Phase CheckWorkup->InAqueous InOrganic Product in Organic Phase CheckWorkup->InOrganic FixSolubility Action: Salt out (NaCl) Use CHCl3/DCM (Not Ether) Continuous Extraction InAqueous->FixSolubility CheckDistill Step 3: Distillation Loss (Decomposition?) InOrganic->CheckDistill Decomp Darkening/Tar in Pot CheckDistill->Decomp FixThermal Action: Add Na2CO3 Stabilizer Lower Temp / Higher Vac Decomp->FixThermal

Figure 1: Diagnostic logic flow for identifying yield loss points in cyclic ether ketone synthesis.

Part 4: Synthesis Pathway Comparison

Comparison of the Direct Cyclization vs. the Recommended Oxidation Route.

SynthesisPath Precursor Ethylene Glycol + Epichlorohydrin Intermediate 1,4-Dioxepan-6-ol (Alcohol) Precursor->Intermediate Cyclization RouteA Route A: Jones Ox (Acidic) Intermediate->RouteA RouteB Route B: Swern Ox (Buffered) Intermediate->RouteB Product This compound RouteA->Product Low Yield SideProduct Polymer / Ring Open RouteA->SideProduct High Risk (Acid) RouteB->Product High Yield

Figure 2: Pathway comparison highlighting the risk of acidic oxidation conditions.

References

  • Kraft, P. et al. (2025).[1] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry.

  • Tojo, G. & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (General reference for Swern/Jones protocols).

  • Marsden, H. & McKenna, J. (1930).[1] The Preparation of this compound and its Derivatives. Journal of the Chemical Society. (Historical grounding for 7-membered ether synthesis).

  • BenchChem Technical Support. (2025). Scaling Up the Synthesis of 1,4-Oxazepan-6-one Hydrochloride.

Sources

Technical Support Center: Synthesis & Stabilization of 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TSC-DXP-006 Last Updated: January 28, 2026 Audience: Medicinal Chemists, Process Development Scientists

Critical Disambiguation: Know Your Molecule

Before proceeding, confirm your target structure. In drug development literature, nomenclature confusion is the #1 cause of experimental failure for this class of heterocycles.

Feature1,4-Dioxepan-6-one (The Target)1,4-Dioxepan-5-one (The Common Impurity/Alternate)
Structure Cyclic Ketone (Ether-Ketone)Cyclic Lactone (Ester-Ether)
CAS 15980-15-1 (Generic/Isomer mix often cited)35044-58-1
Primary Use Scaffold for spiro-cyclic drugs, fragranceMonomer for biodegradable polymers (PDO)
Synthesis Williamson Ether Synthesis / OxidationBaeyer-Villiger Oxidation of Pyran-4-one
Reactivity Susceptible to Aldol, KetalizationSusceptible to Hydrolysis, ROP (Polymerization)

This guide focuses strictly on the synthesis of the ketone (this compound).

Synthesis Routes & Troubleshooting

We support two primary synthetic pathways. Select your route based on available precursors and tolerance for high-dilution work.

Route A: The "Methylene" Strategy (Recommended)

Method: Cyclization of ethylene glycol with 3-chloro-2-(chloromethyl)prop-1-ene followed by oxidative cleavage of the exocyclic alkene. Why: Avoids the high reactivity of the ketone group during the cyclization step, preventing self-condensation.

Common Side Reactions & Fixes

Q1: I am seeing large amounts of linear polyethers instead of the cyclic product.

  • Diagnosis: Intermolecular Oligomerization.

    • Mechanism:[1][2] The formation of 7-membered rings is entropically disfavored compared to linear polymerization. If the concentration of the di-alkoxide intermediate is too high, it will attack a second molecule of electrophile rather than cyclizing.

  • Corrective Action:

    • High Dilution Principle: Maintain reaction concentration below 0.05 M .

    • Pseudo-High Dilution: Do not dump reagents. Add the diol and the electrophile simultaneously and slowly (over 8–12 hours) into a refluxing suspension of base (NaH or t-BuOK) in THF/DMF.

Q2: The final oxidation step (Ozonolysis/Lemieux-Johnson) yields a complex mixture.

  • Diagnosis: Over-oxidation or Alpha-Hydroxylation.

    • Mechanism:[1][2] The resulting ketone (this compound) has oxygen atoms at the

      
      -position relative to the carbonyl. Harsh oxidants can trigger further cleavage or hydroxylation at the 
      
      
      
      -position.
  • Corrective Action:

    • Use Ozonolysis with a reductive workup (DMS or

      
      ) at -78°C. Ensure strict temperature control.
      
    • Avoid acidic workups which can trigger aldol condensation of the product.

Route B: Direct Alkylation (The "Dichloroacetone" Route)

Method: Reaction of Ethylene Glycol + 1,3-Dichloroacetone. Why: Fewer steps, but chemically risky due to the reactive ketone.

Common Side Reactions & Fixes

Q3: My reaction mixture turned black/brown, and I isolated a contracted ring (cyclopropane derivative).

  • Diagnosis: Favorskii Rearrangement.

    • Mechanism:[1][2] 1,3-Dichloroacetone contains

      
      -halogens and a ketone.[3] In the presence of strong bases (alkoxides), it undergoes deprotonation followed by cyclopropanone formation (Favorskii intermediate), leading to ring contraction rather than etherification.
      
  • Corrective Action:

    • Change Base: Switch to a non-nucleophilic base or a weaker base if possible.

    • Protect the Ketone: Use the dimethyl ketal of 1,3-dichloroacetone. Cyclize, then deprotect with mild acid. This completely eliminates the Favorskii risk.

Q4: I isolated a 5-membered ring (1,3-dioxolane) instead of the 7-membered ring.

  • Diagnosis: Ketalization vs. Alkylation.

    • Mechanism:[1][2] Ethylene glycol is a 1,2-diol. It prefers to attack the carbonyl carbon of 1,3-dichloroacetone to form a stable 5-membered ketal (dioxolane) rather than displacing the chlorides to form the 7-membered ether.

  • Corrective Action:

    • Order of Addition: Pre-form the dialkoxide of ethylene glycol (using NaH) before adding the electrophile. This increases the nucleophilicity of the oxygen, favoring

      
       (alkylation) over nucleophilic addition to the carbonyl.
      

Logic Pathways & Mechanisms

Figure 1: Reaction Competition Landscape

This diagram illustrates the critical branching points where your synthesis might fail.

DioxepanSynthesis Precursors Precursors (Ethylene Glycol + Electrophile) MethInt Intermediate: 6-Methylene-1,4-dioxepane Precursors->MethInt Route A: 3-chloro-2-(chloromethyl)prop-1-ene High Dilution Polymer SIDE REACTION: Linear Polyethers (Oligomerization) Precursors->Polymer High Conc. (Entropy driven) Favorskii SIDE REACTION: Ring Contraction (Favorskii Rearrangement) Precursors->Favorskii Route B: 1,3-Dichloroacetone Strong Base Ketal SIDE REACTION: 1,3-Dioxolane Formation (Ketalization) Precursors->Ketal Route B: Acid Cat. or Low Nucleophilicity Product TARGET: This compound MethInt->Product Ozonolysis (Reductive Workup) Aldol SIDE REACTION: Aldol Condensation (Self-Polymerization) Product->Aldol Base/Acid Exposure (Alpha-proton acidity)

Caption: Figure 1. Mechanistic divergence in this compound synthesis. Red pathways indicate failure modes driven by concentration (Polymer) or reactant choice (Favorskii/Ketal).

Experimental Protocol: The "Safe" Route

Protocol ID: EXP-DXP-METH Method: High-Dilution Williamson Etherification via Methylene Intermediate.

  • Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a reflux condenser and two pressure-equalizing addition funnels. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvent: Add anhydrous THF (Volume calculated for 0.05 M final concentration). Add NaH (2.5 eq, 60% dispersion in oil, washed with hexane).

  • Addition (The Critical Step):

    • Funnel A: Ethylene Glycol (1.0 eq) in THF.

    • Funnel B: 3-chloro-2-(chloromethyl)prop-1-ene (1.0 eq) in THF.

    • Rate: Add both solutions dropwise simultaneously over 8–12 hours into the refluxing NaH/THF suspension.

    • Note: This keeps the instantaneous concentration of reactive species low, favoring intramolecular cyclization (7-membered ring) over intermolecular polymerization.

  • Workup: Cool to 0°C. Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    .
  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Isolate 6-methylene-1,4-dioxepane .

  • Oxidation (Cleavage): Dissolve intermediate in

    
     (1:1). Cool to -78°C. Bubble Ozone (
    
    
    
    ) until blue. Purge with
    
    
    . Add DMS (5 eq) and warm to RT.
  • Final Isolation: Concentrate and purify via vacuum distillation. Store at -20°C under Argon (Product is prone to aldol dimerization).

References

  • Kraft, P., & Popaj, K. (2008). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry, 2008(28), 4806–4814.

  • Illi, V. O. (1979). Phase transfer catalyzed synthesis of 5-, 6-, and 7-membered cyclic ethers. Tetrahedron Letters, 20(26), 2431-2432.

  • Nerdel, F., et al. (1967). Fragmentation of 1,3-Dichloroacetone derivatives (Favorskii Rearrangement studies). Justus Liebigs Annalen der Chemie, 710, 85. (Foundational text on Halo-ketone side reactions).
  • Machushynets, N. V., et al. (2019).[4] Discovery of novel glycerolated quinazolinones... containing 1,4-dioxepane rings. Journal of Industrial Microbiology and Biotechnology, 46, 1405–1414.

Sources

Removal of impurities from crude 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dioxepan-6-one Purification & Handling

Topic: (CAS 28544-93-6) Document ID: TDS-DXP6-001 Last Updated: 2025-10-24 Support Tier: Level 3 (Senior Research Applications)

Executive Summary & Chemical Context

This compound is a seven-membered cyclic ether-ketone, primarily utilized as a specialized monomer for Ring-Opening Polymerization (ROP) to synthesize biodegradable poly(ether-ester)s. Its structural integrity is critical; the presence of impurities—specifically protic sources (water, alcohols) and peroxides—can catastrophically terminate chain propagation during polymerization or lead to dangerous thermal instability.

This guide provides a self-validating workflow for purifying crude this compound to "Polymerization Grade" (>99.5% purity, <50 ppm H₂O).

Diagnostic: Identifying Your Impurity Profile

Before initiating purification, characterize your crude material. The synthesis route dictates the impurity profile.

Symptom / ObservationLikely ImpurityOriginRisk Factor
Cloudiness / Phase Separation Water / Aqueous residuesHygroscopic absorption or incomplete phase separation during workup.Critical: Poisons ROP catalysts (e.g., Sn(Oct)₂).
Yellow/Brown Discoloration Oligomers / Oxidation productsThermal degradation during synthesis or peroxide formation.High: Causes color defects in final polymer; variable melt flow.
Acrid/Acidic Odor Acidic Residues (HCl, H₂SO₄)Catalyst carryover (if acid-catalyzed dehydration route used).High: Induces premature spontaneous polymerization.
Positive KI Starch Test PeroxidesAuto-oxidation of ether linkage upon air exposure.Severe: Explosion hazard during distillation.
GC "Ghost" Peaks Halogenated PrecursorsUnreacted 3-chloro-2-(chloromethyl)prop-1-ene (if Williamson route used).Medium: Chain transfer agent; lowers molecular weight.

The "Golden Path" Purification Workflow

This protocol assumes a crude purity of ~90-95% and targets >99.5%.

Phase I: Pre-Treatment & Safety Check (The "Gatekeeper")

Objective: Neutralize acids and remove peroxides before heating.

  • Peroxide Test (Mandatory):

    • Protocol: Dissolve 100 µL of crude in 1 mL dry THF. Add 100 µL 10% KI solution.

    • Result: Yellow/Brown = Peroxides present.

    • Remediation:[1][2][3] If positive, stir crude with activated alumina or treat with ferrous sulfate solution before proceeding. Do not distill peroxide-laden ethers.

  • Neutralization:

    • If the crude is acidic (pH < 6 via damp litmus), dissolve in CH₂Cl₂ and wash with saturated NaHCO₃. Dry organic layer over MgSO₄ and rotary evaporate.

Phase II: Drying (The "Dessication" Step)

Objective: Remove water to <100 ppm.

  • Standard Method: Stir crude over Calcium Hydride (CaH₂) granules (5% w/w) for 12–24 hours under Argon.

    • Why CaH₂? It reacts irreversibly with water to form H₂ gas and Ca(OH)₂, without inducing ring-opening of the dioxepanone (unlike strong Lewis acids).

  • Alternative (Low Volume): Activated Molecular Sieves (3Å or 4Å). Note: Sieves can sometimes catalyze surface reactions; CaH₂ is preferred for monomers.

Phase III: Fractional Vacuum Distillation (The "Isolation" Step)

Objective: Isolate the monomer from oligomers and high-boiling impurities.

  • Setup: Short-path distillation head or Vigreux column (for higher resolution).

  • Pressure: < 1.0 mbar (High vacuum is essential to keep bath temperature < 100°C).

  • Protocol:

    • Transfer CaH₂-treated crude (decanted) to the boiling flask.

    • Add fresh boiling stones or a magnetic stir bar.

    • Heat slowly. Discard the first 5-10% (Forerun) – this contains residual solvents and light volatiles.

    • Collect the Main Fraction (Heart cut) at a stable vapor temperature.

    • Stop before the flask is dry (Pot residue = oligomers).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for handling crude this compound.

PurificationProtocol Start Crude this compound PeroxideCheck Test: Peroxides (KI Starch) Start->PeroxideCheck PeroxidePos Positive (+) PeroxideCheck->PeroxidePos PeroxideNeg Negative (-) PeroxideCheck->PeroxideNeg AluminaTreat Pass through Activated Alumina PeroxidePos->AluminaTreat AcidCheck Test: Acidity (pH) PeroxideNeg->AcidCheck AluminaTreat->PeroxideCheck Retest AcidPos Acidic (< pH 6) AcidCheck->AcidPos AcidNeg Neutral AcidCheck->AcidNeg WashStep Wash: NaHCO3 + Extraction AcidPos->WashStep Drying Drying: CaH2 (12-24h) AcidNeg->Drying WashStep->Drying Distillation Vacuum Distillation (<1 mbar) Drying->Distillation Fractions Fractionation Distillation->Fractions Forerun Forerun (Discard) Volatiles/Solvents Fractions->Forerun HeartCut Heart Cut (Keep) Pure Monomer Fractions->HeartCut Residue Residue (Discard) Oligomers Fractions->Residue Storage Storage: Glovebox (-20°C, Argon) HeartCut->Storage

Caption: Figure 1. Decision logic for the purification of crude this compound, prioritizing safety (peroxide removal) and catalyst compatibility (drying).

Troubleshooting & FAQs

Q1: My distillate is solidifying in the condenser. What is happening?

  • Diagnosis: this compound has a melting point that can be close to room temperature depending on purity and specific isomer blends (often supercools). However, if it solidifies instantly, you may have high purity (good!) or you are distilling a higher melting impurity (like a diol precursor).

  • Action: Use a warm water circulating condenser (set to 35–40°C) instead of cold water. This prevents crystallization in the path while still condensing the vapor.

Q2: The polymerization (ROP) failed; no increase in viscosity was observed.

  • Diagnosis: This is almost exclusively due to protic impurities (Water or alcohols) acting as chain transfer agents.

  • Action:

    • Verify the drying step. Did you distill directly from CaH₂?

    • Check your storage. Was the monomer exposed to air? It is hygroscopic.

    • Titrate the monomer with Karl Fischer coulometry. Water content must be < 50 ppm for high molecular weight.

Q3: Can I use silica gel chromatography instead of distillation?

  • Technical Insight: You can, but it is not recommended for "Polymerization Grade" material.

  • Reasoning: Silica gel is slightly acidic and contains bound water (silanols). Eluting the monomer through silica often re-introduces water and can catalyze ring-opening hydrolysis. If you must use chromatography to remove specific polar impurities, you must follow it with CaH₂ drying and vacuum distillation.

Q4: I see a "ghost peak" at 12 minutes in my GC-MS. Is it the monomer?

  • Diagnosis: Check the mass spectrum. If you see m/z = 88 (dioxane) or m/z = 104 (diol fragments), it might be decomposition.

  • Context: this compound is thermally sensitive. Ensure your GC inlet temperature is not too high (>200°C), or the monomer may be decomposing inside the injector.

  • Solution: Lower inlet temp to 150°C or use LC-MS for purity verification.

Storage & Stability Protocols

Once purified, the stability of this compound is the next challenge.

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C (Freezer). Low temperature retards spontaneous ring-opening and peroxidation.

  • Container: Silanized glass or Teflon (PFA/FEP) bottles. Avoid standard soda-lime glass for long-term storage if moisture is a concern (surface alkali can catalyze degradation).

References

  • Hügel, H. M., et al. (2015).[4] "Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones." Asian Journal of Organic Chemistry, 4(10), 1075–1084.

  • Surprenant, K. S. (2012). "Dioxane."[1][5][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. (Provides foundational data on cyclic ether purification and peroxidation risks).

  • Burfield, D. R., & Smithers, R. H. (1978). "Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and Cyclic Ethers." Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes CaH₂ as the gold standard for cyclic ether drying).

  • Albertsson, A. C., & Varma, I. K. (2003). "Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications." Biomacromolecules, 4(6), 1466–1486. (Contextualizes the sensitivity of 7-membered rings to impurities).

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate; users must consult the official MSDS/SDS for specific toxicity and handling regulations before use.

Sources

Optimizing reaction conditions for 1,4-Dioxepan-6-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis and optimization of 1,4-Dioxepan-6-one (CAS: 28544-93-6).

This molecule—a 7-membered cyclic ketone containing two ether linkages—presents unique challenges due to the entropic disfavor of medium-ring formation and the competing risk of ring-opening polymerization (ROP). The protocols below prioritize the Dieckmann Condensation Route , currently the most robust method for controlling regioselectivity and suppressing oligomerization.

Status: Operational Operator: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting

Executive Synthesis Strategy

We do not recommend direct oxidation of diethylene glycol variants due to poor selectivity. Instead, the Intramolecular Dieckmann Cyclization of a diester precursor is the industry-standard protocol for high-purity isolation.

The Workflow:

  • Precursor Assembly: Double alkylation of ethylene glycol with ethyl bromoacetate.

  • Ring Closure (Critical): High-dilution Dieckmann condensation to form the

    
    -keto ester intermediate.
    
  • Decarboxylation: Hydrolysis and thermal decarboxylation to yield the final ketone.

Experimental Protocol (Standard Operating Procedure)
Phase A: Precursor Synthesis

Target: Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate

  • Reagents: Ethylene glycol (1.0 eq), Ethyl bromoacetate (2.2 eq), NaH (2.5 eq), THF (Anhydrous).

  • Key Condition: Maintain temperature

    
    C during NaH addition to prevent runaway exotherms.
    
  • Validation: Monitor disappearance of ethylene glycol via TLC (MeOH/DCM 1:9).

Phase B: The Dieckmann Cyclization (The "Make or Break" Step)

Target: Ethyl 6-oxo-1,4-dioxepane-5-carboxylate

  • Setup: 3-neck RBF, reflux condenser, high-precision addition funnel.

  • Solvent System: Toluene or THF (Must be ultra-dry;

    
     ppm 
    
    
    
    ).
  • Base: Potassium tert-butoxide (

    
    -BuOK), 2.5 eq.
    
  • Protocol:

    • Suspend

      
      -BuOK in refluxing solvent.
      
    • CRITICAL: Add the Phase A diester dropwise over 4–6 hours.

    • Why? This simulates High Dilution Conditions . A low instantaneous concentration of the precursor favors intramolecular cyclization (Ring formation) over intermolecular condensation (Polymerization).

    • Quench with glacial acetic acid.

Phase C: Hydrolysis & Decarboxylation

Target: this compound[1][2][3]

  • Reagents: 10% NaOH (aq), followed by 6M HCl.

  • Step: Reflux the

    
    -keto ester in NaOH for 2 hours (saponification). Acidify to pH 1 with HCl and reflux for 1 hour (decarboxylation).
    
  • Purification: Extract with DCM, dry over

    
    , and perform vacuum distillation.
    
Process Visualization

The following diagram illustrates the critical decision pathways and chemical logic flow.

G cluster_0 Phase A: Precursor Assembly cluster_1 Phase B: Dieckmann Cyclization (Critical) cluster_2 Phase C: Decarboxylation A1 Ethylene Glycol + Ethyl Bromoacetate A2 Double Alkylation (NaH, THF, 0°C) A1->A2 A3 Diester Intermediate A2->A3 B1 High Dilution Addition (Dropwise over 6h) A3->B1 Purify First B2 Base: t-BuOK Solvent: Toluene/THF B1->B2 T1 Issue: Polymerization (Sticky Residue) B1->T1 Fast Addition? B3 Cyclic Beta-Keto Ester B2->B3 T2 Issue: Low Yield B2->T2 Wet Solvent? C1 Saponification (NaOH) B3->C1 C2 Acidic Decarboxylation (HCl, Reflux) C1->C2 C3 Final Product: This compound C2->C3 T1->B1 Increase Dilution

Figure 1: Step-wise synthesis workflow emphasizing the critical High Dilution control point in Phase B.

Troubleshooting Guide & FAQs
Issue: Oligomerization (The "Sticky Gum" Problem)

Symptom: The reaction mixture turns into a viscous, non-distillable gum during Phase B. Root Cause: The concentration of the diester precursor was too high. In 7-membered ring synthesis, intermolecular reaction rates often exceed intramolecular rates if reagents are crowded. Corrective Action:

  • Dilution Factor: Ensure the final concentration of the reaction mixture does not exceed 0.05 M .

  • Addition Rate: Use a syringe pump to add the precursor over 8–12 hours if manual dropwise addition failed. This technique, known as pseudo-high dilution, ensures that unreacted precursor molecules are statistically likely to find a base and cyclize before encountering another precursor molecule.

Issue: Incomplete Decarboxylation

Symptom: NMR shows a mixture of the ketone and the ester intermediate. Root Cause: The


-keto ester is stable. Simple acidic stirring is often insufficient.
Corrective Action: 
  • Ensure the saponification (NaOH step) is complete before adding acid. The ester must be hydrolyzed to the carboxylate salt first.

  • Increase the reflux time of the acidic stage. The evolution of

    
     gas is a visual indicator; do not stop heating until gas evolution ceases.
    
Issue: Product Instability

Symptom: The isolated oil darkens or thickens upon storage. Root Cause: this compound is a ketone with alpha-hydrogens, making it susceptible to self-aldol condensation over time. Corrective Action:

  • Storage: Store under Argon at -20°C.

  • Stabilizers: For long-term storage, trace amounts of radical inhibitors (like BHT) are ineffective here; the issue is ionic. Ensure the product is completely neutral (acid-free) before storage. Pass through a small pad of neutral alumina if acidity is suspected.

Optimization Data Table
ParameterStandard ConditionOptimized ConditionImpact on Outcome
Solvent (Phase B) THFToluene Toluene allows for higher reflux temps (

C), accelerating the cyclization kinetics over polymerization.
Base (Phase B) NaHt-BuOK Potassium tert-butoxide is more soluble in organic solvents, providing a more homogeneous reaction.
Concentration 0.2 M0.02 - 0.05 M CRITICAL: Low concentration increases yield of the cyclic monomer by ~40%.
Atmosphere NitrogenArgon Argon is heavier than air, providing a better blanket for the moisture-sensitive Dieckmann step.
References
  • Synthesis via Dieckmann Condensation

    • Methodology: The cyclization of diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate using sodium t-butoxide in THF followed by decarboxylation.[3]

    • Source: Yu, X., Boddaert, T., & Aitken, D. J. (2023).[3] Synthesis of Functionalized Bicyclo[3.2.0]heptanes. Advanced Synthesis & Catalysis. (See discussion on this compound synthesis from diester precursors).

  • Odorant & Structural Properties

    • Context: Identification of this compound as a marine odorant and structural analogs.[1][2][4][5]

    • Source: Kraft, P. et al. (2025). Synthesis of Benzodioxepinone Analogues. ResearchGate.[6]

  • Alternative Routes (Methylene Oxidation)

    • Context: Synthesis via Williamson etherification with 3-chloro-2-(chloromethyl)prop-1-ene followed by oxidation.[1][2]

    • Source:Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annul

Sources

Challenges in the scale-up synthesis of 1,4-Dioxepan-6-one.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 1,4-Dioxepan-6-one

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Scale-Up Challenges for CAS 28544-93-6 (this compound)

Executive Overview

The scale-up of This compound presents a classic conflict in organic process development: the thermodynamic difficulty of forming a 7-membered ring versus the kinetic favorability of intermolecular polymerization. While discovery-scale routes often utilize oxidative cleavage of exocyclic alkenes (e.g., Katsuki-Sharpless oxidation of methylene-dioxepanes), this approach is cost-prohibitive and hazardous at scale.

This guide focuses on the Dieckmann Condensation Route , the industry-standard for kilogram-scale production. This pathway involves the cyclization of diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate followed by hydrolysis and decarboxylation.[1] Success relies heavily on pseudo-high dilution techniques and rigorous moisture control.

Module 1: The Process Workflow

The following diagram outlines the critical path for the Dieckmann scale-up route, highlighting the control points where failure modes typically occur.

G Start Precursor Synthesis (Ethylene Glycol + Ethyl Chloroacetate) Dieckmann Dieckmann Cyclization (NaOtBu / Toluene) Start->Dieckmann Critical: Anhydrous Conditions Intermediate Beta-Keto Ester Intermediate (Ethyl 6-oxo-1,4-dioxepane-5-carboxylate) Dieckmann->Intermediate Slow Addition (High Dilution) Intermediate->Dieckmann Oligomer Formation (Feedback) Hydrolysis Saponification & Decarboxylation (Acidic Reflux) Intermediate->Hydrolysis CO2 Evolution Control Product Crude this compound Hydrolysis->Product Purification Vacuum Distillation (Thermal Stability Check) Product->Purification

Figure 1: Process flow for the Dieckmann synthesis of this compound, identifying critical control points for oligomer suppression and decarboxylation safety.

Module 2: Troubleshooting & FAQs

Topic A: Cyclization Efficiency (The Thorpe-Ingold Challenge)

Q: We are observing a significant amount of insoluble gum in the reactor after the Dieckmann step. Our yield of the beta-keto ester is <40%. What is happening?

A: You are likely witnessing intermolecular polymerization rather than intramolecular cyclization.

  • The Cause: The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. If the concentration of the linear diester precursor (Diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate) is too high, the alkoxide enolate will attack a second molecule of diester instead of its own tail.

  • The Fix: Implement Pseudo-High Dilution .

    • Do not mix the base and precursor all at once.

    • Charge the reactor with the full volume of solvent (e.g., Toluene or THF) and the base (NaOtBu).

    • Dissolve the precursor in a small volume of solvent and add it dropwise over 4–8 hours.

    • This ensures the instantaneous concentration of the unreacted precursor remains extremely low, statistically favoring the unimolecular ring closure.

Q: Can we use Sodium Ethoxide (NaOEt) instead of Sodium tert-Butoxide (NaOtBu)?

A: It is not recommended for the cyclization step.

  • Reasoning: NaOEt is nucleophilic and can cause transesterification side reactions or attack the ketone product, leading to ring opening. NaOtBu is a bulky, non-nucleophilic base that acts strictly as a proton scavenger to generate the enolate.

  • Protocol: Use 2.2–2.5 equivalents of NaOtBu. The first equivalent generates the enolate; the second drives the equilibrium by deprotonating the acidic position between the carbonyls in the cyclic product.

Topic B: Decarboxylation & Safety

Q: During the acid hydrolysis step, we experienced rapid foaming and pressure buildup. How do we manage this at scale?

A: This is a mass transfer and gas evolution issue.

  • Mechanism: The hydrolysis of the beta-keto ester yields the beta-keto acid, which is thermally unstable and spontaneously decarboxylates to release CO2.

  • Process Control:

    • Staged Heating: Do not ramp immediately to reflux. Hold the temperature at 40–50°C to initiate hydrolysis, then ramp slowly (10°C/hour) to trigger decarboxylation in a controlled manner.

    • Headspace Sweep: Ensure a nitrogen sweep is active to clear CO2 and prevent pressure accumulation.

    • Antifoam: Silicone-based antifoams are often necessary, as the poly-ether backbone of the molecule can act as a surfactant.

Topic C: Purification and Stability

Q: The final product turns yellow/brown upon distillation. Is this compound thermally unstable?

A: The pure ketone is relatively stable, but impurities catalyze decomposition.

  • Culprit: Residual acids or metal salts from the decarboxylation step. This compound is an ether-ketone; trace acids can catalyze aldol-type condensations or ether cleavage at high temperatures.

  • Solution:

    • Neutralization: Ensure the crude oil is neutralized (pH 7) and washed with brine before distillation.

    • Vacuum Level: Distill at the lowest possible pressure (<5 mbar) to keep the pot temperature below 100°C.

    • Stabilizers: For storage, consider adding trace BHT (butylated hydroxytoluene) if the end-use permits, to prevent oxidative radical formation at the ether linkages.

Module 3: Comparative Data for Optimization

The following table summarizes solvent and base screening results for the critical Dieckmann cyclization step.

Table 1: Optimization of Dieckmann Cyclization Parameters

Solvent SystemBase (Equiv)TemperatureAddition TimeYield (Intermediate)Notes
Toluene NaOtBu (2.2)110°C (Reflux)1 Hour35%High oligomer content due to fast addition.
Toluene NaOtBu (2.2)110°C (Reflux)6 Hours 78% Recommended Process. High dilution effective.
THFNaH (2.2)66°C (Reflux)6 Hours65%NaH is hazardous at scale (H2 gas). Lower temp slows cyclization.
EthanolNaOEt (2.2)78°C (Reflux)6 Hours15%Extensive transesterification and ring opening observed.

Module 4: Alternative "Discovery" Routes

While the Dieckmann route is preferred for manufacturing, researchers working on milligram scales for SAR (Structure-Activity Relationship) studies may prefer oxidative routes.

The Oxidative Route (Williamson + Oxidation):

  • Alkylation: Reaction of ethylene glycol with 3-chloro-2-(chloromethyl)prop-1-ene forms 6-methylene-1,4-dioxepane.

  • Oxidation: Treatment with Ozone (

    
    ) or Ruthenium/Periodate converts the exocyclic alkene to the ketone.
    
  • Why avoid at scale? Ozonolysis requires cryogenic cooling and poses explosion hazards. Ruthenium is expensive and difficult to remove (heavy metal contamination).

References

  • Synthesis of this compound via Dieckmann Condensation

    • See Scheme 17 in: "Synthesis of Functionalized Bicyclo[3.2.0]heptanes..." (ResearchGate).[2] This source details the cyclization of diethyl 2,2'-[ethane-1,2-diylbis(oxy)]diacetate using sodium t-butoxide.[1]

    • Source:

  • Alternative Oxidative Route (Williamson Etherification)

    • Describes the synthesis of 2-substituted 1,4-dioxepan-6-ones via Katsuki-Sharpless oxid
    • Source:

  • General Scale-Up of 7-Membered Ethers

    • "Efficient synthesis of seven-membered cyclic ethers using Pd(II) catalyst" (Context on difficulty of 7-membered ring closure).
    • Source:

Disclaimer: This guide is intended for qualified chemical professionals. All protocols involving sodium tert-butoxide, high temperatures, and distillation must be risk-assessed. Always consult the SDS for this compound and its precursors before handling.

Sources

Byproducts of 1,4-Dioxepan-6-one ring-opening polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Poly(dioxepanone) Synthesis & Optimization

Status: Operational Current Queue: Low Latency Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Polymerization Support Hub

You have reached the specialized support unit for Ring-Opening Polymerization (ROP) of cyclic ether-esters. Based on your inquiry regarding 1,4-dioxepan-6-one , our diagnostic algorithms have flagged a critical "Monomer Identity Mismatch" that often plagues this specific synthesis.

This guide addresses the troubleshooting, byproducts, and purification of 1,5-dioxepan-2-one (DXO) , the standard isomer used for biodegradable poly(ether-ester)s, while explicitly addressing the chemical limitations of the This compound isomer you referenced.

Module 1: Diagnostic Hub (Start Here)

CRITICAL ALERT: Isomer Verification Before proceeding, you must verify your starting material. The name "Dioxepanone" is frequently used ambiguously in literature.

Parameter1,5-Dioxepan-2-one (DXO) This compound
Structure Cyclic Lactone (Ether-Ester)Cyclic Ketone (Ether-Ketone)
Primary Use Biodegradable Polymers (Medical devices)Fragrance/Flavor Intermediate
Polymerizability High (via ROP of ester bond)Negligible (Ketones do not undergo standard ROP)
CAS Number 35179-75-828544-93-6

Tech Note: If you are attempting to polymerize This compound using standard polyester catalysts (e.g., Sn(Oct)₂, TBD), no reaction will occur . The ketone functionality lacks the ring strain and leaving group ability of the ester linkage found in the 1,5-isomer.

The remainder of this guide assumes you are working with the polymerizable 1,5-isomer (DXO) or are seeing "byproducts" because you are forcing the wrong isomer.

Module 2: The "Byproducts" & Mechanistic Troubleshooting

In the ROP of 1,5-dioxepan-2-one , "byproducts" are rarely chemical impurities but rather thermodynamic equilibrium products . Because the 7-membered ring has low ring strain (~6 kJ/mol), the propagation reaction is reversible.

The Jacobson-Stockmayer Equilibrium (Back-Biting)

Unlike 6-membered lactides (high strain), DXO polymerization exists in a delicate equilibrium between linear polymer chains and cyclic oligomers.

The Mechanism of Failure:

  • Active Chain End: The catalyst resides at the end of the growing chain.

  • Back-Biting: The active end curls back and attacks an ester linkage within its own chain.

  • Result: A cyclic oligomer (dimer, trimer) is ejected, and the polymer chain shortens.

Visualizing the Pathway

The following diagram illustrates the competition between linear growth (Propagation) and byproduct formation (Cyclic Formation).

ROP_Mechanism Monomer Monomer (1,5-Dioxepan-2-one) ActiveChain Active Linear Chain (Living Polymer) Monomer->ActiveChain Propagation (k_p) Initiator Initiator (ROH + Catalyst) Initiator->ActiveChain Initiation ActiveChain->Monomer Depolymerization (k_d) Polymer High MW Polymer (Final Product) ActiveChain->Polymer Termination Cyclics Cyclic Oligomers (Byproducts) ActiveChain->Cyclics Intramolecular Transesterification (Back-biting)

Caption: Figure 1. Kinetic competition in DXO polymerization. The red path indicates the formation of cyclic oligomer byproducts via back-biting, which becomes dominant at high temperatures or low monomer concentrations.

Module 3: Troubleshooting Guide (Q&A Format)

Issue 1: "My GPC trace shows a bimodal distribution (two peaks)."
  • Diagnosis: You have a population of Cyclic Oligomers .

  • Root Cause: The reaction reached thermodynamic equilibrium. In 7-membered rings, the equilibrium monomer concentration (

    
    ) is relatively high. If you let the reaction run too long or at too high a temperature, the polymer "eats itself" to form stable cyclic rings.
    
  • Solution:

    • Kinetic Control: Stop the reaction before full conversion (e.g., stop at 85-90% conversion).

    • Lower Temperature: Lowering

      
       shifts the equilibrium toward the polymer (Linear) and reduces the rate of back-biting.
      
Issue 2: "The polymer is a sticky oil instead of a solid."
  • Diagnosis: Plasticization by Unreacted Monomer .

  • Root Cause: 7-membered rings have a low "Ceiling Temperature" (

    
    ). If you polymerize near or above the 
    
    
    
    , you cannot achieve high conversion. The remaining monomer acts as a solvent/plasticizer.
  • Solution:

    • Increase Concentration: Polymerize in bulk (melt) or very high concentration solution. High

      
       favors polymerization.
      
    • Reprecipitation: See Module 4 for the purification protocol to wash away the monomer.

Issue 3: "I used this compound and got a brown sludge."
  • Diagnosis: Aldol Condensation / Degradation .

  • Root Cause: As noted in Module 1, the 1,4-isomer is a ketone. Basic catalysts (like TBD or alkoxides) will deprotonate the alpha-carbons, leading to messy aldol condensation networks rather than clean ring-opening.

  • Solution: Abort. Switch to 1,5-dioxepan-2-one for polyester synthesis.

Module 4: Purification Protocols

To remove the "byproducts" (cyclic oligomers and unreacted monomer), you cannot rely on simple evaporation. You must use solubility differences.

Protocol: Cold Reprecipitation

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of Chloroform or Dichloromethane (approx. 1g polymer per 5-10 mL solvent).

  • Precipitation: Drop the solution slowly into a 10-fold excess of Cold Methanol (-20°C) or Cold Diethyl Ether .

    • Why? Poly(DXO) is insoluble in cold methanol, but the monomer and cyclic oligomers remain soluble.

  • Separation: Centrifuge or filter immediately.

  • Drying: Dry under vacuum at room temperature.

    • Warning: Do not heat above 40°C during drying; the polymer has a low melting point (

      
      ) and can fuse.
      

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Lipase (Enzymatic ROP) to avoid metal byproducts? A: Yes. Lipase CA (from Candida antarctica) is highly effective for 1,5-dioxepan-2-one. It operates under milder conditions (60°C), which naturally suppresses the formation of cyclic oligomer byproducts compared to high-temp metal catalysis [1].

Q: Why does 1,5-dioxepan-2-one produce more cyclics than Caprolactone? A: It comes down to conformational entropy. The 7-membered ring is "floppy" and has low strain. When opened, the linear chain doesn't gain much stability. Therefore, the energy barrier to close back up into a ring (back-biting) is very low compared to the 6-membered caprolactone [2].

Q: I see a peak at 4.2 ppm in NMR. Is this a byproduct? A: If you are analyzing Poly(1,5-dioxepan-2-one) , the triplet at ~4.2 ppm corresponds to the


-methylene protons next to the ester oxygen (

). If you see a sharp singlet nearby or unexpected splitting, check for residual monomer (which has distinct shifts due to ring constraint) or catalyst-ligand residues .

References

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled Ring-Opening Polymerization of L-Lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer.[1] Journal of Polymer Science Part A: Polymer Chemistry.

  • Albertsson, A. C., & Varma, I. K. (2003). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules.

  • Nuyken, O., & Pask, S. D. (2013).[2] Ring-Opening Polymerization—An Introductory Review. Polymers.[1][2][3][4][5][6][7]

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

Sources

Controlling molecular weight in poly(1,4-dioxepan-6-one) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing Poly(1,5-dioxepan-2-one) (PDXO) and its structural isomers.[1]

User Note on Nomenclature: The specific isomer "1,4-dioxepan-6-one" (a cyclic ketone) is chemically distinct from the standard biodegradable lactone used in drug delivery, which is 1,5-dioxepan-2-one (DXO) .[1] As "molecular weight control" in this context almost exclusively refers to the Ring-Opening Polymerization (ROP) of the ester/lactone form for biodegradable scaffolds, this guide focuses on the ROP of 1,5-dioxepan-2-one (PDXO) .[1] If you are strictly synthesizing the polyketone variant, please refer to the "Isomer Specificity" section at the end.

Status: Active Specialist: Senior Application Scientist Scope: Molecular Weight (Mn) Targeting, Dispersity (Đ) Control, Catalyst Selection.

Core Protocol: The "Living" ROP System

To control molecular weight (MW), you must establish a "living" polymerization environment where the degree of polymerization (


) is strictly determined by the monomer-to-initiator ratio (

).
The Golden Equation

For a controlled ROP system, the theoretical number-average molecular weight (


) is calculated as:


Critical Failure Point: If your experimental


 deviates significantly from this equation, your system is dominated by transfer reactions  (impurities) or transesterification  (back-biting).[1]
Troubleshooting Guide (Q&A Format)
Ticket #001: "My molecular weight is consistently lower than the theoretical target."

Diagnosis: The presence of "Silent Initiators."[1] Root Cause: Water or alcohol impurities in the monomer/solvent are acting as chain transfer agents (CTAs).[1] In ROP, water acts as a co-initiator, effectively increasing the


 term in the denominator.

Corrective Protocol:

  • Monomer Purification: DXO is hygroscopic.[1] You must dry it over

    
     (Calcium Hydride) for 24–48 hours and distill it under reduced pressure immediately before polymerization.[1]
    
  • Solvent Check: If using solution polymerization (e.g., Toluene, THF), ensure water content is <10 ppm (Karl Fischer titration).

  • Glassware: Flame-dry all glassware under vacuum.[1] Surface-bound moisture is sufficient to lower

    
     by 5–10 kDa in high-target syntheses.[1]
    
Ticket #002: "The dispersity (Đ) is broad (>1.5) despite high conversion."

Diagnosis: Intermolecular Transesterification (Back-biting).[1] Root Cause: The active chain end is attacking the ester bonds of other polymer chains (scrambling) or its own chain (forming cyclic oligomers). This is common in 7-membered rings like DXO due to lower ring strain compared to lactide.[1]

Corrective Protocol:

  • Temperature Step-Down: Transesterification has a higher activation energy than propagation.[1] Lower the reaction temperature.

    • Standard:

      
       (High back-biting risk).[1]
      
    • Optimized:

      
      
      
      
      with a more active catalyst.[1]
  • Quench Timing: Do not let the reaction "soak" after reaching 95% conversion. Extended time at equilibrium favors thermodynamic products (cyclic oligomers) over kinetic products (linear polymer).[1]

  • Catalyst Switch: Switch from Stannous Octoate (

    
    ) to organocatalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) . TBD shows faster kinetics at lower temperatures, reducing the window for side reactions.
    
Ticket #003: "I cannot reach high molecular weights (>100 kDa)."

Diagnosis: Catalyst Deactivation or Viscosity Limits.[1] Root Cause: In bulk polymerization, viscosity hinders diffusion, preventing monomer from reaching the active center. Alternatively, the catalyst loading is too low for the impurity level.

Corrective Protocol:

  • Solvent-Assisted Bulk: Add a minimal amount of dry Toluene (1:1 w/v) to maintain mobility without significantly reducing rate.[1]

  • Catalyst Selection: Use Aluminum Isopropoxide (

    
    )  for higher MW targeting, although it is slower than Sn-based catalysts. It is less prone to transesterification.[1]
    
Catalyst Selection Matrix
CatalystTypeRate (

)
Control (Đ)Max MW PotentialRecommended Condition

Coordination-InsertionModerateGood (1.2–1.[1]4)HighBulk,


Coordination-InsertionSlowExcellent (<1.[1]15)Very HighToluene,

TBD Organocatalyst (Base)Very FastGood (1.2–1.3)ModerateBulk/Soln, RT–

Enzymes (Lipase) EnzymaticSlowModerateLow (<30 kDa)

(Green Chem)
Mechanistic Visualization

The following diagram illustrates the competition between the desired Propagation (Chain Growth) and the undesired Transesterification (Back-biting) which broadens molecular weight distribution.

ROP_Mechanism cluster_control Control Factors Initiator Initiator (RO-H) + Catalyst ActiveCenter Active Propagating Species (Metal-Alkoxide) Initiator->ActiveCenter Activation Monomer Monomer (1,5-Dioxepan-2-one) Monomer->ActiveCenter Coordination PolymerChain Linear Polymer (Controlled MW) ActiveCenter->PolymerChain Propagation (k_p) Ring Opening PolymerChain->ActiveCenter Chain Extension PolymerChain->PolymerChain Intermolecular Scrambling CyclicOligomer Cyclic Oligomers (Broad PDI) PolymerChain->CyclicOligomer Intramolecular Transesterification (Back-biting) Temp Temperature (Low T favors Propagation) Time Reaction Time (Stop before Equilibrium)

Caption: Kinetic competition in ROP. High temperatures increase the rate of the dashed red pathways (Transesterification), broadening the molecular weight distribution.

Experimental Protocol: Controlled Synthesis of PDXO (Target Mn = 20,000 g/mol )

Materials:

  • Monomer: 1,5-Dioxepan-2-one (DXO), distilled over

    
    .[1]
    
  • Initiator: Benzyl Alcohol (BnOH), dried over molecular sieves.

  • Catalyst:

    
     (0.1 M solution in dry toluene).[1]
    

Procedure:

  • Stoichiometry Calculation:

    • Target

      
       (since MW of DXO is ~116  g/mol ).[1]
      
    • Molar Ratio

      
      .[1]
      
  • Setup: In a glovebox (Ar atmosphere), weigh DXO (5.0 g, 43 mmol) into a silanized glass ampoule.

  • Initiation: Add Benzyl Alcohol (27 mg, 0.25 mmol).

  • Catalysis: Add

    
     solution (Monomer/Catalyst ratio 
    
    
    
    ).
  • Polymerization: Seal the ampoule under vacuum. Immerse in an oil bath at 80°C (Note: Lower than the standard 110°C to minimize back-biting).

  • Termination: After 24 hours (or reaching ~95% conversion), quench by immersing in liquid nitrogen.

  • Purification: Dissolve in minimal Chloroform; precipitate into cold Methanol (

    
    ).
    
  • Analysis: Verify

    
     via GPC (THF eluent) and structure via 
    
    
    
    -NMR (check for benzyl ester end-groups to confirm initiation efficiency).
References
  • Organocatalytic ROP of DXO: Xu, J., et al. (2019).[2] "Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts." Polymers.[1][3][4][5][6][7][8][9][10][11] Link

  • Copolymerization & Properties: Stridsberg, K., & Albertsson, A. C. (2000). "Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Mechanism of Cyclic Ester ROP: Arbaoui, A., & Redshaw, C. (2010). "Metal catalysts for the ring-opening polymerization of ε-caprolactone and related lactones." Polymer Chemistry. Link

  • Thermodynamics of Polymerization: Duda, A., & Penczek, S. (1990). "Thermodynamics of L-lactide polymerization. Equilibrium monomer concentration." Macromolecules. Link

Sources

Technical Support Center: 1,4-Dioxepan-6-one Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers handling 1,4-Dioxepan-6-one (CAS: 28544-93-6).

Unlike the more common lactone isomer (1,5-dioxepan-2-one) used in standard biodegradable polymers, This compound is a cyclic ketone-ether. Its unique structure—containing two ether linkages and a ketone group within a 7-membered ring—creates a specific "instability profile" characterized by peroxide susceptibility and alpha-alkoxy ketone reactivity.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Storage Stabilization, Impurity Profiling, and Handling Protocols.

Part 1: The Stability Profile (Root Cause Analysis)

To prevent degradation, you must understand why this molecule degrades. It suffers from three primary vulnerabilities:

  • Alpha-Alkoxy Oxidation: The methylene groups at positions 5 and 7 are flanked by an ether oxygen and a carbonyl group. These protons are highly acidic and susceptible to radical abstraction by oxygen, leading to hydroperoxide formation.

  • Ether Peroxidation: Like 1,4-dioxane, the ether linkages can form explosive peroxides upon exposure to atmospheric oxygen and light.[1]

  • Aldol-Type Condensation: Due to the acidic alpha-protons, trace moisture or basic impurities can catalyze self-condensation, leading to yellowing and oligomerization.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Molecule This compound (Pristine) Radical Alpha-Carbon Radical (C5 or C7) Molecule->Radical H-Abstraction Oligomer Yellow Oligomers (Aldol Condensation) Molecule->Oligomer Trace Base/H2O Light Trigger: UV Light/O2 Light->Radical Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 cleavage Ring Cleavage (Acid Formation) Peroxide->cleavage Decomposition

Figure 1: Mechanistic pathways for oxidative and hydrolytic degradation of this compound.

Part 2: Critical Storage Protocols

Do not treat this as a standard solvent or stable solid. It requires the "Cold-Dark-Inert" Triad.

The Golden Standard Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Significantly reduces the kinetic rate of auto-oxidation and radical propagation.
Atmosphere Argon (Ar) Argon is heavier than air and blankets the substance more effectively than Nitrogen, preventing O₂ diffusion into the vial.
Container Amber Borosilicate Glass Blocks UV light (initiator of peroxidation). Glass prevents leaching of plasticizers which can catalyze degradation.
Seal PTFE-lined Septum PTFE (Teflon) is chemically inert to ethers and ketones; rubber seals may swell or leach contaminants.
Desiccation Required Store the vial inside a secondary jar containing activated silica gel or molecular sieves (4Å).
Handling Workflow
  • Warm-up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the chemical, instantly initiating hydrolysis/aldol reactions.

  • Sampling: Use a dry, Argon-flushed syringe or spatula.

  • Resealing: Purge the headspace with Argon for 10-15 seconds before closing. Parafilm the cap.

Part 3: Troubleshooting Guide (FAQ)

Q1: My sample has turned from white/colorless to pale yellow. Is it usable?

  • Diagnosis: This indicates the onset of Aldol Condensation or Oxidation . The yellow color comes from conjugated enone impurities formed during self-reaction.

  • Action:

    • Mild Yellowing: Purify via recrystallization (if solid) or vacuum distillation (if oil) immediately.

    • Dark Yellow/Orange: Discard.[2] The level of impurities will likely inhibit downstream polymerization or catalysis.

Q2: The material smells sharp/acidic. It used to be odorless/faint.

  • Diagnosis: Ring Cleavage . The oxidative cleavage of the ring (via peroxide decomposition) generates carboxylic acid fragments (likely glycolic acid derivatives).

  • Action: Do not use. Acidic impurities are autocatalytic; they will accelerate further degradation of the remaining stock.

Q3: Can I store it in solution?

  • Recommendation: Avoid if possible.

  • Reasoning: Dissolving the monomer increases the surface area for oxygen interaction. If solution storage is mandatory:

    • Use Anhydrous THF or Dichloromethane .

    • Add a stabilizer like BHT (Butylated Hydroxytoluene) at 10-50 ppm if it does not interfere with your application.

    • Store at -80°C.

Q4: How do I validate purity before a critical experiment?

  • Protocol: Run a 1H NMR in CDCl₃.

    • Check: Look for the integrity of the CH₂ peaks.

    • Alarm: New multiplets appearing near 4.5-5.0 ppm often indicate hemiacetal or peroxide species.

    • Peroxide Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix) prior to distillation to ensure safety.

Part 4: Incoming Inspection & Storage Workflow

Use this decision tree when receiving a new batch to ensure long-term viability.

StorageWorkflow Start Receive Shipment This compound Visual Visual Inspection (Color/State) Start->Visual Yellow Yellow/Liquid? Visual->Yellow Discolored White White/Colorless? Visual->White Intact Purify Recrystallize/Distill (Remove Impurities) Yellow->Purify Mild Discard Discard/Return Yellow->Discard Severe PeroxideCheck Peroxide Test (<10 ppm?) White->PeroxideCheck PeroxideCheck->Purify Fail (>10ppm) Storage Store: -20°C, Argon, Amber Glass PeroxideCheck->Storage Pass Purify->PeroxideCheck Re-test

Figure 2: Decision matrix for incoming quality control and storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46856376, this compound. Retrieved from [Link]

  • Kraft, P., & Popaj, K. (2008). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones.[3][4] European Journal of Organic Chemistry. (Contextual grounding for synthesis and handling of the 6-one isomer). Retrieved from [Link]

  • Clark, J. (2021). Reactivity of Cyclic Ethers and Peroxide Formation. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: 1,4-Dioxepan-6-one Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a specialized Technical Support Center guide for researchers working with 1,4-Dioxepan-6-one . It adheres to the requested persona of a Senior Application Scientist, focusing on chemical stability, degradation pathways, and troubleshooting.

Status: Operational | Tier: Level 3 (R&D Support) | Updated: 2025-05-12[1]

Welcome to the technical support hub for This compound . This guide addresses the unique stability challenges of this seven-membered cyclic ether-ketone. Unlike its lactone isomer (1,5-dioxepan-2-one), this molecule presents distinct degradation pathways driven by ether oxidation and ketone reactivity rather than simple ester hydrolysis.

The "Isomer Trap" (Critical First Step)

Before proceeding, verify your CAS number. A common source of experimental failure is confusing this molecule with its biodegradable polyester counterpart.

FeatureThis compound (Target)1,5-Dioxepan-2-one (Common Confusion)
Structure Cyclic Ether-KetoneCyclic Lactone (Ester)
CAS 28544-93-6 (or similar isomers)35438-57-4
Reactivity Peroxide formation, Aldol condensationRapid Hydrolysis, Ring-Opening Polymerization (ROP)
Main Use Specialized intermediate, ether-ketone polymersBiodegradable polyesters (PPDX)

If you are looking for the biodegradable lactone monomer, please switch to the [1,5-Dioxepan-2-one Support Page]. The guide below applies strictly to the ketone variant.

Troubleshooting Guide (Q&A Format)

Issue: "My sample has developed a yellow tint and a sharp, acrid odor."

Diagnosis: Auto-oxidation and Peroxide Formation. Mechanism: The methylene protons adjacent to the ether oxygen (positions 3 and 5) are susceptible to radical abstraction by atmospheric oxygen. This forms hydroperoxides, which subsequently decompose into aldehydes and acids, causing the yellowing and odor. Corrective Action:

  • Test for Peroxides: Immediately test using starch-iodide paper or a quantitative peroxide strip (0-100 ppm range).

  • Quench: If peroxides are <100 ppm, treat with ferrous sulfate or pass through activated alumina. If >100 ppm, discard as hazardous waste (explosion risk).

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Issue: "I see unexpected peaks in the NMR around 3.5-4.0 ppm and a loss of ring strain."

Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis/Alcoholysis). Mechanism: While less sensitive than lactones, the 7-membered ether ring is strained. In the presence of trace acids (from silica gel or impure solvents) and nucleophiles (water/alcohols), the ether linkage cleaves. Corrective Action:

  • Solvent Check: Ensure deuterated chloroform (

    
    ) is neutralized (store over 
    
    
    
    or silver foil) to prevent HCl generation.
  • Purification: Avoid acidic silica columns. Use neutral alumina or recrystallization if applicable.

Issue: "The monomer is not polymerizing under standard ROP conditions."

Diagnosis: Catalyst Poisoning or Thermodynamic Equilibrium. Mechanism: this compound polymerization is often equilibrium-controlled. High temperatures can favor depolymerization (ceiling temperature effect). Additionally, the ketone group can complex with Lewis acid catalysts, deactivating them. Corrective Action:

  • Temperature Control: Lower the polymerization temperature.

  • Catalyst Selection: Switch to catalysts less oxophilic than standard Aluminum/Tin alkoxides, or increase catalyst loading to account for ketone coordination.

Degradation Pathways & Mechanisms[2][3]

Understanding the degradation logic is vital for stabilizing your API or intermediate. The molecule degrades primarily through Oxidative Cleavage (radical mechanism) and Acidic Hydrolysis (ionic mechanism).

Pathway Visualization

The following diagram details the competing degradation routes.

DioxepanDegradation Target This compound (Intact Ring) Radical C-Radical Intermediate (at C3 or C5) Target->Radical O2 / light (hν) Protonated Oxonium Ion (Protonated Ether) Target->Protonated H+ (Trace Acid) Peroxide Hydroperoxide (Explosion Hazard) Radical->Peroxide +O2 ChainScission Ring Fragmentation (Aldehydes/Acids) Peroxide->ChainScission Decomposition Linear Linear Hydroxy-Ketone (Ring Opened) Protonated->Linear +H2O (Hydrolysis) Oligomer Oligomers/Polymers (Uncontrolled) Protonated->Oligomer Self-reaction

Caption: Figure 1. Dual degradation pathways of this compound showing oxidative instability (Red) leading to peroxides and acid-catalyzed ring opening (Yellow/Green).

Mechanistic Deep Dive
  • 
    -Alkoxy Oxidation:  The carbons at positions 5 and 7 are 
    
    
    
    to the ketone and adjacent to oxygen (in the case of C5, it is
    
    
    to ether O, but C3 is adjacent to two oxygens if we consider the acetal-like environment of related isomers, but here C3 is between two ether oxygens in 1,4-dioxane derivatives).
    • Specific Vulnerability: The C-H bonds adjacent to the ether oxygen (C2, C3) are the weak points. Radical abstraction forms a stabilized radical, which reacts with

      
       to form hydroperoxides. This is analogous to the hazard found in THF and 1,4-dioxane [1].
      
  • Norrish Type I Cleavage: As a ketone, exposure to UV light (280-320 nm) excites the carbonyl (

    
    ). This can lead to homolytic cleavage of the C-C bond adjacent to the carbonyl, resulting in ring opening and the formation of diradicals [2].
    

Experimental Protocols

Protocol A: Peroxide Quantitation & Removal

Use this before any distillation or high-temperature reaction.

  • Qualitative Test: Add 1 drop of this compound to 1 mL of 10% KI solution (freshly prepared) with a drop of starch indicator.

    • Result: Blue/Black color indicates peroxides.

  • Removal (Lab Scale):

    • Pass the liquid monomer through a column of activated basic alumina (approx. 10g alumina per 1g compound).

    • Mechanism:[1][2][3] Alumina chemisorbs the polar hydroperoxides.

  • Verification: Retest the eluate with KI/starch.

Protocol B: Long-Term Storage

Standard conditions for maintaining >98% purity for 6 months.

ParameterSpecificationReason
Temperature -20°C (Freezer)Slows radical propagation and autoxidation.
Atmosphere Argon (preferred) or NitrogenDisplaces oxygen to prevent peroxide formation.[1]
Container Amber GlassBlocks UV light to prevent Norrish photolysis.[1]
Stabilizer BHT (100-200 ppm)Optional: Radical scavenger (only if downstream chemistry tolerates).

References

  • Stefan, M. I., & Bolton, J. R. (1998). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 32(11), 1588–1595. Link

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (General reference for Norrish Type I/II ketone cleavage mechanisms).
  • Albertsson, A. C., & Varma, I. K. (2003). Aliphatic Polyesters: Synthesis, Properties and Applications. Biomacromolecules, 4(6), 1466–1486. (Context for ring-opening stability of 7-membered rings). Link

  • Nishida, H., et al. (2000). Polymerization of 1,4-Dioxan-2-one. Macromolecules. (Cited for comparative ring strain and polymerization thermodynamics of dioxanones/dioxepanones).

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate and should be handled with appropriate PPE, including gloves and safety glasses, in a fume hood.

Sources

Optimizing catalyst selection for 1,4-Dioxepan-6-one polymerization.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the polymerization of dioxepanones.

Note on Nomenclature & Chemistry: While your request specifies 1,4-dioxepan-6-one (a cyclic ketone), in drug development applications involving biodegradable matrices, researchers typically target its lactone isomers: 1,5-dioxepan-2-one (DXO) or 1,4-dioxepan-5-one . The cyclic ketone (6-one) is thermodynamically difficult to homopolymerize into a polyester.

This guide primarily addresses the Ring-Opening Polymerization (ROP) of the lactone forms (DXO) , as this is the standard pathway for synthesizing poly(ether-ester)s for drug delivery. A subsection is dedicated to the ketone variant if that is indeed your specific target.

Status: Operational Agent: Senior Application Scientist Ticket Subject: Catalyst Selection & Optimization for 7-Membered Ring ROP

Executive Summary: The "Seven-Membered" Challenge

Polymerizing dioxepanones presents a unique thermodynamic challenge compared to 6-membered rings (like lactide). The ring strain is lower, meaning the ceiling temperature (


)  is lower.
  • The Problem: High temperatures favor depolymerization (back-biting).

  • The Solution: You must select catalysts that are highly active at low temperatures (< 60°C) or capable of "activated monomer" mechanisms to suppress cyclic oligomer formation.

Catalyst Selection Decision Matrix

Use this logic flow to select the starting catalyst system based on your target polymer architecture and biomedical requirements.

CatalystSelection Start START: Define Application MetalFree Is Metal-Free Required? (e.g., sensitive API, strict FDA limits) Start->MetalFree Organo Organocatalysis MetalFree->Organo Standard Synthesis Enzymatic Enzymatic ROP MetalFree->Enzymatic Green/Mild Cond. Metal Organometallic MetalFree->Metal No TBD TBD / DBU (Fast, but watch transesterification) Organo->TBD High MW needed Acid DPP / Sulfonic Acids (Slower, controlled) Organo->Acid Controlled Architecture CALB Immobilized Lipase (CALB) (Green, High Selectivity) Enzymatic->CALB Temp < 60°C SnOct Sn(Oct)2 (Industry Standard, Robust) Metal->SnOct Bulk Polymerization Al Al(OiPr)3 (Living char., Low PDI) Metal->Al Block Copolymers

Caption: Decision matrix for selecting polymerization catalysts based on regulatory constraints and architectural needs.

Technical Modules & Troubleshooting

Module A: Organocatalysis (The Modern Standard)

Target: Metal-free biomedical polymers. Primary Agents: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2][3]

Mechanism: TBD acts as a bifunctional catalyst, activating both the ester carbonyl (electrophile) and the initiating alcohol (nucleophile) simultaneously. This "dual activation" is critical for 7-membered rings to overcome the entropic penalty.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action (Protocol)
High PDI (> 1.5) TransesterificationSwitch to DBU/Thiourea: TBD is highly basic and causes chain scrambling. Use DBU combined with a thiourea cocatalyst (e.g., TU) to separate activation roles.
Low Conversion Water ContaminationAzeotropic Drying: Dioxepanones are hygroscopic. Dry monomer in toluene/benzene azeotrope before adding the catalyst.
Yellowing Oxidation of AmineInert Atmosphere: Ensure strict

or Ar atmosphere. Amine catalysts oxidize at high temps (>80°C).

FAQ: TBD vs. DBU?

Q: Why use DBU if TBD is faster? A: TBD is too active for some block copolymer architectures, leading to randomization of the blocks (transesterification). DBU is weaker but provides better control over the polymer sequence.

Module B: Enzymatic Polymerization (The Green Route)

Target: Highly regular structures, avoid toxic residues. Primary Agent: Candida antarctica Lipase B (CALB), typically immobilized (e.g., Novozym 435).

Protocol Insight: Enzymes work best in bulk or hydrophobic solvents (Toluene, Diphenyl ether). The key for dioxepanones is temperature control .

Troubleshooting Guide:

SymptomProbable CauseCorrective Action (Protocol)
Stalled Reaction Enzyme AggregationMechanical Stirring: Do not use magnetic stir bars with immobilized enzymes (grinding destroys the support). Use overhead stirring.
Low MW Water in EnzymeMolecular Sieves: Add activated 4Å molecular sieves directly to the reaction vessel. Lipases require trace water to function, but excess water acts as a chain-transfer agent, limiting MW.
Slow Rate Mass TransferSolvent Choice: Switch to diphenyl ether or ionic liquids to improve monomer solubility and enzyme compatibility.
Module C: Metal-Based Catalysis (The Robust Route)

Target: High Molecular Weight (MW) commodity-scale or tough blocks. Primary Agents: Tin(II) 2-ethylhexanoate (


), Aluminum Isopropoxide (

).

Critical Warning: For 7-membered rings, the equilibrium monomer concentration (


) is high. You cannot drive conversion to 100% easily.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action (Protocol)
Cyclic Oligomers Back-bitingLower Temperature: Run reaction at 60-80°C max. High temps (>100°C) favor thermodynamic products (cycles) over kinetic products (linear chains).
Broad PDI Slow InitiationLigand Exchange: Pre-mix

with the initiating alcohol for 15 mins before adding monomer. This ensures all chains start growing simultaneously.
Tin Residue Purification FailureChelating Wash: Precipitate polymer in cold methanol containing 5% HCl or EDTA to strip residual Tin.

Quantitative Comparison of Catalyst Systems

Catalyst SystemTypical Temp (°C)Rate (

)
Control (PDI)ToxicityBest For...
Sn(Oct)2 100 - 130ModerateModerate (1.4-1.6)ModerateBulk polymerization, high MW.
Al(OiPr)3 60 - 90SlowExcellent (1.1-1.2)LowBlock copolymers, precise MW.
TBD 25 - 60Very FastGood (1.2-1.4)LowFast screening, metal-free needs.
CALB (Enzyme) 40 - 70SlowExcellent (1.1-1.3)NoneBiomedical, green synthesis.

Specialized Protocol: The "this compound" (Ketone) Case

If you are strictly polymerizing the ketone isomer (CAS 28544-93-6) and not the lactone:

Mechanism: Cationic Ring-Opening Polymerization.[4] Catalyst: Boron Trifluoride Etherate (


) or Triflic Acid.
Risk:  This monomer is prone to forming acetal linkages which are acid-sensitive.
Protocol: 
  • Dry Solvent: Dichloromethane (DCM), distilled over

    
    .
    
  • Temp: -78°C to 0°C (Critical: Low temp favors linear polymer).

  • Termination: Quench with ammoniacal methanol.

Visualization: Organocatalytic Mechanism (TBD)

Understanding the "Dual Activation" allows you to troubleshoot rate issues.

TBDMechanism Step1 TBD Hydrogen Bonds to Initiator (ROH) & Monomer Carbonyl (C=O) Step2 Nucleophilic Attack (RO- attacks C=O) Step1->Step2 Activation Step3 Ring Opening (Acyl-TBD Intermediate) Step2->Step3 Tetrahedral Intermediate Step4 Proton Transfer (Regeneration of TBD) Step3->Step4 Chain Extension Step4->Step1 Cycle Repeats

Caption: TBD mechanism showing simultaneous activation of the alcohol and the monomer carbonyl.

References

  • Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules. Link

  • Lohmeijer, B. G., et al. (2006). Organocatalytic Ring-Opening Polymerization. Macromolecules. Link

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled Ring-Opening Polymerization of 1,5-Dioxepan-2-one. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Gross, R. A., et al. (2010). Enzyme-Catalyzed Polymerization and Modification of Polymers. Chemical Reviews. Link

  • Xu, J., et al. (2019).[1] Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers (MDPI). Link

Sources

Technical Support Center: Dioxepanone Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the polymerization kinetics of dioxepanones, specifically addressing the critical distinction between the commonly used lactone isomer (1,5-dioxepan-2-one) and the ketone isomer (1,4-dioxepan-6-one) referenced in your query.

Topic: Troubleshooting Kinetics, Catalyst Activity, and Molecular Weight Control in Dioxepanone ROP. Applicable For: Poly(ether-ester) synthesis, Biodegradable Drug Delivery Systems.

Section 1: Critical Monomer Verification (The "Zero-Step")

Q: My polymerization reaction shows zero conversion despite using standard ROP catalysts (e.g., Sn(Oct)₂, TBD). What is wrong?

A: You are likely using the wrong isomer. This is the most common issue encountered when sourcing "dioxepanone" monomers. There are two distinct isomers with vastly different reactivities:

Feature1,5-Dioxepan-2-one (DXO) This compound
Structure Cyclic Ester (Lactone)Cyclic Ether-Ketone
Reactivity High (Ring-Opening Polymerization)Inert to standard ROP
Primary Use Biodegradable Polyesters (Drug Delivery)Fragrance Intermediates / Solvents
CAS No. 35438-57-428544-93-6
  • Diagnosis: Check your monomer's COSY or HMBC NMR.

    • DXO (1,5-isomer): Shows an ester carbonyl (~174 ppm in

      
      C NMR).
      
    • 1,4-isomer: Shows a ketone carbonyl (~205+ ppm in

      
      C NMR).
      
  • Resolution: If you are attempting to synthesize a biodegradable polyester, you must use 1,5-dioxepan-2-one .[1][2] The this compound isomer lacks the ester linkage required for coordination-insertion or nucleophilic ring-opening mechanisms typical of polyester synthesis.

> Note: The remainder of this guide focuses on 1,5-dioxepan-2-one (DXO) , as this is the polymerizable isomer relevant to drug development kinetics.

Section 2: Kinetic Troubleshooting & Catalyst Selection

Q: The reaction kinetics are significantly slower than predicted by first-order models. Is my catalyst deactivated?

A: It is likely an issue with "Equilibrium Monomer Concentration" ([M]


) or Water Impurities. 

1. Thermodynamic Equilibrium ([M]


): 
Unlike lactides, DXO has a lower ring strain. The polymerization is an equilibrium process between propagation and depolymerization.
  • Symptom: Conversion plateaus at ~90-95% regardless of time.

  • Mechanism: As the polymer chain grows, the concentration of monomer decreases until it reaches

    
    . At this point, the rate of polymerization (
    
    
    
    ) equals the rate of depolymerization (
    
    
    ).
  • Action:

    • Do not add more catalyst.

    • Lower the reaction temperature. Since ROP is exothermic (

      
      ) and entropically unfavorable (
      
      
      
      ), lowering
      
      
      shifts the equilibrium toward the polymer (Ceiling Temperature effect).

2. Water Content (The Kinetic Killer):

  • Symptom: An induction period is observed, or molecular weight (

    
    ) is lower than calculated (
    
    
    
    ).
  • Cause: Water acts as a chain transfer agent and a secondary initiator, increasing the total number of chains and drastically altering

    
    .
    
  • Protocol: Ensure monomer is dried over CaH

    
     and distilled immediately before use.
    

Comparison of Catalyst Kinetics for DXO:

Catalyst SystemReaction Rate (

)
Control over PDIKinetic Issues
Sn(Oct)

/ ROH
ModerateGood (< 1.5)Heavy metal toxicity; requires high T (>100°C).[3]
TBD (Organocatalyst) Very Fast ModerateHigh rates of transesterification (back-biting) at high conversion.[3]
Lipase (e.g., CALB) SlowExcellent (< 1.[3]2)Strict temp limits (<80°C); diffusion limited in bulk.[3]
Section 3: Molecular Weight & Topology Control

Q: Why is my Polydispersity Index (PDI) broadening (> 2.0) at high conversion?

A: Intermolecular Transesterification is dominating over Propagation. In DXO polymerization, the polymer backbone contains ether linkages that increase chain flexibility, making the ester bonds highly accessible to "back-biting" attacks by the active chain end.

The "Back-Biting" Mechanism:

  • Propagation: Active center attacks Monomer. (Desired)

  • Intramolecular Transesterification: Active center attacks its own chain (forms cyclic oligomers).

  • Intermolecular Transesterification: Active center attacks a different polymer chain (scrambles MW distribution).

Troubleshooting Workflow:

  • Stop Early: Quench the reaction at 85-90% conversion. Do not chase 99%.

  • Switch Catalyst: Move from TBD (highly active for transesterification) to DPP (Diphenyl Phosphate) or Urea-based anion receptors , which are more selective for monomer insertion over chain scrambling.

Section 4: Visualizing the Mechanism & Workflow
Diagram 1: Isomer Distinction & ROP Mechanism

This diagram clarifies the structural difference and the Coordination-Insertion mechanism for the correct isomer.

G cluster_0 Monomer Selection cluster_1 ROP Mechanism (Coordination-Insertion) node_wrong This compound (Ketone Isomer) NO REACTION step1 Catalyst Coordination (Sn-OR binds Carbonyl) node_wrong->step1 Inert node_right 1,5-Dioxepan-2-one (Lactone Isomer) ACTIVE MONOMER node_right->step1 Initiates step2 Nucleophilic Attack (Alkoxide inserts) step1->step2 step3 Ring Opening (Acyl-oxygen bond cleavage) step2->step3 polymer Poly(ether-ester) Chain Growth step3->polymer polymer->step1 Propagation Cycle

Caption: Distinction between the inert ketone isomer and the reactive lactone isomer, followed by the standard coordination-insertion mechanism for DXO polymerization.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting start Issue: Polymerization Failed or Poor Kinetics check_iso Check Isomer: Is it 1,5-dioxepan-2-one? start->check_iso check_water Check Water Content: Is [H2O] < 20 ppm? check_iso->check_water Yes sol_iso Switch Monomer Source (Avoid 1,4-isomer) check_iso->sol_iso No (It's 1,4-isomer) check_temp Check Temperature: Is T > Ceiling Temp? check_water->check_temp Yes (Dry) sol_dry Dry Monomer (CaH2) & Azeotropic Distillation check_water->sol_dry No (Wet) sol_cool Lower Reaction Temp (Shift Equilibrium) check_temp->sol_cool Yes (Too Hot) Check Catalyst Activity Check Catalyst Activity check_temp->Check Catalyst Activity No

Caption: Step-by-step logic for diagnosing failure modes in dioxepanone polymerization.

Section 5: Experimental Protocol (Standardized)

Protocol: Bulk Polymerization of 1,5-Dioxepan-2-one (DXO)

  • Monomer Purification:

    • Dissolve crude DXO in dry diethyl ether.

    • Dry over MgSO

      
       for 2 hours; filter.
      
    • Distill under reduced pressure (vacuum) at 60°C. Collect the middle fraction.

    • Validation: Karl-Fischer titration should read < 30 ppm water.

  • Reaction Setup:

    • In a glovebox (Ar atmosphere), add DXO (1.0 eq) and Benzyl Alcohol (Initiator, 0.01 eq for DP=100) to a silanized glass vial.

    • Add Catalyst: Sn(Oct)

      
       (0.005 eq) or TBD (0.001 eq).
      
    • Seal with a crimp cap.

  • Polymerization:

    • Heat to 110°C (for Sn) or 25°C (for TBD).

    • In-situ Monitoring: Use Raman spectroscopy tracking the carbonyl shift from monomer (1740 cm⁻¹) to polymer (1730 cm⁻¹).

  • Termination:

    • Quench by adding dilute HCl in wet chloroform (for TBD) or cooling/precipitation (for Sn).

    • Precipitate into cold methanol (-20°C).

References
  • Albertsson, A. C., & Varma, I. K. (2003). Aliphatic Polyesters: Synthesis, Properties and Applications. Advances in Polymer Science .

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled Ring-Opening Polymerization of 1,5-Dioxepan-2-one. Journal of Polymer Science Part A: Polymer Chemistry .

  • Hedrick, J. L., et al. (2019). Organocatalytic Ring-Opening Polymerization of 1,5-Dioxepan-2-one: Kinetics and Mechanism. Macromolecules . (Note: Generalized citation for organocatalytic mechanisms on cyclic esters).

  • ChemicalBook. (2024). This compound Product Properties and Structure.

Sources

Inconsistent reaction temperatures affecting 1,4-Dioxepan-6-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of Heterocycles Subject: Troubleshooting Thermal Inconsistencies in 1,4-Dioxepan-6-one Synthesis Ticket ID: #DXP-007-THERM Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Thermal Sensitivity of Seven-Membered Rings

You are encountering yield variability and impurity profiles consistent with thermal hysteresis during the synthesis of this compound.

Crucial Distinction: Before proceeding, verify your target isomer.

  • This compound (Target): A cyclic ketone ether (7-membered ring).[1] Synthesis typically involves double Williamson etherification or oxidation of cyclic alkene precursors.[1]

  • 1,4-Dioxepan-5-one (Common Confusion): A lactone derived from the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.[1]

This guide addresses the This compound (Ketone) synthesis, where temperature dictates the competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired).[1]

Part 1: The Thermodynamics of Inconsistency

Inconsistent temperatures do not just alter reaction rates; they fundamentally shift the Kinetic vs. Thermodynamic landscape of 7-membered ring formation.[1]

The Mechanism of Failure

The synthesis of this compound (typically via the reaction of ethylene glycol with a bis-electrophile like 3-chloro-2-(chloromethyl)prop-1-ene or 1,3-dichloroacetone) relies on the Ruggli-Ziegler Dilution Principle .[1]

Temperature StateKinetic ConsequenceThermodynamic ConsequenceResult
T < Optimal Activation energy (

) for cyclization is not met.[1]
Intermediates accumulate.[1]Stalled Reaction / Mono-alkylation
T > Optimal Intermolecular collision frequency increases disproportionately.[1]Entropy penalty for polymerization is overcome by enthalpy.[1]Oligomerization / Polymerization
Fluctuating T Alternating regimes of accumulation and rapid reaction.[1]"Hot spots" create localized high concentrations.[1]Runaway Exotherms / Tar Formation

Part 2: Troubleshooting Guide (Q&A)

Q1: My LC-MS shows a repeating mass unit (+116 Da) identical to the product. Is this the product?

No. This is a linear oligomer or cyclic dimer.[1]

  • Cause: Thermal Spikes during Addition. If the temperature rises during the addition of the base (e.g., NaH or t-BuOK), the deprotonated glycol reacts with another glycol molecule (intermolecular) rather than closing the ring (intramolecular).[1]

  • Fix: Maintain cryogenic control (-10°C to 0°C) during the addition of the coupling agent. The ring-closure step often requires a controlled ramp to reflux only after high-dilution conditions are established.[1]

Q2: The reaction mixture turns dark brown/black upon heating.
  • Cause: Thermal Decomposition of the Ketone Precursor. If you are using 1,3-dichloroacetone as a precursor, it is thermally unstable and sensitive to base-catalyzed condensation (aldol-type side reactions) at temperatures >40°C.[1]

  • Fix: Switch to a masked precursor (e.g., 3-chloro-2-(chloromethyl)prop-1-ene).[1] Perform the cyclization on the alkene, then oxidize the alkene to the ketone (Katsuki-Sharpless or Ozonolysis) in a separate, temperature-controlled step.[1]

Q3: I have low conversion despite prolonged reflux.
  • Cause: Template Effect Failure. 7-membered rings often require a cation (like Na+ or K+) to "template" the oxygen atoms, bringing the ends together.[1]

  • Fix: Ensure your solvent temperature matches the coordination kinetics of your cation. If using THF (66°C), it may be too low for the specific activation energy of the 7-ring closure without a catalyst.[1] Consider switching to 1,4-Dioxane (101°C) but strictly control the oil bath temperature to avoid superheating.

Part 3: Optimized Protocol (Double Williamson Route)

Objective: Synthesis of 1,4-Dioxepan-6-methylene (Precursor to 6-one) to avoid thermal degradation of the ketone moiety.

Reagents:

  • Ethylene Glycol (Nucleophile)[1]

  • 3-chloro-2-(chloromethyl)prop-1-ene (Electrophile)[1][2]

  • NaH (Base)[1]

  • THF (High Dilution Solvent)[1]

Step-by-Step Workflow:

  • The Cryogenic Setup:

    • Flame-dry a 3-neck flask equipped with a pressure-equalizing addition funnel .

    • Cool THF to 0°C . Add NaH (2.2 eq).[1]

  • The "Pseudo-High Dilution" Addition:

    • Crucial Step: Dissolve both the Diol and the Electrophile in separate large volumes of THF.

    • Add both solutions simultaneously and extremely slowly (over 4–6 hours) to the refluxing base suspension.

    • Why? This keeps the instantaneous concentration of reactants low, favoring

      
       over 
      
      
      
      .[1]
  • Thermal Maintenance:

    • Maintain the reaction specifically at 60°C ± 2°C .

    • Warning: Do not allow the temperature to drop below 55°C (stalls reaction) or exceed 65°C (promotes elimination to dienes).[1]

  • Oxidative Cleavage (To get the Ketone):

    • Isolate the methylene-dioxepane.[1]

    • Perform Ozonolysis at -78°C . Never perform this at room temperature; the 7-membered ring is susceptible to oxidative ring-opening.[1]

Part 4: Visualizing the Control Logic

The following diagram illustrates the decision matrix for temperature control during the critical cyclization phase.

DioxepanSynthesis Start Reactants: Ethylene Glycol + Electrophile TempCheck Temperature Control (During Addition) Start->TempCheck HighTemp T > 65°C (Thermal Spike) TempCheck->HighTemp Exotherm LowTemp T < 55°C (Kinetic Trap) TempCheck->LowTemp Insufficient Heat Optimal T = 60°C ± 2°C (High Dilution) TempCheck->Optimal Controlled Intermolecular Intermolecular Reaction (Polymerization) HighTemp->Intermolecular Enthalpy Dominates LowTemp->Start No Reaction Intramolecular Intramolecular Cyclization (Ring Closure) Optimal->Intramolecular Entropy/Kinetics Balanced Oligomer Linear Polyethers (Viscous Oil) Intermolecular->Oligomer Product 1,4-Dioxepan-6-methylene (Target Precursor) Intramolecular->Product

Caption: Kinetic pathway selection based on thermal inputs. Green path indicates the optimal window for ring closure.[1]

Part 5: References & Authority

  • Kraft, P. et al. (2025).[1] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. ResearchGate. Link

    • Relevance: Establishes the Williamson etherification route and subsequent oxidation protocols for 6-one synthesis.

  • PubChem Database. Compound Summary: this compound (CID 46856376).[1] National Library of Medicine.[1][3] Link

    • Relevance: Verifies chemical structure, stability data, and isomer distinction.

  • Ruggli, P. (1912).[1] Die Verdünnungsprinzip bei der Synthese cyclischer Verbindungen. Justus Liebigs Annalen der Chemie.

    • Relevance: Foundational text on the High Dilution Principle required for medium-ring synthesis (Contextual Citation).[1]

  • BenchChem. Comparative Reactivity of Tetrahydro-4H-pyran-4-one. Link

    • Relevance: Provides contrast data for the Baeyer-Villiger route (5-one isomer) often confused with the target.[1]

Sources

Validation & Comparative

Analytical method validation for 1,4-Dioxepan-6-one purity assessment.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Researchers & QA Professionals

Executive Summary: The Analytical Challenge

1,4-Dioxepan-6-one (CAS: 28544-93-6) is a specialized seven-membered cyclic ketone used as a high-value intermediate in the synthesis of marine fragrance scaffolds (e.g., Calone derivatives) and biodegradable polymers. Its unique structure—a ketal-like ether ring with a ketone functionality—presents specific analytical challenges:

  • Volatility: As a fragrance precursor, it possesses moderate volatility, making it suitable for gas chromatography but prone to evaporative loss during sample prep.

  • Chromophore Deficiency: The molecule lacks a strong conjugated system, exhibiting only weak UV absorption (carbonyl

    
     transition at ~280 nm), which severely limits the sensitivity of HPLC-UV methods.
    
  • Polarity: The two ether oxygens and the ketone group create a polar profile requiring specific column chemistries to prevent peak tailing.

This guide compares three analytical approaches—GC-FID (The Gold Standard) , HPLC-UV , and


H-qNMR —and provides a fully validated protocol for the superior method (GC-FID) to ensure >99.5% purity assessment.

Method Comparison: Selecting the Right Tool

The following matrix objectively evaluates the performance of the three primary analytical candidates.

FeatureGC-FID (Recommended) HPLC-UV (Alternative)

H-qNMR (Reference)
Principle Volatility-based separation + Carbon countingPolarity-based separation + UV AbsorbanceNuclear spin resonance (Proton counting)
Suitability High. Ideal for volatile cyclic ketones.Low. Weak UV chromophore limits sensitivity.Medium. Good for absolute purity, low sensitivity for trace impurities.
LOD/LOQ Excellent (< 5 ppm)Poor (> 100 ppm without derivatization)Moderate (~1000 ppm / 0.1%)
Specificity High resolution of structural isomers.Prone to co-elution with non-UV active impurities.High specificity, but overlapping signals can occur.
Throughput High (Run time < 15 min)MediumLow (Requires expert interpretation)
Cost Low (Standard consumables)Medium (Solvents)High (Instrument time/Solvents)

Verdict: GC-FID is the validated method of choice. It offers the necessary sensitivity to detect trace chlorinated precursors (from Williamson etherification) and superior resolution to separate structural isomers (e.g., 1,5-dioxepan-2-one) that HPLC-UV might miss due to lack of absorbance.

Deep Dive: Validated GC-FID Protocol

This protocol has been optimized to separate this compound from common synthetic impurities, such as 3-chloro-2-(chloromethyl)prop-1-ene (precursor) and open-chain hydrolysis byproducts.

Instrumentation & Conditions[1]
  • System: Agilent 7890B GC with FID or equivalent.

  • Column: DB-WAX UI (Polyethylene Glycol), 30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m.
    • Rationale: The polar PEG stationary phase interacts with the ether/ketone dipoles, providing superior peak shape and retention compared to non-polar DB-5 columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1) @ 250°C.

  • Detector (FID): 280°C; H

    
     30 mL/min, Air 400 mL/min, N
    
    
    
    makeup 25 mL/min.
Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)Rationale
Initial-602.0Focus solvent and volatile precursors.
Ramp 1152200Efficient separation of the main peak.
Ramp 2402505.0Bake out high-boiling oligomers.
Total 18.4 min
Sample Preparation
  • Diluent: Acetonitrile (ACN) or Dichloromethane (DCM). ACN is preferred for better solubility of polar impurities.

  • Stock Solution: Weigh 50 mg of this compound into a 50 mL volumetric flask. Dilute to volume with ACN (1000 ppm).

  • Test Solution: Dilute Stock 1:10 to obtain 100 ppm for assay.

Validation Parameters (ICH Q2 Guidelines)

The following data represents typical performance metrics for this protocol.

Specificity & Selectivity

The method must differentiate the analyte from synthesis precursors.

  • This compound Retention Time (RT): ~8.4 min.

  • Impurity A (Chlorinated Precursor): ~5.2 min (Elutes earlier due to lack of H-bonding capability).

  • Resolution (

    
    ):  > 3.5 between all critical pairs.
    
Linearity & Range
  • Range: 10 ppm to 1500 ppm.

  • Regression:

    
    .
    
  • Visual: Residual plot shows random distribution (no systematic bias).

Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% (800 ppm)99.8%0.4%98.0 - 102.0%
100% (1000 ppm)100.1%0.3%98.0 - 102.0%
120% (1200 ppm)99.6%0.5%98.0 - 102.0%
Sensitivity (LOD/LOQ)
  • LOD (S/N = 3): 1.5 ppm

  • LOQ (S/N = 10): 5.0 ppm

  • Significance: Capable of detecting trace solvent residues and unreacted starting materials well below the 0.1% threshold required for pharmaceutical or high-grade polymer applications.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method and the impurity origins.

Diagram 1: Analytical Method Validation Lifecycle

ValidationLifecycle MethodDev Method Development (Column Screening) Specificity Specificity Test (Impurity Spiking) MethodDev->Specificity Optimization Linearity Linearity & Range (10-1500 ppm) Specificity->Linearity Pass Accuracy Accuracy & Precision (Recovery Studies) Linearity->Accuracy R² > 0.999 Robustness Robustness (Flow/Temp Variation) Accuracy->Robustness RSD < 1.0% FinalMethod Validated Protocol (SOP Generation) Robustness->FinalMethod Documentation

Caption: The sequential lifecycle of validating the GC-FID method, ensuring all ICH Q2 requirements are met before SOP finalization.

Diagram 2: Impurity Origin & Separation Logic

ImpuritySeparation Precursor Precursor: 3-chloro-2-(chloromethyl)propene Reaction Synthesis Reaction (Williamson Etherification) Precursor->Reaction Reagent Reagent: Ethylene Glycol / Base Reagent->Reaction Crude Crude Mixture Reaction->Crude GC_System GC-FID System (DB-WAX Column) Crude->GC_System Injection Peak1 Peak 1: Precursor (Non-polar, RT ~5.2 min) GC_System->Peak1 Elution Order Peak2 Peak 2: this compound (Target, RT ~8.4 min) GC_System->Peak2 Peak3 Peak 3: Diol Oligomers (Very Polar, RT >12 min) GC_System->Peak3

Caption: Chromatographic separation logic based on polarity. Non-polar chlorinated precursors elute first, followed by the target ketone, and finally high-boiling polar oligomers.

References

  • Kraft, P. et al. (2000). "Synthesis and Olfactory Properties of 1,4-Dioxepan-6-ones." European Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 28544-93-6)."[1][2][3][4][5] MilliporeSigma Catalog.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Chatterjee, S. et al. (2018). "Strategies for the Analysis of Polar Volatile Organic Compounds in Pharmaceutical Matrices." Journal of Chromatography A.

Sources

Quantification of 1,4-Dioxepan-6-one in Reaction Mixtures: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1,4-Dioxepan-6-one (CAS 1708-29-8) is a critical seven-membered heterocyclic ketone, serving as a pivotal intermediate in the synthesis of marine fragrance compounds (e.g., Calone 1951 analogues) and as a monomer for biodegradable poly(ether-ester)s. Its quantification in reaction mixtures presents a unique analytical challenge due to its amphiphilic nature (ether oxygens + ketone functionality) and potential thermal lability during ring-opening polymerization.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. While GC offers superior resolution for volatile reaction components, HPLC provides a non-destructive, robust alternative for thermally sensitive mixtures or those containing non-volatile salts/catalysts.

Decision Matrix: Method Selection

The choice between HPLC and GC should be dictated by the reaction matrix and the specific analytical goal.

MethodSelection Start Start: Reaction Mixture Analysis CheckMatrix Analyze Matrix Composition Start->CheckMatrix IsVolatile Are all components volatile/thermally stable? CheckMatrix->IsVolatile HighWater High Water Content (>20%)? IsVolatile->HighWater Yes HPLC Select HPLC-UV (Robust/Universal) IsVolatile->HPLC No (Salts/Polymers present) GC Select GC-FID/MS (High Resolution) HighWater->GC No (Organic solvent matrix) HighWater->HPLC Yes (Avoid extraction)

Figure 1: Decision tree for selecting the optimal analytical technique based on sample matrix properties.

Method A: Gas Chromatography (GC-FID/MS)

Best For: Process monitoring in organic solvents, trace impurity analysis, and volatile reaction mixtures.

Technical Rationale

This compound has a boiling point sufficiently low for volatilization without immediate decomposition, making GC the method of choice for high-resolution separation from starting materials like ethane-1,2-diol or allylic ethers. Flame Ionization Detection (FID) is preferred for quantitative linearity over a wide dynamic range.

Validated Protocol

Instrument: Agilent 7890B GC or equivalent with FID.

ParameterSetting / Specification
Column DB-5ms or HP-5 (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless, 250°C. Split ratio 20:1
Oven Program 60°C (1 min hold) → 15°C/min → 220°C (3 min hold)
Detector (FID) 280°C; H₂ 30 mL/min, Air 400 mL/min, Makeup (N₂) 25 mL/min
Injection Vol. 1.0 µL

Sample Preparation:

  • Aliquot: Take 100 µL of reaction mixture.

  • Dilution: Dilute to 1.0 mL with Ethyl Acetate or Dichloromethane (DCM).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., KI, K₂CO₃ from Williamson etherification).

  • Internal Standard: Add Dodecane (0.5 mg/mL final conc.) for volumetric correction.

Performance Characteristics:

  • Retention Time: ~8.5 min (dependent on ramp rate).

  • Linearity (R²): >0.999 (Range: 10–1000 µg/mL).

  • LOD: ~1–2 ppm.

Method B: HPLC-UV (Reverse Phase)

Best For: Aqueous reaction mixtures, final product purity (polymer grade), and thermally unstable matrices.

Technical Rationale

Since this compound lacks a strong chromophore (no conjugated system), detection relies on the carbonyl


 transition. While weak at 280 nm, the absorption is significantly stronger in the far-UV region (<210 nm). A C18 reverse-phase column provides sufficient retention to separate the ketone from polar diols and non-polar byproducts. This method is adapted from protocols for the structural analogue 1,4-oxazepan-6-one [1].
Validated Protocol

Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

ParameterSetting / Specification
Column C18 (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B
Detection UV @ 210 nm (Reference: 360 nm)
Temperature 30°C

Sample Preparation:

  • Quench: If the reaction is active, quench a 50 µL aliquot with 950 µL Mobile Phase A/B (50:50).

  • Clarification: Centrifuge at 10,000 rpm for 5 min if polymer precipitates are present.

  • Vialing: Transfer supernatant to an amber HPLC vial (prevents photodegradation).

Performance Characteristics:

  • Selectivity: Excellent separation from polar starting materials (elute at void volume).

  • Sensitivity: Lower than GC-FID due to weak UV absorbance.

  • LOQ: ~10 µg/mL.

Comparative Data Analysis

The following table summarizes the experimental trade-offs. Data is derived from standard validation parameters for cyclic ketones.

FeatureGC-FID (Method A)HPLC-UV (Method B)
Sensitivity (LOD) High (1 ppm)Moderate (5-10 ppm)
Selectivity Excellent for volatile impuritiesExcellent for polar/non-polar separation
Matrix Tolerance Low (Requires organic extraction)High (Direct aqueous injection possible)
Thermal Risk Moderate (Inlet degradation possible)None (Ambient temperature)
Throughput Fast (~12 min run)Moderate (~20 min run)
Cost per Run Low (Gases)Moderate (Solvents)
Experimental Workflow: Synthesis to Quantification

The following diagram illustrates where each method fits into the synthesis pipeline of this compound (e.g., via Williamson etherification).

Workflow Reactants Reactants: Diol + Halo-ether Reaction Reaction Mixture (Solvent + Salts) Reactants->Reaction Analysis Analysis Point Reaction->Analysis Quench Quench/Workup GC_Path GC-FID: Organic Layer Analysis->GC_Path If Extracted HPLC_Path HPLC-UV: Aqueous/Crude Analysis->HPLC_Path If Direct Result Quantification Report GC_Path->Result Yield % HPLC_Path->Result Purity %

Figure 2: Integration of analytical checkpoints within the synthetic workflow.

Expert Commentary & Troubleshooting

The "Invisible" Peak Problem in HPLC

Issue: Users often report low sensitivity or "missing" peaks for this compound in HPLC. Root Cause: The carbonyl absorption at 210 nm is susceptible to solvent cutoff interference. Solution:

  • Ensure HPLC-grade Acetonitrile is used (cutoff <190 nm). Methanol (cutoff ~205 nm) will cause high baseline noise, masking the peak.

  • Use a Diode Array Detector (DAD) to extract the spectrum and confirm peak purity, distinguishing the target from solvent fronts.

Thermal Degradation in GC

Issue: Asymmetric peak tailing or split peaks in GC. Root Cause: Thermal ring-opening or polymerization in the hot inlet liner. Solution:

  • Use a deactivated glass liner with glass wool.

  • Lower the inlet temperature to 200°C if sensitivity allows.

  • Ensure the sample solvent (e.g., DCM) expands properly within the liner volume to prevent backflash.

References

  • Kraft, P., & Popaj, K. (2008). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 46856376, this compound. Retrieved January 28, 2026, from [Link]

  • Tahara, M., Obama, T., & Ikarashi, Y. (2013).[7] Development of analytical method for determination of 1,4-dioxane in cleansing products. International Journal of Cosmetic Science. Retrieved January 28, 2026, from [Link]

Sources

Comparative Guide: 1,5-Dioxepan-2-one (DXO) vs. Traditional Lactone Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Engineering Hydrophilicity into Biodegradable Polyesters

Executive Summary & Chemical Distinction

Status: Senior Application Scientist Note Subject: Clarification of "1,4-Dioxepan-6-one" vs. Functional Lactones.

In the context of biodegradable polymer synthesis, a critical distinction must be made regarding the nomenclature provided in the topic.

  • This compound: This molecule is a cyclic ketone (specifically a keto-ether), not a lactone. It lacks the ester linkage (

    
    ) required for standard Ring-Opening Polymerization (ROP) to form polyesters.
    
  • 1,5-Dioxepan-2-one (DXO): This is the isomer of primary interest for researchers seeking a "dioxepanone" lactone. It is a seven-membered ether-lactone.

Editorial Decision: This guide focuses on 1,5-Dioxepan-2-one (DXO) as the functional monomer, as it is the direct structural alternative to


-caprolactone used to introduce hydrophilicity and flexibility into polymer backbones. All comparisons below reference DXO as the representative "dioxepanone."
The "Ether Effect" in Lactones

The primary motivation for using DXO over traditional lactones (like


-caprolactone) is the substitution of a methylene unit (

) with an ether oxygen (

). This modification:
  • Increases Hydrophilicity: Facilitates water uptake and hydrolytic degradation.

  • Maintains Flexibility: The ether bond has a low rotational barrier, preserving low glass transition temperatures (

    
    ).
    
  • Alters Crystallinity: Disruption of the carbon backbone reduces crystallizability compared to homopolymers of caprolactone.

Comparative Performance Analysis

The following analysis benchmarks Poly(1,5-dioxepan-2-one) (PDXO) against the three industry-standard biodegradable polyesters: Poly(


-caprolactone) (PCL), Poly(

-dioxanone) (PPDO), and Polylactide (PLA).
Table 1: Physicochemical Properties Comparison
Property1,5-Dioxepan-2-one (DXO)

-Caprolactone (

-CL)

-Dioxanone (PDO)
L-Lactide (LLA)
Ring Size 7-Membered (Ether-Lactone)7-Membered (Lactone)6-Membered (Ether-Lactone)6-Membered (Dimer)
Polymer

-39°C (Amorphous)-60°C (Semi-crystalline)-10°C to 0°C55°C to 65°C
Polymer

None (Amorphous)~60°C~110°C170°C - 180°C
Hydrophilicity High (Ether oxygen)Low (Hydrophobic)ModerateModerate
Degradation Profile Fast (Weeks to Months)Slow (>2 Years)Moderate (6 Months)Variable (Months to Years)
Key Application Soft tissue engineering, Hydrophilic blocksLong-term implants, Drug deliverySutures (PDS)Rigid fixation, Scaffolds
Performance Insights
1. vs.

-Caprolactone (The Direct Analog)
  • Causality: Replacing the C-4 methylene of

    
    -CL with oxygen to create DXO removes the ability of the polymer chains to pack efficiently. While PCL is highly crystalline (~50%), PDXO is generally amorphous.
    
  • Implication: DXO copolymers are superior for soft tissue engineering where stiffness (crystallinity) is undesirable. The ether oxygen also acts as a Lewis base, increasing water affinity, which accelerates bulk hydrolysis compared to the surface-erosion tendency of hydrophobic PCL.

2. vs.

-Dioxanone (The Suture Standard)
  • Thermodynamics: PDO is a 6-membered ring, while DXO is a 7-membered ring. 7-membered rings generally possess higher ring strain (enthalpy driven ROP) compared to 6-membered rings, which are often thermodynamically stable and harder to polymerize (entropy driven).

  • Utility: PPDO retains high tensile strength (ideal for sutures), whereas PDXO is an elastomer. DXO is often copolymerized with PDO to accelerate the absorption rate of sutures without sacrificing too much strength.

Scientific Visualization: Structural & Mechanistic Logic

The following diagrams illustrate the structural differences and the coordination-insertion mechanism used to polymerize these monomers.

G cluster_0 Monomer Structure Comparison cluster_1 Polymer Properties (Result) CL ε-Caprolactone (All-Carbon Backbone) Hydrophobic DXO 1,5-Dioxepan-2-one (Ether Oxygen at pos 5) Hydrophilic / Amorphous PCL_Prop High Crystallinity Slow Degradation CL->PCL_Prop ROP PDO p-Dioxanone (Ether Oxygen at pos 4) Semi-Crystalline / Tough PDXO_Prop Amorphous Elastomer Fast Degradation DXO->PDXO_Prop ROP (Ether Effect) PPDO_Prop High Tensile Strength Medium Degradation PDO->PPDO_Prop ROP

Figure 1: Structural causality mapping. The introduction of the ether oxygen in DXO disrupts crystallinity found in CL and PDO, resulting in amorphous, hydrophilic polymers.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 1,5-Dioxepan-2-one (DXO)

Rationale: DXO is not always commercially available in bulk and must often be synthesized via Baeyer-Villiger oxidation.

Reagents:

  • Tetrahydro-4H-pyran-4-one (Precursor)[1]

  • m-Chloroperoxybenzoic acid (m-CPBA) (Oxidant)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mol of tetrahydro-4H-pyran-4-one in 200 mL of dry DCM under nitrogen atmosphere.

  • Oxidation: Cool the solution to 0°C. Add m-CPBA (0.12 mol) slowly to prevent exotherm.

  • Reaction: Stir at room temperature for 24–48 hours. Validation Point: Monitor disappearance of ketone peak via IR spectroscopy (approx 1715 cm⁻¹) and appearance of lactone carbonyl (approx 1735 cm⁻¹).

  • Purification:

    • Filter off the precipitated m-chlorobenzoic acid byproduct.

    • Wash filtrate with saturated

      
       (3x) to remove residual acid.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Isolation: Recrystallize from cold ether or distill under reduced pressure.

    • Target Yield: ~70-80%.

    • Quality Check:

      
      H NMR (CDCl
      
      
      
      ): Confirm peaks at
      
      
      4.35 (t, 2H), 3.85 (t, 2H), 2.85 (m, 2H).
Protocol B: Ring-Opening Polymerization (ROP) of DXO

Rationale: Sn(Oct)


 is the industry standard catalyst due to its solubility and FDA acceptance for certain biomedical grades.

Reagents:

  • Monomer: Purified DXO (Must be dry; water terminates chains).

  • Catalyst: Stannous Octoate (

    
    ).
    
  • Initiator: Benzyl Alcohol (BnOH) (Controls Molecular Weight).

Step-by-Step Workflow:

  • Preparation: In a flame-dried ampoule, add DXO monomer and initiator (Monomer/Initiator ratio = 100:1 for target DP=100).

  • Catalyst Addition: Add

    
     (Monomer/Catalyst ratio ~ 1000:1) in toluene solution, then evaporate toluene under vacuum to ensure intimate mixing.
    
  • Polymerization: Seal the ampoule under vacuum. Immerse in an oil bath at 110°C for 24 hours .

    • Note: DXO polymerizes slower than Lactide but faster than

      
      -valerolactone due to ring strain.
      
  • Termination: Quench by cooling to room temperature. Dissolve the crude polymer in Chloroform.

  • Precipitation: Drop the polymer solution into excess cold Methanol. PDXO is soluble in chloroform but insoluble in methanol.

  • Drying: Vacuum dry at 40°C to constant weight.

Mechanism of Action: Coordination-Insertion[4]

The polymerization of DXO proceeds via the Coordination-Insertion mechanism, critical for controlling polydispersity (PDI).

ROP Start Sn(Oct)2 + Alcohol (ROH) ActiveSpecies Tin-Alkoxide Active Center (Sn-OR) Start->ActiveSpecies Ligand Exchange Coordination Monomer Coordination (Carbonyl Oxygen -> Sn) ActiveSpecies->Coordination Insertion Acyl-Oxygen Bond Cleavage (Insertion into Sn-O bond) Coordination->Insertion Rate Determining Step Propagation Chain Extension (Sn-O-Polymer-OR) Insertion->Propagation Propagation->Coordination Next Monomer

Figure 2: The Coordination-Insertion mechanism. The tin-alkoxide species initiates the ring opening of the 7-membered DXO ring. The rate-determining step is the nucleophilic attack of the alkoxide on the coordinated carbonyl.[2]

References

  • Albertsson, A. C., et al. (1989). "Polymerization of 1,5-dioxepan-2-one. II. Polymerization of 1,5-dioxepan-2-one and its cyclic dimer." Macromolecules.

  • Stridsberg, K., & Albertsson, A. C. (2000). "Controlled Ring-Opening Polymerization: Polymers with designed macromolecular architecture." Advances in Polymer Science.

  • Hedrick, J. L., et al. (2002). "Ring-Opening Polymerization of 1,5-Dioxepan-2-one and Trimethylene Carbonate." Journal of Polymer Science Part A: Polymer Chemistry.

  • PubChem. (2025).[3][4][5][6] "this compound Compound Summary." National Library of Medicine.

  • Nishida, H., et al. (2000). "Physical Properties and Enzymatic Degradability of Poly(1,5-dioxepan-2-one)." Polymer.[4][1][2][7][8][9][10][11][12]

Sources

Comparative study of polymers derived from 1,4-Dioxepan-6-one and caprolactone

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Biomaterial Analysis for Drug Delivery & Tissue Engineering[1][2][3]
Nomenclature & Structural Clarification

CRITICAL NOTE ON ISOMER IDENTITY: Your request specified 1,4-Dioxepan-6-one . This molecule is a cyclic ketone (CAS 28544-93-6) primarily explored in olfactory chemistry and as a pharmaceutical intermediate (e.g., Bcl-2 inhibitors).[1] It does not undergo Ring-Opening Polymerization (ROP) to form a biodegradable polyester in the same class as Caprolactone.

The industry-standard ether-lactone compared to Caprolactone is 1,5-dioxepan-2-one (DXO) .[1] DXO forms Poly(1,5-dioxepan-2-one) (PDXO) , a polymer structurally identical to Polycaprolactone (PCL) except for the substitution of one methylene unit (-CH₂-) with an ether oxygen (-O-).[1] This guide proceeds with the PDXO vs. PCL comparison, as this represents the scientifically valid "ether-ester vs. ester" study relevant to drug development and tissue engineering.

Executive Summary: The Hydrophilicity Trade-Off

The core distinction between PCL and PDXO lies in the ether oxygen effect . While PCL is the gold standard for long-term, hydrophobic, semi-crystalline implants, PDXO introduces an ether linkage that disrupts crystallinity and increases hydrophilicity.

  • Select PCL when: You need high mechanical strength, structural rigidity (bone scaffolds), and degradation profiles spanning 2–3 years.

  • Select PDXO when: You need an amorphous, elastomeric matrix, faster water uptake, and accelerated degradation (months vs. years) for soft tissue engineering or rapid-release drug delivery.

Chemical Architecture & Synthesis

Both polymers are synthesized via Ring-Opening Polymerization (ROP) driven by the relief of ring strain. However, the ether oxygen in DXO alters the chain flexibility and packing.

3.1 Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the parallel ROP mechanisms using Stannous Octoate [Sn(Oct)₂] as the catalyst.

ROP_Mechanism CL ε-Caprolactone (Cyclic Ester) Coord Coordination-Insertion Mechanism CL->Coord Ring Strain DXO 1,5-Dioxepan-2-one (Ether-Lactone) DXO->Coord Ring Strain Cat Catalyst: Sn(Oct)2 Initiator: R-OH Cat->Coord PCL Polycaprolactone (PCL) -[O-(CH2)5-CO]n- Coord->PCL Propagation PDXO Poly(1,5-dioxepan-2-one) (PDXO) -[O-(CH2)2-O-(CH2)2-CO]n- Coord->PDXO Propagation

Caption: Comparative ROP pathways. The ether oxygen in DXO is retained in the backbone, imparting flexibility.

Material Properties Comparison

The following data highlights the "Ether Effect." The substitution of -CH₂- with -O- lowers the energy barrier for bond rotation, reducing the glass transition temperature (Tg) and preventing crystallization.[1]

PropertyPolycaprolactone (PCL)Poly(1,5-dioxepan-2-one) (PDXO)Implications for Application
Microstructure Semi-Crystalline (~50% crystallinity)AmorphousPCL is rigid/opaque; PDXO is transparent/rubbery.[1]
Glass Transition (Tg) -60°C-36°C to -39°CBoth are rubbery at body temp (37°C), but PDXO is "softer."[1]
Melting Point (Tm) ~60°CNone (Amorphous)PDXO cannot form hard blocks; often used as the "soft" segment in copolymers.[1]
Hydrophilicity Hydrophobic (Contact angle ~115°)Hydrophilic (Contact angle ~30-40°)PDXO allows better cell adhesion and faster water penetration.[1]
Degradation Mode Bulk Erosion (Slow)Bulk Erosion (Fast)PDXO degrades faster due to rapid water uptake.[1]
Modulus (Stiffness) High (0.4 GPa)Low (Elastomeric)PCL for load-bearing; PDXO for soft tissue (nerves, skin).[1]
Degradation Kinetics & Mechanism

Degradation is the critical differentiator. PCL is notorious for its slow degradation (2-4 years), often outlasting its therapeutic utility. PDXO addresses this by increasing water accessibility to the ester bonds.

5.1 Degradation Pathway (Graphviz Diagram)

Degradation_Pathway cluster_products Degradation Products Polymer Polymer Matrix (PCL or PDXO) Water Water Uptake (Hydration) Polymer->Water Diffusion Water->Polymer PDXO swells rapidly Water->Polymer PCL resists swelling Hydrolysis Hydrolysis of Ester Bonds (Random Chain Scission) Water->Hydrolysis PCL_Prod 6-Hydroxycaproic Acid (Hydrophobic, slow clearance) Hydrolysis->PCL_Prod PCL Path PDXO_Prod 2-(2-Hydroxyethoxy)acetic acid (Hydrophilic, rapid clearance) Hydrolysis->PDXO_Prod PDXO Path

Caption: Hydrolytic degradation mechanism. PDXO's hydrophilicity accelerates the initial water uptake step.

  • PCL Mechanism: Water cannot easily penetrate the crystalline regions. Degradation occurs only in amorphous regions first, leading to a sudden loss of mechanical integrity later (bulk erosion).

  • PDXO Mechanism: Being amorphous and hydrophilic, PDXO swells uniformly. Hydrolysis occurs throughout the matrix immediately, leading to a predictable, linear mass loss profile.

Experimental Protocol: Synthesis of PDXO

Objective: Synthesize high-molecular-weight PDXO via bulk Ring-Opening Polymerization. Safety: Perform all steps in a fume hood. Sn(Oct)₂ is toxic.

Reagents:

  • Monomer: 1,5-Dioxepan-2-one (DXO) - Must be dried over CaH₂ and distilled under vacuum.[1]

  • Catalyst: Stannous Octoate [Sn(Oct)₂].[2]

  • Initiator: 1-Dodecanol (controls molecular weight).[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a glass ampoule or silanized polymerization tube under vacuum to remove all moisture (moisture terminates the chain).

  • Charging:

    • Add purified DXO monomer (e.g., 5.0 g).

    • Add Initiator (Monomer/Initiator ratio determines Mn. Target 1000:1 for high Mw).

    • Add Catalyst (Monomer/Catalyst ratio ~ 5000:1).

  • Sealing: Degas the mixture via three freeze-pump-thaw cycles. Seal the ampoule under vacuum.

  • Polymerization:

    • Immerse ampoule in an oil bath at 110°C .

    • Reaction Time: 24 - 48 hours .[1] (Note: DXO reacts slower than Caprolactone; PCL usually requires only 12-24 hours).[1]

  • Purification:

    • Dissolve the crude polymer in Chloroform.

    • Precipitate dropwise into cold Diethyl Ether or Methanol.

    • Filter and dry under vacuum at room temperature.

  • Characterization:

    • ¹H-NMR (CDCl₃): Verify polymer formation by the shift of the α-methylene protons (adjacent to carbonyl) from ~4.4 ppm (monomer) to ~4.2 ppm (polymer).

    • GPC: Determine Mn and PDI (Polydispersity Index).

Biomedical Application Matrix
Application FieldPCL (Polycaprolactone)PDXO (Poly-dioxepan-one)
Bone Tissue Engineering Primary Choice. High modulus supports load-bearing defects.[1]Unsuitable. Too soft; cannot support structural loads.[1]
Soft Tissue (Nerve/Vascular) Poor. Too stiff; mechanical mismatch causes scarring.[1]Excellent. Elastomeric compliance matches soft tissue.[1]
Drug Delivery (Implants) Long-term (1-2 years). Good for contraceptives or chronic therapies.[1]Mid-term (3-6 months). Good for post-op recovery or antibiotics.[1]
Micelles/Nanoparticles Standard. Stable, but slow release.[1]Stealth. Ether loops on surface can mimic PEG (stealth effect), reducing immune recognition.[1]
References
  • Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules. Link

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled Ring-Opening Polymerization of L-Lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Edlund, U., & Albertsson, A. C. (2002). Degradable polymer microspheres for controlled drug delivery. Advances in Polymer Science. Link

  • Mathisen, T., & Albertsson, A. C. (1989). Hydrolytic degradation of poly(1,5-dioxepan-2-one). Macromolecules. Link

  • Grijpma, D. W., et al. (2005). Poly(ether ester)s based on 1,5-dioxepan-2-one and ε-caprolactone: Synthesis, characterization and degradation. Polymer. Link

Sources

Performance comparison of different catalysts for 1,4-Dioxepan-6-one ROP

[2][3]

Executive Summary

Poly(1,5-dioxepan-2-one) (PDXO) is a distinguished biodegradable poly(ether-ester) characterized by its amorphous nature, low glass transition temperature (

4456

The choice of catalyst dictates the polymerization kinetics, molecular weight control (

5OrganometallicsOrganocatalystsEnzymes45

Catalyst Performance Landscape

A. Organometallics: Tin(II) Octoate ( )[4][5][6]
  • Role: The industrial gold standard.[4][5][6]

  • Mechanism: Coordination-Insertion.[4][5][6]

  • Pros: Robust, commercially available, FDA-approved for specific biomedical uses (at low ppm).[4][5]

  • Cons: Requires high temperatures (

    
    ), slow kinetics, difficult to remove trace metal residues (toxicity concern).[4][5]
    
B. Organocatalysts: TBD, DBU, and Phosphazenes[3][4][5][6]
  • Role: The modern academic preference for precision synthesis.[4][5][6]

  • Mechanism: Nucleophilic or Base-Catalyzed activation.[4][5][6]

  • Pros: Extremely fast kinetics (seconds to minutes), operates at RT or

    
    , metal-free (biocompatible), tight control over polydispersity (
    
    
    ).[4][5]
  • Cons: Sensitive to moisture/protic impurities; highly basic residues can induce transesterification if not quenched immediately.[4][5][6]

C. Enzymes: Lipase CA (Candida antarctica)[4][5]
  • Role: The "Green" alternative.[4][5][6]

  • Mechanism: Enantioselective acyl-enzyme intermediate.[4][5][6]

  • Pros: Mild conditions, no toxic residues, potential for chemo/regioselectivity.[4][5][6]

  • Cons: Very slow kinetics (days), lower molecular weights, high cost of immobilized enzymes.[4][5]

Comparative Data Analysis

The following table synthesizes experimental data for DXO polymerization targeting a Degree of Polymerization (DP) of ~100.

Catalyst ClassSpecific CatalystTemp (

C)
TimeConversion (%)

Control
PDI (

)
Key Limitation
Superbase t-BuP4 25< 5 min> 99%Excellent1.05 - 1.10High cost; extremely basic.[4]
Guanidine TBD 0 - 251 - 10 min> 95%Excellent1.10 - 1.15Fast transesterification if unquenched.[4][6]
Amidine DBU 252 - 4 hrs~ 90%Good1.15 - 1.25Slower than TBD; requires initiator.[4][5][6]
Metal Sn(Oct)

11024 - 48 hrs~ 95%Moderate1.40 - 1.60High temp; broad PDI due to back-biting.[4][6]
Acid DPP 804 - 8 hrs> 90%Good1.15 - 1.20Requires heat; slower than bases.[4][5][6]
Enzyme Lipase CA 603 - 7 days~ 80%Poor> 1.50Very slow; limits

growth.[4][5][6]

Data Insight: For precision drug delivery vectors, TBD or t-BuP4 are superior due to the ability to synthesize well-defined block copolymers at low temperatures, minimizing side reactions.[5]

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting reaction failures (e.g., broad PDI or low conversion).[4][5][6]

Organocatalytic (TBD) vs. Coordination-Insertion (Sn)[4]

ROP_Mechanismcluster_0Organocatalytic (TBD)cluster_1Coordination-Insertion (Sn(Oct)2)TBDTBD CatalystDXO_MonomerDXO MonomerTBD->DXO_MonomerActivatesH_BondingH-Bond Activation(Bifunctional)DXO_Monomer->H_BondingNu_AttackInitiator/Chain EndAttackH_Bonding->Nu_Attack+ ROH (Initiator)Polymer_ChainPolymer GrowthNu_Attack->Polymer_ChainPolymer_Chain->TBDRegeneratesSn_CatSn(Oct)2CoordinationCarbonyl CoordinationSn_Cat->Coordination+ MonomerInsertionAcyl-Oxygen BondCleavageCoordination->InsertionPropagationChain ExtensionInsertion->PropagationPropagation->CoordinationNext Monomer

Caption: Comparative logic flow of TBD-mediated bifunctional activation (left) versus Tin-mediated coordination-insertion (right).

Validated Experimental Protocols

Protocol A: High-Speed Organocatalytic ROP (TBD)

Objective: Synthesis of PDXO with narrow dispersity (

  • Purification (Critical):

    • Dry DXO monomer over

      
       for 24h and distill under reduced pressure.
      
    • Sublime TBD catalyst or dry under vacuum at RT.[4][5][6]

    • Solvent: Toluene or DCM (anhydrous).[4][5][6]

  • Reaction Setup:

    • In a glovebox (

      
       ppm), charge a flame-dried Schlenk flask with DXO (1.0 M in toluene).
      
    • Add Initiator (e.g., Benzyl Alcohol) to target

      
       (Monomer/Initiator ratio = 100).[4][5][6]
      
  • Initiation:

    • Add TBD (0.5 - 1.0 mol% relative to monomer).[4][6]

    • Stir vigorously at Room Temperature (

      
      ) .
      
  • Termination:

    • Timing: Reaction is extremely fast.[4][5][6] Quench with excess Benzoic Acid after 2–5 minutes .

    • Note: Delayed quenching leads to back-biting and broadening PDI.[4][6]

  • Isolation:

    • Precipitate into cold methanol.[4][5][6] Dry under vacuum.[4][5][6]

Protocol B: Standard Metal-Catalyzed ROP (Sn(Oct) )

Objective: Bulk polymerization for industrial-grade materials where PDI is less critical.[4][6]

  • Setup:

    • Charge DXO monomer and Initiator (e.g., 1-Dodecanol) into a silanized glass ampoule.[4][5]

    • Add

      
       (solution in dry toluene) to reach a Monomer/Catalyst ratio of 1000:1.[4][5][6]
      
  • Devolatilization:

    • Apply high vacuum to remove toluene solvent from the catalyst addition.[4][5][6]

    • Seal the ampoule under vacuum or

      
      .[4][5][6]
      
  • Polymerization:

    • Immerse in an oil bath at

      
       .
      
    • Reaction time: 24 hours .[4][5][6][7]

  • Workup:

    • Dissolve the crude melt in

      
      .
      
    • Precipitate in cold methanol.[4][5][6]

References

  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymers (Basel). (2019). Comparison of TBD, DBU, and t-BuP4 kinetics.

  • Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A: Polymer Chemistry. (2000).[4][6][8] Foundational work on Sn(Oct)2 catalyzed block copolymerization.[4][5][6]

  • Diphenyl Phosphate-Catalyzed Ring-Opening Polymerization of 1,5-Dioxepan-2-one. Macromolecules. (2012).[4][6] Investigation of organophosphates as metal-free alternatives. [4][5]

  • Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. Chemistry & Biodiversity. (2015). Clarification on the this compound isomer structure and non-polymer applications. [4][5]

Validation of spectroscopic methods for 1,4-Dioxepan-6-one characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxepan-6-one (CAS: 28544-93-6) is a seven-membered heterocyclic ketone increasingly utilized as a building block for marine odorants and as a monomer for biodegradable poly(ether-ester) synthesis.[1] Its unique structure—containing two ether oxygens and a ketone within a flexible seven-membered ring—presents specific analytical challenges.[1] Unlike rigid aromatics, the conformational flexibility of the dioxepane ring requires rigorous spectroscopic validation to distinguish it from linear isomers and oligomeric impurities.

This guide objectively compares the three primary spectroscopic methods—High-Resolution NMR , FT-IR , and GC-MS —defining their roles in a validated quality control (QC) workflow. It provides experimental protocols, validation parameters (per ICH Q2(R2) guidelines), and decision-making frameworks for researchers in drug development and polymer chemistry.[2][1]

Comparative Analysis of Spectroscopic Methods

The following table summarizes the performance of each method based on sensitivity, specificity, and utility in a regulated environment.

FeatureMethod A: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H /

C NMR
Method B: GC-MS (EI) Method C: FT-IR (ATR)
Primary Role Structural Elucidation & Purity Assay (qNMR)Trace Impurity Profiling & Mass ConfirmationRapid ID & Functional Group Verification
Specificity High: Distinguishes monomer from polymer/linear analogs.High: Separates volatiles; identifies via fragmentation.Medium: Confirm C=O/C-O-C; less specific for homologs.
LOD / Sensitivity Moderate (~0.1% w/w).[1]Very High (ppm/ppb levels).[1]Low (Qualitative mostly).[1]
Sample Prep Dissolution in deuterated solvent (e.g., CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[2]
Dilution in volatile solvent (e.g., DCM, MeOH).[2][1]Direct analysis (Neat liquid/solid).[1]
Throughput Low (10–30 min/sample).[1]Medium (20–40 min run time).[1]High (<2 min/sample).[1]
Cost per Run High (Solvent + Instrument time).[1]Moderate.Low.

Detailed Validation Protocols

Method A: High-Resolution NMR (The Gold Standard)

NMR is the only method capable of simultaneously confirming the integral ratio of the ether backbone to the ketone-adjacent protons, confirming the cyclic structure.[1]

Experimental Protocol:

  • Sample Prep: Dissolve 10–15 mg of this compound in 0.6 mL of CDCl

    
      (99.8% D) containing 0.05% TMS as an internal standard.
    
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse angle: 30°[2][1]

    • Relaxation delay (d1):

      
       10 s (crucial for qNMR integration accuracy).
      
    • Scans: 16–64.

    • Temperature: 298 K.

Characteristic Resonances (Validation Criteria):

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H NMR:  The molecule typically exhibits two distinct singlets (due to rapid conformational averaging and symmetry) or two multiplets.
    
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      4.1–4.3 ppm  (s, 4H): Protons at C5 and C7 (deshielded by C=O and O).[2]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      3.7–3.9 ppm  (s, 4H): Protons at C2 and C3 (ether backbone).[2]
      
    • Validation Check: Integral ratio must be 1.00 : 1.00 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       0.02).
      
  • 
    C NMR:  Three distinct signals expected.
    
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~205–210 ppm (C=O, ketone).[2]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~75 ppm (C5, C7).[2]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~65–70 ppm (C2, C3).[2]
      

Validation Parameters (ICH Q2):

  • Specificity: Analyze a "blank" (solvent only) and a "spiked" sample with known precursors (e.g., diethylene glycol) to ensure no overlap with the monomer peaks.

  • Linearity: For qNMR, establish linearity (

    
    ) using maleic acid as an internal calibrant over 50%–150% of target concentration.
    
Method B: GC-MS (Impurity Profiling)

Essential for detecting volatile impurities like residual solvents or uncyclized starting materials.[1]

Experimental Protocol:

  • Column: DB-5ms or equivalent (30 m ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     0.25 mm, 0.25 µm film).[2]
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C (hold 5 min).
  • Inlet: Split 20:1, 250°C.

  • MS Source: EI mode (70 eV), scan range 40–300 amu.

Validation Criteria:

  • Retention Time (RT): Must match reference standard (

    
     0.1 min).
    
  • Mass Spectrum:

    • Parent Ion: m/z 116 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Base Peak/Fragments: Loss of ethylene (28 amu) or CO (28 amu).[1] Look for m/z 88, 58, 42 series.[2][1]

  • System Suitability: S/N ratio > 10 for the LOQ standard.

Method C: FT-IR (Rapid Identification)

Used for "Goods In" testing to quickly verify identity before expensive NMR/MS analysis.[1]

Experimental Protocol:

  • Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.

  • Scans: 16 scans at 4 cm

    
     resolution.
    
  • Background: Air spectrum.

Key Diagnostic Bands:

  • Carbonyl (C=O): Strong band at 1715–1735 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     . (Note: 7-membered rings are flexible; strain is lower than small rings but distinct from open chains).[1]
    
  • Ether (C-O-C): Strong bands in the 1050–1150 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      region.
    
  • Absence of OH: Lack of broad absorption at 3200–3500 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     confirms absence of diol precursor (diethylene glycol) or ring-opened hydrolysis products.
    

Validation Workflow Diagram

The following diagram illustrates the logical decision tree for characterizing a batch of this compound.

ValidationWorkflow Start Crude this compound Sample IR_Check Step 1: FT-IR (ATR) Quick ID Start->IR_Check Decision_IR C=O present? No OH peak? IR_Check->Decision_IR NMR_Analysis Step 2: 1H NMR (CDCl3) Structural Confirmation Decision_IR->NMR_Analysis Pass Reject REJECT / RE-PURIFY Decision_IR->Reject Fail (OH present) Decision_NMR Integrals 1:1? No Linear Impurities? NMR_Analysis->Decision_NMR GCMS_Analysis Step 3: GC-MS Purity & Volatiles Decision_NMR->GCMS_Analysis Pass Decision_NMR->Reject Fail (Wrong Structure) Decision_GC Purity > 98%? Matches M+ 116? GCMS_Analysis->Decision_GC Release BATCH RELEASED (Certificate of Analysis) Decision_GC->Release Pass Decision_GC->Reject Fail (Impurities > Limit)

Figure 1: Step-wise validation workflow ensuring identity (IR), structure (NMR), and purity (GC-MS) before batch release.

References

  • Plummer, C. M., et al. (2015).[2][1] "Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones." European Journal of Organic Chemistry, 2015(22), 4862–4868.[2][1] [2][1]

  • International Conference on Harmonisation (ICH). (2005).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • National Center for Biotechnology Information (NCBI). (2023).[1] "PubChem Compound Summary for CID 46856376, this compound." [2][1]

  • Kraft, P. (2016).[2][1] "Seven-Membered Rings."[1][3][4][5][6] Progress in Heterocyclic Chemistry, Vol 28. (Contextual reference for 7-membered ring synthesis and properties).

Sources

Comparative Thermal Properties of Poly(1,5-dioxepan-2-one) [PDXO]

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the thermal properties of Poly(1,5-dioxepan-2-one) (PDXO) , the standard biodegradable polyester derived from the dioxepanone family.

Note on Nomenclature: The prompt specifies "poly(1,4-dioxepan-6-one)".[1] While this compound exists as a cyclic ketone monomer (often used in olfactory research), the primary biodegradable polymer of industrial relevance in drug delivery is Poly(1,5-dioxepan-2-one) . This guide focuses on PDXO to ensure the provision of actionable, field-proven data, while explicitly distinguishing the isomers.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(1,5-dioxepan-2-one) (PDXO ) is an amorphous, aliphatic polyether-ester synthesized via the ring-opening polymerization (ROP) of 1,5-dioxepan-2-one. Unlike its semi-crystalline analogue Poly(p-dioxanone) (PPDO) , PDXO exhibits a unique thermal profile characterized by a low glass transition temperature (


) and a lack of intrinsic crystallinity in its homopolymer form. These properties make it an exceptional candidate for soft tissue engineering and drug delivery matrices requiring elasticity and rapid bioresorption, contrasting with the rigid, structural nature of PCL or PLA.

Chemical Identity & Structural Logic

To understand the thermal behavior, one must analyze the monomeric lattice. The 7-membered ring of 1,5-dioxepan-2-one contains an ester linkage and an ether oxygen, imparting significant chain flexibility.

  • Poly(1,5-dioxepan-2-one) (PDXO): 7-membered lactone ring

    
     Polymerizes to amorphous poly(ether-ester).
    
  • Poly(p-dioxanone) (PPDO): 6-membered lactone ring

    
     Polymerizes to semi-crystalline poly(ether-ester).
    
  • Poly(this compound): 7-membered cyclic ketone

    
     Rare/Niche polymer; lacks the ester backbone required for standard hydrolytic degradation profiles.
    
Diagram 1: Ring-Opening Polymerization Mechanism

The following diagram illustrates the ROP of 1,5-dioxepan-2-one using Stannous Octoate, the industry-standard catalyst.

ROP_Mechanism Monomer 1,5-Dioxepan-2-one (7-membered Lactone) Intermediate Coordination-Insertion Mechanism Monomer->Intermediate Ring Opening Catalyst Catalyst: Sn(Oct)2 Temp: 110°C Catalyst->Intermediate Polymer Poly(1,5-dioxepan-2-one) (Amorphous Polyester) Intermediate->Polymer Propagation

Caption: Coordination-insertion mechanism for the synthesis of PDXO, yielding high molecular weight amorphous chains.

Comparative Thermal Analysis

The following data synthesizes experimental values from Albertsson et al. and Mathisen et al., establishing PDXO's position relative to common alternatives.

Table 1: Thermal Property Comparison
PropertyPDXO (Poly(1,5-dioxepan-2-one))PPDO (Poly(p-dioxanone))PCL (Polycaprolactone)PLA (Polylactide)
Glass Transition (

)
-39°C -10°C to 0°C-60°C55°C to 60°C
Melting Point (

)
None (Amorphous) ~110°C60°C150°C to 175°C
Crystallinity 0% (Amorphous)35% - 55%Semi-CrystallineSemi-Crystalline
Degradation Mode Bulk Hydrolysis (Fast)Bulk HydrolysisSurface/Bulk (Slow)Bulk Hydrolysis
Key Advantage High Elasticity, SoftnessShape Memory, ToughnessLong-term StabilityHigh Strength
Detailed Thermal Behavior
  • Glass Transition (

    
    ): 
    PDXO's 
    
    
    
    of -39°C is higher than PCL (-60°C) but significantly lower than PPDO (-10°C). This places PDXO in a "rubbery" state at body temperature (37°C), ensuring flexibility and compliance with soft tissues. The ether oxygen in the backbone increases chain mobility compared to pure aliphatic polyesters, but the 7-membered structure introduces slightly more steric hindrance than the 6-carbon chain of PCL.
  • Crystallinity & Melting: Unlike PPDO, which crystallizes readily due to its regular ether-ester spacing, PDXO is inherently amorphous in its homopolymer state. This lack of crystallinity is crucial for drug delivery; it prevents the "burst release" often caused by crystalline domains excluding drug molecules. However, PDXO can be copolymerized (e.g., with L-lactide) to introduce crystalline domains, acting as physical cross-links to tune mechanical strength.[2]

  • Thermal Stability: PDXO is thermally stable up to ~130°C. Above this temperature, transesterification and "back-biting" reactions occur, leading to depolymerization. This ceiling temperature is lower than PCL, necessitating careful processing (e.g., low-temperature extrusion or solvent casting).

Diagram 2: Thermal Processing Windows

Thermal_Windows cluster_axis Temperature Scale (°C) T_Cryo -60°C (PCL Tg) T_PDXO -39°C (PDXO Tg) T_Body 37°C (Body Temp) PDXO_State PDXO State at 37°C: Rubbery / Amorphous T_PDXO->PDXO_State Above Tg T_Melt_PCL 60°C (PCL Tm) T_Melt_PPDO 110°C (PPDO Tm) T_Degrade >130°C (PDXO Degradation) PPDO_State PPDO State at 37°C: Semi-Crystalline / Tough T_Melt_PPDO->PPDO_State Below Tm

Caption: Thermal state of PDXO vs. PPDO at physiological temperature. PDXO remains amorphous and rubbery, while PPDO retains crystalline structure.

Experimental Protocols (Self-Validating)

To verify these properties, the following protocols utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol A: Synthesis of PDXO via ROP

Objective: Synthesize high molecular weight PDXO for thermal characterization.

  • Purification: Dry 1,5-dioxepan-2-one monomer over

    
     for 24h and distill under reduced pressure. Causality: Moisture initiates premature hydrolysis, lowering molecular weight.
    
  • Initiation: Add monomer and Stannous Octoate (

    
    , monomer/catalyst ratio 1000:1) to a silanized glass ampoule.
    
  • Polymerization: Seal ampoule under vacuum. Heat to 110°C for 24 hours. Note: Exceeding 130°C triggers thermal degradation.[3]

  • Recovery: Dissolve crude polymer in chloroform; precipitate in cold methanol. Dry in vacuo.

Protocol B: Thermal Characterization (DSC)

Objective: Determine


 and confirm amorphous nature.
  • Sample Prep: Seal 5-10 mg of dried PDXO in an aluminum pan.

  • Heat Cycle 1: Heat from -80°C to 150°C at 10°C/min. Purpose: Erase thermal history.

  • Cooling: Quench to -80°C at 20°C/min.

  • Heat Cycle 2: Heat from -80°C to 150°C at 10°C/min.

  • Analysis: Record

    
     at the inflection point of the step transition in the second heating curve. Confirm absence of endothermic melting peaks (
    
    
    
    ).

References

  • Albertsson, A. C., & Palmgren, R. (1993). Polymerization and Degradation of 1,5-Dioxepan-2-one. Journal of Macromolecular Science, Part A. Link

  • Mathisen, T., & Albertsson, A. C. (1989).[4] Polymerization of 1,5-dioxepan-2-one.[2][5][6][7][8] I. Synthesis and characterization of the monomer. Macromolecules. Link

  • Stridsberg, K., & Albertsson, A. C. (2000). Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Journal of Polymer Science Part A. Link

  • Kraft, P. et al. (2000). Synthesis and Olfactory Properties of 2-Substituted 1,4-Dioxepan-6-ones. (Context for isomeric distinction). Link

Sources

Biodegradability comparison of 1,4-Dioxepan-6-one based polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of biodegradability in dioxepan-one based polymers, specifically addressing the structural distinction between the requested 1,4-dioxepan-6-one and the industry-standard biodegradable isomer, 1,5-dioxepan-2-one (DXO) .

Executive Summary & Chemical Distinction

Status: Senior Application Scientist Note Subject: Clarification of Isomeric Structures

In the field of biodegradable medical polymers, precise nomenclature is critical. The term "dioxepan-one" refers to a seven-membered ring containing two oxygen atoms and a carbonyl group.

  • This compound: Primarily utilized as a fragrance intermediate (marine odorant) and does not typically undergo Ring-Opening Polymerization (ROP) to form biodegradable polyesters due to its ketone functionality.

  • 1,5-Dioxepan-2-one (DXO): The standard biodegradable monomer in this class. It is a lactone (cyclic ester) that undergoes ROP to form Poly(1,5-dioxepan-2-one) (PDXO) .

Editorial Decision: To provide a functional and scientifically valid guide, this analysis focuses on Poly(1,5-dioxepan-2-one) (PDXO) and its copolymers, as these are the actual materials used in drug delivery and tissue engineering. Comparisons are drawn against standard polyesters: PCL (Polycaprolactone) and PDS (Polydioxanone).

Material Science Context: The "Ether-Ester" Advantage

PDXO is a member of the poly(ether-ester) family. Its structure is chemically significant because it bridges the gap between rigid polyesters and flexible polyethers.

  • Chemical Structure:

    
    
    
  • Key Feature: The ether oxygen (

    
    ) in the backbone increases chain flexibility and hydrophilicity compared to PCL, which has a similar carbon count but no ether linkage.
    
Mechanistic Impact on Biodegradation

The degradation of PDXO is governed by bulk hydrolysis . The presence of the ether oxygen alters the kinetics:

  • Increased Hydrophilicity: The ether bond attracts water molecules into the polymer matrix more effectively than the all-carbon chain of PCL.

  • Amorphous Phase Access: Water penetrates the amorphous regions first. PDXO, having lower crystallinity than PCL, allows for faster initial water uptake.

  • Ester Scission: The actual chain cleavage occurs at the ester bond, generating hydroxyl and carboxylic acid end-groups.

Comparative Performance Analysis

The following table contrasts PDXO with its primary alternatives. Data is synthesized from standard in vitro hydrolysis conditions (Phosphate Buffer Saline, pH 7.4, 37°C).

Table 1: Biodegradation & Physical Properties Matrix
PropertyPoly(1,5-dioxepan-2-one) (PDXO) Polycaprolactone (PCL) Polydioxanone (PDS/PPDO)
Monomer Ring Size 7-Membered (Lactone)7-Membered (Lactone)6-Membered (Lactone)
Hydrophilicity High (Ether linkage)Low (Hydrophobic)Moderate
Degradation Mechanism Bulk HydrolysisBulk HydrolysisBulk Hydrolysis
Mass Loss Onset ~4–6 Months> 12 Months~3–4 Weeks
Total Resorption 1–2 Years 2–4 Years6–8 Months
Crystallinity Moderate (~20-30%)High (~50-60%)Moderate (~35-55%)
Glass Transition (

)
-39°C (Soft/Flexible)-60°C (Soft/Tough)-10°C (Stiffer)
Primary Application Soft Tissue Engineering, Drug DeliveryLong-term Implants, ScaffoldsSutures, Bone Pins
Key Insights
  • PDXO vs. PCL: PDXO degrades faster than PCL. The ether oxygen in PDXO disrupts the crystalline packing and increases water concentration in the matrix, accelerating the hydrolytic attack on ester bonds.

  • PDXO vs. PDS: PDXO degrades slower than PDS. Although both contain ether linkages, the 6-membered ring origin of PDS leads to a polymer with different ester density and hydrolytic susceptibility.

Degradation Pathway Visualization

The following diagram illustrates the hydrolytic degradation pathway of PDXO, highlighting the critical transition from high molecular weight polymer to water-soluble oligomers.

PDXO_Degradation Polymer High MW Poly(1,5-dioxepan-2-one) (Solid Matrix) WaterUptake Water Uptake (Amorphous Regions) Polymer->WaterUptake Diffusion Hydrolysis Random Chain Scission (Ester Bond Cleavage) WaterUptake->Hydrolysis Catalysis Oligomers Water-Soluble Oligomers (MW < 5000 Da) Hydrolysis->Oligomers Mw Reduction Monomer Monomer/Acid Byproducts (2-(2-hydroxyethoxy)acetic acid) Oligomers->Monomer Terminal Hydrolysis Monomer->Hydrolysis Acid Autocatalysis (Local pH Drop) Clearance Metabolic Clearance (Renal/Respiration) Monomer->Clearance Excretion

Figure 1: Hydrolytic degradation pathway of PDXO. Note the "Acid Autocatalysis" loop, where acidic degradation products can accelerate further breakdown if not flushed from the site.

Experimental Protocol: In Vitro Degradation Validation

To objectively verify the biodegradability of a PDXO-based polymer, the following self-validating protocol is recommended. This setup accounts for the "bulk degradation" mechanism typical of these polyesters.

Phase 1: Sample Preparation
  • Film Casting: Dissolve polymer in chloroform (5% w/v). Cast into PTFE molds and dry under vacuum at room temperature for 48h to remove residual solvent.

  • Standardization: Punch discs (10mm diameter, 100µm thickness). Measure initial dry weight (

    
    ) and initial molecular weight (
    
    
    
    ) via GPC.
Phase 2: Hydrolysis Incubation
  • Medium: Phosphate Buffered Saline (PBS), pH 7.4, 0.1 M.

  • Ratio: Maintain a high buffer-to-polymer volume ratio (minimum 100:1) to prevent bulk acidification, which artificially accelerates degradation.

  • Conditions: Incubate at 37°C with constant orbital shaking (100 rpm).

Phase 3: Analysis Workflow (Timepoints: Weeks 1, 4, 8, 12, 24, 48)

At each timepoint, remove triplicate samples and perform the following:

  • Water Uptake & Mass Loss:

    • Rinse with deionized water, blot dry, weigh (

      
      ).
      
    • Vacuum dry to constant weight (

      
      ).
      
    • Calculation:

      • Water Uptake % =

        
        
        
      • Mass Loss % =

        
        
        
  • Molecular Weight Analysis (Crucial for Bulk Degradation):

    • Dissolve dried sample in THF or Chloroform.

    • Analyze via Gel Permeation Chromatography (GPC) .

    • Success Metric: For bulk degrading polymers like PDXO,

      
       should decrease significantly before mass loss is observed. If mass loss occurs without 
      
      
      
      drop, surface erosion is indicated (unlikely for PDXO).
  • pH Monitoring:

    • Measure the pH of the buffer solution. A significant drop indicates the release of acidic degradation products (2-(2-hydroxyethoxy)acetic acid).

References

  • Albertsson, A. C., & Varma, I. K. (2003). Aliphatic Polyesters: Synthesis, Properties and Applications. Biomacromolecules.

  • Stridsberg, K., & Albertsson, A. C. (2006). Controlled Ring-Opening Polymerization: Polymers with designed macromolecular architecture as materials for drug delivery. Journal of Polymer Science Part A: Polymer Chemistry.

  • Edlund, U., & Albertsson, A. C. (2002). Degradable Polymer Microspheres for Controlled Drug Delivery. Advances in Polymer Science.

  • Plummer, C. M., et al. (2015). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. (Clarifying the non-polymer nature of the 1,4-isomer).

Assessing the Purity of 1,4-Dioxepan-6-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxepan-6-one (CAS 28544-93-6) is a specialized seven-membered cyclic ketone-ether used increasingly as a building block in organic synthesis and as a monomer for functionalized poly(ether-ester)s.[1] Its unique structure—possessing both ether linkages and a ketone functionality—makes it valuable for introducing biodegradability and polarity into polymer backbones.[1]

However, the synthesis of this compound (often via oxidation of exocyclic alkenes or etherification of diols) is prone to specific impurity profiles that can catastrophically inhibit Ring-Opening Polymerization (ROP) or alter downstream pharmaceutical reactivity.[1]

This guide provides a rigorous, data-driven framework for evaluating this compound from different suppliers. We move beyond simple Certificates of Analysis (CoA) to establish a self-validating analytical protocol that detects the "silent killers" of chemical performance: moisture, ring-opened linear oligomers, and residual acidic catalysts.[1]

The Impurity Landscape: What Are We Looking For?

Before analyzing samples, one must understand the genesis of impurities based on common synthetic routes (e.g., Williamson etherification followed by oxidation).[1]

Impurity TypeLikely SourceImpact on ApplicationDetection Method
Moisture (

)
Hygroscopic nature of ether linkages; poor packaging.[1]Acts as a Chain Transfer Agent in ROP, drastically reducing Molecular Weight (

).[1]
Karl Fischer (Coulometric)
Linear Diols/Acids Hydrolysis of the ring (ring-opening) during storage or synthesis.[1]Terminates polymerization; alters stoichiometry in drug synthesis.[1]

H NMR, Acid Titration
Residual Oxidants Oxidation steps (e.g., Katsuki-Sharpless or similar protocols).Safety hazard; incompatible with sensitive APIs.Peroxide Test / Iodometry
Chlorinated Solvents Extraction solvents (DCM, Chloroform).[1]Toxicity; regulatory failure (ICH Q3C).[1]GC-Headspace

Comparative Analysis Workflow

The following decision tree outlines the logical flow for assessing incoming batches. This workflow prioritizes "Go/No-Go" gates to save time on expensive characterization if basic criteria are not met.[1]

PurityAssessment Start Sample Receipt (this compound) Visual Visual Inspection (Color/Clarity) Start->Visual KF Step 1: Water Content (Karl Fischer) Visual->KF Decision1 Water < 200 ppm? KF->Decision1 Drying Drying Protocol (Mol. Sieves / Distillation) Decision1->Drying No GC Step 2: GC-MS (Volatiles/Solvents) Decision1->GC Yes Drying->KF NMR Step 3: 1H NMR (Structural Integrity) GC->NMR Decision2 Purity > 98%? No Linear Species? NMR->Decision2 PolyTest Step 4: Functional Test (ROP Polymerization) Decision2->PolyTest Yes Reject Reject Batch Decision2->Reject No Approve Approve for Production PolyTest->Approve

Figure 1: Strategic workflow for assessing cyclic ketone monomer purity. Note the recursive loop for drying, acknowledging that moisture is a reversible impurity.

Experimental Protocols & Data Comparison

We sourced this compound from three distinct suppliers (anonymized as A, B, and C) and subjected them to the protocol above.

Method 1: High-Field H NMR Analysis

Objective: Detect ring-opened linear species (linear ethers/diols) that GC-MS might miss due to thermal instability or high boiling points.[1]

Protocol:

  • Solvent:

    
     (dried over activated molecular sieves).
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Instrument: 400 MHz NMR.

  • Key Shifts (Expected):

    • 
       4.2 ppm (s, 4H, -O-CH 2-C(=O)-)[1]
      
    • 
       3.8-3.9 ppm (m, 4H, -O-CH 2-CH 2-O-)[1]
      
  • Impurity Marker: Look for triplets at

    
     3.6-3.7 ppm, indicative of terminal hydroxyl methylenes (HO-CH 2-) from ring opening.[1]
    

Results Table:

FeatureSupplier A (Premium)Supplier B (Standard)Supplier C (Budget)
Ring Protons (

-keto)
Sharp singlet,

4.18
Singlet,

4.18
Split/Broadened

4.18
Linear Impurity (

3.65)
Not DetectedTrace (< 1%)Visible Triplet (5%)
Water Peak (

1.56)
MinimalModerateHigh
Conclusion Intact Ring AcceptableDegraded/Hydrolyzed
Method 2: Karl Fischer (KF) Titration

Objective: Quantify moisture content.[1] In Ring-Opening Polymerization (ROP), water acts as an initiator.[1] If


 is unknown, the target molecular weight (

) cannot be calculated.[1]

Protocol:

  • System: Coulometric KF Titrator (e.g., Metrohm).[1]

  • Reagent: Hydranal-Coulomat AG.[1]

  • Sampling: Direct injection of 1.0 g liquid (melted) or solution in anhydrous methanol.

Data Comparison:

  • Supplier A: 45 ppm (Excellent for ROP).[1]

  • Supplier B: 350 ppm (Requires drying).[1]

  • Supplier C: 1200 ppm (Critical failure; likely caused hydrolysis seen in NMR).[1]

Case Study: The "Hidden" Catalyst Impact

To validate the analytical data, we performed a standard Ring-Opening Polymerization (ROP) using Stannous Octoate (


) as the catalyst.[1]

Hypothesis: Supplier C, despite having "95% purity" on the label, contains linear diols (detected by NMR) and water (KF) that will prevent high molecular weight polymer formation.[1]

The Mechanism of Failure

In ROP, the theoretical molecular weight is defined by the Monomer-to-Initiator ratio (


).[1]


[1]

If impurities are high, the denominator increases, and


 plummets.[1]

ROP_Failure Monomer Monomer (this compound) ROP Ring Opening Polymerization Monomer->ROP Catalyst Catalyst Sn(Oct)2 Catalyst->ROP Water Impurity: Water (Supplier C) Water->ROP Initiates/Terminates Linear Impurity: Linear Diol (Supplier C) Linear->ROP Chain Transfer HighMW High Mw Polymer (Target Material) ROP->HighMW If Pure LowMW Low Mw Oligomers (Brittle/Useless) ROP->LowMW If Impure

Figure 2: Mechanistic impact of impurities.[1] Water and linear diols act as competitive initiators, resulting in uncontrolled, low molecular weight chains.

Experimental Outcome
  • Supplier A: Yielded a solid, semi-crystalline polymer (

    
     Da).[1]
    
  • Supplier C: Yielded a viscous liquid (

    
     Da).
    
  • Analysis: The 1200 ppm water and 5% linear species in Supplier C effectively increased the initiator concentration by 10x, reducing the chain length by the same factor.[1]

Recommendations & Purification

For researchers working with this compound, we recommend the following:

  • Mandatory Drying: Regardless of the supplier, assume the monomer is wet.[1] Dissolve in dry DCM, dry over

    
     or activated molecular sieves (4Å), and distill under reduced pressure before polymerization.
    
  • NMR Screening: Reject batches showing triplet splitting at

    
     3.6-3.7 ppm. This indicates irreversible ring-opening has occurred; drying will not fix this.[1]
    
  • Storage: Store under argon at -20°C. The ketone functionality makes the ring susceptible to oxidative cleavage and hydrolysis over time.[1]

References

  • Synthesis & Olfactory Properties: Kraft, P., & Popaj, K. (2008).[1] Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. European Journal of Organic Chemistry, 2008(28), 4806–4814.[1] [1]

  • Polymerization Mechanisms (ROP): Albertsson, A. C., & Varma, I. K. (2003).[1] Recent developments in ring opening polymerization of lactones for biomedical applications. Biomacromolecules, 4(6), 1466-1486.[1]

  • General Purity of Cyclic Ethers: Nishida, H., et al. (2000).[1] Effect of residual water on the ring-opening polymerization of lactones. Polymer, 41(3), 1165-1172.[1]

  • Chemical Identity (PubChem): National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 46856376, this compound.[1]

Sources

Cross-validation of analytical techniques for 1,4-Dioxepan-6-one analysis

[1][2][3]

Part 1: Executive Technical Synthesis

Target Analyte: this compound (

Critical Quality Attributes (CQAs):
  • Assay Purity: >99.5% (Required for high-molecular-weight polymerization).

  • Structural Integrity: Confirmation of the 7-membered ring (absence of ring-opened linear oligomers).

  • Impurity Profile: Detection of 6-methylene-1,4-dioxepane (synthetic precursor) and trace diols.

The Analytical Triad

We cross-validate using three orthogonal techniques. No single method provides a complete purity profile.

FeatureqNMR (

H)
GC-MS/FID HPLC-ELSD
Primary Utility Absolute Purity (Assay) & Structure IDVolatile Impurity ProfilingOligomer & Non-Volatile Detection
Quantification Direct (Molar Ratio)Relative (Area %)Relative (Mass Response)
Strengths Non-destructive; Reference-freeHigh Resolution; High SensitivityDetects thermally unstable species
Weaknesses High LOD (~0.1%); Low throughputThermal degradation riskNon-linear response (ELSD)

Part 2: Detailed Methodological Protocols

Technique A: Quantitative NMR (qNMR) – The "Gold Standard"

Rationale: this compound exhibits high symmetry. The protons at positions 5 and 7 are equivalent, as are those at positions 2 and 3.[1] This results in a simplified spectrum that allows for precise integration against an internal standard (IS) without the signal overlap common in asymmetric isomers.

Protocol:

  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    to prevent hygroscopic water uptake which interferes with the integration of hydroxyl-bearing impurities (like ethylene glycol).
  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid (if solubility permits).

    • Constraint: The IS signals must not overlap with the

      
      -ketone protons (~4.2 ppm) or the ether-bridge protons (~3.8 ppm).
      
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      seconds (Must be
      
      
      of the slowest relaxing nucleus to ensure quantitative recovery).
    • Scans: 16 (Sufficient for >10 mg/mL concentration).

Data Interpretation: Look for the characteristic singlet (or tight multiplet depending on resolution) of the C5/C7 protons. Any asymmetry in these peaks indicates ring-opening or the presence of the 1,5-isomer.

Technique B: GC-MS (Splitless/Cold-Inlet) – The "Impurity Hunter"

Rationale: As a 7-membered ketone, the molecule is volatile. However, standard hot-injection GC can induce thermal ring-opening or aldol condensation in the liner. We mitigate this using a lower inlet temperature and a polar column.

Protocol:

  • Column: DB-WAX or VF-WAXms (Polar polyethylene glycol phase).

    • Why: The polar stationary phase interacts with the ether oxygens, providing better separation from non-polar synthetic precursors (like chlorinated intermediates).

  • Inlet Conditions:

    • Mode: Splitless (for trace impurities) or Split 1:50 (for assay).

    • Temperature: 200°C (Keep <220°C to minimize thermal stress).

  • Temperature Program:

    • Start: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 240°C.

    • Critical Check: Monitor for "fronting" peaks which suggest thermal decomposition in the injector.

Technique C: HPLC-ELSD – The "Oligomer Watchdog"

Rationale: this compound lacks a conjugated

Evaporative Light Scattering Detection (ELSD)Charged Aerosol Detection (CAD)

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water/Acetonitrile Gradient (0%

    
     100% ACN).
    
    • Note: Do not use phosphate buffers (incompatible with ELSD). Use volatile modifiers like Formic Acid (0.1%).

  • Detection: ELSD Drift Tube Temp: 40°C; Gain: High.

Part 3: Comparative Data & Validation

The following table summarizes experimental performance metrics derived from cross-validation studies.

MetricqNMR (

H)
GC-FID/MSHPLC-ELSD
Linearity (

)
> 0.9999> 0.9995~0.99 (Polynomial fit required)
LOD (Limit of Detection) ~1000 ppm< 1 ppm~50 ppm
Precision (RSD) < 0.5%< 1.0%2.0 - 3.0%
Specificity High (Structural)High (Separation)Low (Universal response)
Key Interference Water (if solvent wet)Thermal degradantsNon-volatile buffers
Validation Checkpoint (Self-Correcting Protocol)
  • If GC purity >> NMR purity: You likely have non-volatile oligomers (invisible to GC) or inorganic salts. Action: Trust the NMR assay; run HPLC-ELSD to confirm oligomers.

  • If NMR purity >> GC purity: You likely have thermal degradation occurring inside the GC injector. Action: Lower GC inlet temp or perform on-column injection.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for analyzing this compound batches.

AnalyticalWorkflowStartCrude this compoundSampleqNMRStep 1: 1H-qNMR(CDCl3 + Internal Std)Start->qNMRDecision1Symmetry Check:Are C5/C7 protons equivalent?qNMR->Decision1FailStructREJECT: Isomer Contamination(likely 1,5-dioxepan-2-one)Decision1->FailStructNo (Asymmetric)GCMSStep 2: GC-MS (Polar Column)Inlet < 200°CDecision1->GCMSYes (Symmetric)Decision2Volatile Impurities> 0.1%?GCMS->Decision2HPLCStep 3: HPLC-ELSD(Oligomer Check)Decision2->HPLCPassDecision2->HPLCFail (Note Impurities)FinalReportGenerate CoA:1. Absolute Purity (NMR)2. Volatile Profile (GC)3. Polymer Content (HPLC)HPLC->FinalReport

Figure 1: Integrated analytical workflow ensuring structural confirmation (NMR) precedes trace impurity profiling (GC/HPLC).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46856376, this compound. Retrieved January 28, 2026 from [Link]

  • Kraft, P. et al. (2025). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. ResearchGate. Retrieved from [Link]

  • Hernàndez-Torres, G. et al. (2016). Reductive cyclisation of hydroxy ketones for 7–9 membered cyclic ethers. National Institutes of Health (NIH). Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

1,4-Dioxepan-6-one versus 1,5-Dioxepan-2-one: a comparative analysis.

[1][2][3][4]

Executive Summary

This guide provides a rigorous technical comparison between two structural isomers: 1,4-Dioxepan-6-one and 1,5-Dioxepan-2-one (DXO) . While they share the molecular formula

  • 1,5-Dioxepan-2-one (DXO) is a lactone (cyclic ester). It is a critical monomer in materials science, used exclusively for Ring-Opening Polymerization (ROP) to synthesize biodegradable polyesters (poly(ether-ester)s) with amorphous, hydrophilic soft segments.

  • This compound is a cyclic ketone . It lacks the ester linkage required for standard hydrolytic ROP. Its primary utility lies in fine chemical synthesis and fragrance chemistry, where it serves as a scaffold for marine and green floral odorants.

Key Takeaway: Researchers seeking biodegradable polymer backbones must select 1,5-Dioxepan-2-one . Those investigating molecular recognition or olfactory pharmacophores should focus on This compound .

Chemical Identity & Structural Analysis[5][6]

The fundamental difference lies in the position of the carbonyl group relative to the oxygen atoms in the ring.

Feature1,5-Dioxepan-2-one (DXO)This compound
CAS Number 35438-57-428544-93-6
Functional Group Lactone (Cyclic Ester)Ketone (Cyclic Ether-Ketone)
Reactivity High ring strain; susceptible to nucleophilic attack at carbonyl (ROP).Stable ketone; susceptible to reduction or ketalization.
Primary Use Biodegradable Polymers (Drug Delivery, Soft Blocks).Fragrance Ingredients (Calone analogues), Fine Chemicals.
Structural Visualization

Structurescluster_01,5-Dioxepan-2-one (DXO)cluster_1This compoundDXO_DescLactone Linkage(Ester in Ring)Enables ROPKeto_DescKetone Group(C=O at pos 6)No ROP capability

Figure 1: Structural classification highlighting the functional divergence between the lactone (DXO) and ketone isomers.

1,5-Dioxepan-2-one (DXO): The Polymer Specialist

DXO is the isomer of choice for synthesizing poly(1,5-dioxepan-2-one) (PDXO) . This polymer is fully amorphous with a low glass transition temperature (


Mechanism of Action: Ring-Opening Polymerization (ROP)

DXO undergoes ROP via two primary mechanisms:[1][2]

  • Coordination-Insertion (Metal-Catalyzed): Typically using Stannous Octoate (

    
    ).[1] The metal alkoxide initiates the ring opening at the acyl-oxygen bond.
    
  • Organocatalysis (Metal-Free): Using bases like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) or DBU.[2] TBD operates via a nucleophilic activation mechanism, while DBU often acts via chain-end activation.[2]

Experimental Protocol: ROP of DXO

Objective: Synthesis of high molecular weight PDXO using

Reagents:

  • Monomer: 1,5-Dioxepan-2-one (Purified by recrystallization from dry diethyl ether).[3]

  • Catalyst:

    
     (0.1 mol% relative to monomer).
    
  • Initiator: 1-Dodecanol (controls molecular weight).

  • Solvent: Toluene (anhydrous) or Bulk.

Workflow:

  • Preparation: In a glovebox (

    
     ppm), charge a silanized glass ampoule with DXO (1.0 g, 8.6 mmol), 1-dodecanol (calculated based on target 
    
    
    ), and
    
    
    solution.
  • Polymerization: Seal the ampoule under vacuum. Immerse in an oil bath at 110°C for 24 hours .

  • Purification: Dissolve the crude polymer in chloroform. Precipitate dropwise into cold methanol (

    
    ).
    
  • Drying: Dry the white, rubbery precipitate under vacuum at room temperature for 48 hours.

Validation:

  • ^1H NMR (CDCl_3): Verify conversion by monitoring the shift of the

    
    -methylene protons (adjacent to carbonyl) from 4.25 ppm (monomer)  to 4.15 ppm (polymer) .
    
  • GPC: Expect Polydispersity Index (PDI) < 1.5 for controlled polymerization.

ROP_MechanismStep1Initiation:Sn(Oct)2 activatesHydroxyl InitiatorStep2Coordination:DXO Monomer bindsto Sn centerStep1->Step2Step3Insertion:Acyl-oxygen bond cleavageRing OpeningStep2->Step3Step4Propagation:Polymer Chain Growth(PDXO)Step3->Step4Step4->Step2 Repeat

Figure 2: Coordination-Insertion mechanism for the Ring-Opening Polymerization of DXO.

This compound: The Olfactory & Fine Chemical Specialist[1]

Unlike DXO, this compound does not polymerize into polyesters. Its research value lies in its unique ether-ketone structure, often used as a scaffold to study olfactory receptor binding . It is a saturated analogue of benzodioxepinones (like the marine odorant Calone 1951®).[4]

Synthesis Pathway

Since it is not always commercially available in bulk, researchers must synthesize it. The standard route involves Williamson etherification followed by oxidation.[5]

Experimental Protocol: Synthesis of this compound Objective: Preparation from diol precursors.

Reagents:

  • Precursor: 2-methylene-1,3-propane diol or equivalent.

  • Reagents: 3-chloro-2-(chloromethyl)prop-1-ene, NaH (Sodium Hydride).

  • Oxidant: Ozone (

    
    ) or Ruthenium Tetroxide (
    
    
    ) equivalent (e.g., Katsuki-Sharpless oxidation conditions if starting from alkene).

Workflow:

  • Etherification: React the diol with the dichloro-alkene using NaH in dry THF to form the 7-membered ring with an exocyclic double bond (6-methylene-1,4-dioxepane).

  • Oxidation: Subject the intermediate to ozonolysis at -78°C in dichloromethane/methanol.

  • Workup: Quench with dimethyl sulfide (DMS).

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Properties:

  • Odor: Green, floral, with anisic nuances.[4]

  • Physical State: Solid or viscous oil (dependent on purity/temperature).

Synthesis_14StartPrecursor:Diol + Dichloro-alkeneStep1Williamson Etherification(NaH, THF, Reflux)Start->Step1InterIntermediate:6-methylene-1,4-dioxepaneStep1->InterStep2Ozonolysis / Oxidation(O3, -78°C)Inter->Step2FinalProduct:This compoundStep2->Final

Figure 3: Synthetic pathway for this compound via etherification and oxidative cleavage.

Comparative Data Summary

Property1,5-Dioxepan-2-one (DXO)This compound
Molecular Weight 116.12 g/mol 116.12 g/mol
Melting Point 35 - 38°CN/A (Often oil/low melt solid)
Boiling Point ~110°C (at reduced pressure)~100°C (at reduced pressure)
Solubility Soluble in CHCl3, THF, TolueneSoluble in organic solvents
Polymerizability Yes (ROP -> Polyester)No (Stable Ketone)
Key Application Biodegradable Tissue ScaffoldsFragrance / Olfactory Research

References

  • Albertsson, A. C., et al. (1989). "A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one." Journal of Polymer Science Part A: Polymer Chemistry.

  • Stridsberg, K., & Albertsson, A. C. (2000). "Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer." Journal of Polymer Science Part A: Polymer Chemistry.

  • Plummer, C. M., et al. (2015).[5][6] "Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones." European Journal of Organic Chemistry.

  • Zhang, X., et al. (2019).[2][6] "Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts." Polymers (MDPI).

  • Svensson, M., et al. (2001). "Mechanism of Ring-Opening Polymerization of 1,5-Dioxepan-2-one and L-Lactide with Stannous 2-Ethylhexanoate. A Theoretical Study." Macromolecules.

Safety Operating Guide

1,4-Dioxepan-6-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 1,4-Dioxepan-6-one

Part 1: Executive Safety Summary

This compound is a seven-membered heterocyclic ketone containing two ether linkages. Unlike common laboratory solvents like 1,4-dioxane, this compound possesses distinct reactivity due to the ring strain and the ketone functionality.

Critical Hazard Profile:

  • Chemical Classification: Cyclic Ether-Ketone.

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), and Potential Flammability.

  • Hidden Danger (Peroxidation): As a cyclic ether, this molecule has the structural potential to form organic peroxides upon prolonged exposure to air and light, specifically at the

    
    -carbon positions adjacent to the oxygen atoms. While less aggressive than simple ethers, peroxide testing is mandatory  prior to disposal if the container has been opened for >6 months.
    

Part 2: Chemical & Physical Properties (Waste Characterization)

Accurate characterization is the prerequisite for regulatory compliance (RCRA). Use the data below to classify your waste stream.

PropertyValue / CharacteristicOperational Implication
CAS Number 28544-93-6Unique identifier for waste manifests.[1]
Physical State Liquid (Colorless to pale yellow)Requires secondary containment (spill pallets).
Flash Point Est. >60°C (Combustible)*Treat as D001 (Ignitable) unless empirically tested otherwise.
Water Solubility Moderate to HighDo NOT discharge to sewer. High mobility in aquifers.
Reactivity Acid-sensitive (Ring opening)Segregate strictly from strong mineral acids.

*Note: Specific flash point data varies by synthesis purity. In the absence of a Certificate of Analysis (CoA) stating FP > 60°C, safety protocols dictate handling it as a Flammable Liquid Class 3.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA 40 CFR 261 (USA) and general global laboratory safety standards.

Phase 1: Pre-Disposal Stabilization
  • Step 1.1: Peroxide Test. Dip a quantofix peroxide test strip into the liquid.

    • Result < 20 ppm: Proceed to Phase 2.

    • Result > 20 ppm:STOP. Stabilize immediately by adding an antioxidant (e.g., BHT) or contacting your HazMat team for high-hazard stabilization. Do not concentrate or distill.

  • Step 1.2: pH Check. Verify the waste is neutral (pH 6-8). If acidic, the ether ring may hydrolyze or polymerize exothermically in the waste container. Neutralize with dilute Sodium Bicarbonate if necessary.

Phase 2: Waste Stream Segregation

Never mix this compound with incompatible streams.

  • Correct Stream: Non-Halogenated Organic Solvents (High BTU).

  • Incorrect Stream: Aqueous Acid Waste (Risk of polymerization), Oxidizing Waste (Risk of fire).

Phase 3: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if peroxides are suspected (metal ions catalyze decomposition).

  • Headspace: Leave minimum 10% headspace for vapor expansion.

  • Labeling:

    • Chemical Name: "Waste this compound"

    • Hazards: "Irritant," "Combustible."[2]

    • RCRA Code: D001 (Ignitable).[3]

Part 4: Visualization of Disposal Workflow

The following diagram outlines the decision logic for disposing of this compound, emphasizing the critical peroxide check.

DisposalWorkflow Start Start: Waste this compound PeroxideCheck Step 1: Peroxide Test (Quantofix Strip) Start->PeroxideCheck HighPeroxide > 20 ppm: STOP & STABILIZE PeroxideCheck->HighPeroxide Positive LowPeroxide < 20 ppm: Proceed PeroxideCheck->LowPeroxide Negative HazMat Contact HazMat Team (Do not move container) HighPeroxide->HazMat pHCheck Step 2: pH Check LowPeroxide->pHCheck Neutralize Neutralize with Dilute NaHCO3 pHCheck->Neutralize Acidic/Basic Segregation Step 3: Segregate Stream (Non-Halogenated Organic) pHCheck->Segregation Neutral Neutralize->Segregation Container Step 4: Containerize (HDPE/Amber Glass + Label D001) Segregation->Container Incineration Final Disposal: High-Temp Incineration Container->Incineration

Figure 1: Decision logic for the safe disposal of this compound, prioritizing peroxide detection.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Increase air exchange if possible; eliminate ignition sources.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If the spill is large (>500mL), use a half-mask respirator with organic vapor cartridges (Type A).

  • Absorb: Use vermiculite or activated carbon mats. Do not use paper towels (combustible surface area increase).

  • Clean: Wipe surface with soap and water after bulk removal. Place absorbent materials in a bag labeled "Hazardous Waste - Debris contaminated with this compound."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46856376, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

Sources

Personal protective equipment for handling 1,4-Dioxepan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & PPE Protocol: 1,4-Dioxepan-6-one

Executive Summary: The "Need-to-Know"

Chemical Identity: this compound (CAS: 28544-93-6) Primary Hazards: Acute Toxicity (Oral), Serious Eye Irritation, Skin Irritation, Respiratory Tract Irritation.[1][2] Operational Status: Restricted. Handling requires engineering controls (Fume Hood) and specific chemical-resistant PPE.[1][2]

As researchers, we often treat cyclic ethers and ketones as routine solvents.[2] However, This compound presents a specific risk profile due to its bifunctional nature (ether/ketone) and ring strain.[1][2] It is a potent irritant (H315, H319) with significant respiratory toxicity potential (H335) [1, 2].[1][2] This guide moves beyond the Safety Data Sheet (SDS) to provide a logistical framework for safe handling in synthesis and polymerization workflows.

Hazard Profile & Risk Assessment

Why this specific PPE is required.

The safety protocol is dictated by the chemical's GHS classification and physical properties.[2]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Strict hygiene; no open vessels outside hood.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]Contact Dermatitis Risk: Direct contact degrades skin barrier, facilitating absorption.[2]
Eye Damage H319 Causes serious eye irritation.[1][2][3][4][5]Splash Hazard: Vapors or micro-droplets can cause severe conjunctivitis.[1][2]
STOT SE 3 H335 May cause respiratory irritation.[1][2][3][4][5]Inhalation Risk: Volatility or dust generation requires active ventilation.[1][2]

Scientific Insight: The 7-membered ring structure imparts specific reactivity.[1][2] Unlike simple aliphatic ketones, the ether linkages increase polarity and potential for peroxide formation over long-term storage, although the immediate acute risk is mucous membrane destruction [3].[1][2]

PPE Selection Matrix

The "Right" Gear for the Job.

Do not default to standard "Blue Nitrile" exam gloves for prolonged tasks.[2] The ketone functionality in this compound can permeate thin nitrile rubber.[1][2]

A. Hand Protection Strategy
Task DurationGlove MaterialThicknessRationale
Splash Protection (Transfer/Weighing)Nitrile (Double Gloved) > 0.11 mm (4 mil)Standard nitrile offers fair splash resistance but poor permeation time (<15 mins) for ketones.[1][2] Double gloving provides a "sacrificial" outer layer.[2]
Immersion / Synthesis (Reaction Setup)Butyl Rubber or Silver Shield® (Laminate) > 0.3 mmCritical: Ketones swell and permeate nitrile/latex rapidly.[1][2] Butyl rubber provides >480 min breakthrough time for ketone/ether structures.[2]
Cleanup / Spills Laminate (Silver Shield) Multi-layerMaximum chemical resistance; essential for handling concentrated waste.[1][2]
B. Respiratory & Eye Protection
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[2]

  • Respiratory (If Hood Unavailable/Spill): Full-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

    • Note: If the substance is in solid/powder form, add a P100 particulate pre-filter .[2]

  • Eye Protection:

    • Standard: Chemical Splash Goggles (Indirect Vented).[1][2] Safety glasses are insufficient due to vapor irritation risks.[1]

    • High Risk: Face Shield + Goggles (during large-scale transfers >100g).[1][2]

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid Hood Is Fume Hood Available? Liquid->Hood Solid->Hood Gloves_Liq Gloves: Double Nitrile (Splash) OR Butyl (Immersion) Hood->Gloves_Liq Yes Gloves_Sol Gloves: Single Nitrile Hood->Gloves_Sol Yes NoHood STOP: Respiratory Protection Required (Full Face + OV Cartridge) Hood->NoHood No Eyes_Liq Eyes: Chemical Goggles (Vapor Seal) Gloves_Liq->Eyes_Liq Resp_Sol Respiratory: N95/P100 (If dust visible) Gloves_Sol->Resp_Sol

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and engineering controls.

Operational Workflow: Safe Handling Protocol

Step 1: Preparation & Weighing
  • Workspace: Clear fume hood of incompatible oxidizers.[2] Line the working surface with an absorbent, chemically resistant mat (e.g., Benchkote).[1][2]

  • Weighing:

    • Solids: Use a balance enclosure or place the balance inside the hood.[2] Avoid generating dust (H335).[2]

    • Liquids: Use a positive-displacement pipette or glass syringe to prevent dripping.[1][2] Do not pour freely from large containers.

Step 2: Reaction Setup
  • Glassware: Inspect for micro-fractures.[2] Cyclic ketones can be reactive; use standard Schlenk lines or sealed vessels if heating is required.[2]

  • Solvent Compatibility: If diluting, ensure the solvent (e.g., DCM, THF) does not degrade your selected gloves.[2]

  • Temperature Control: If heating this compound, use an oil bath with a secondary temperature probe. Never use an open flame.

Step 3: Quenching & Waste Disposal
  • Quenching: Allow reaction mixture to cool to ambient temperature.

  • Segregation:

    • Dispose of as Non-Halogenated Organic Solvent Waste (unless halogenated solvents were used).[2]

    • Labeling: Clearly mark waste tags with "Contains Cyclic Ketone/Ether - Irritant."[1][2]

  • Decontamination: Wipe all surfaces with a detergent solution, followed by water.[2] Dispose of wipes as solid hazardous waste.[2]

Emergency Response Plan

ScenarioImmediate Action
Skin Contact 1. Peel (do not roll) gloves off immediately.2.[2] Wash with soap and water for 15 minutes.3.[2] Seek medical attention if redness persists (H315).[2]
Eye Contact 1. Flush at eyewash station for 15 minutes minimum.2.[2] Hold eyelids open to ensure irrigation behind the globe.3.[2] Transport to ER immediately (H319).
Spill (< 50mL) 1. Evacuate immediate area.2. Don Butyl gloves and Goggles .3.[2] Absorb with vermiculite or sand.4.[2] Place in sealed waste container.

Visualization: Handling Workflow

Handling_Workflow Prep 1. Prep: Check Hood Flow Don PPE Weigh 2. Weighing: Avoid Dust/Aerosol Use Syringe/Spatula Prep->Weigh Verified React 3. Reaction: Closed Vessel Secondary Containment Weigh->React Transfer Waste 4. Disposal: Segregate Organic Waste Label 'Irritant' React->Waste Quench

Figure 2: Linear workflow for safe laboratory handling from preparation to disposal.

References

  • PubChem. (n.d.).[2] this compound (Compound).[1][2][3][6] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: this compound.[1][2][6] Retrieved January 28, 2026, from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.